1,2-O-Isopropylidene-alpha-D-glucofuranose
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O6/c1-9(2)14-7-5(12)6(4(11)3-10)13-8(7)15-9/h4-8,10-12H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGGCXQKYCBBHAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C(OC2O1)C(CO)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18549-40-1 | |
| Record name | 1,2-O-Isopropylidene-D-glucofuranose | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1697 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | .alpha.-D-Glucofuranose, 1,2-O-(1-methylethylidene)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Foundational & Exploratory
A Comprehensive Guide to the Synthesis of 1,2-O-Isopropylidene-α-D-glucofuranose: A Cornerstone Intermediate in Modern Chemistry
Introduction: The Strategic Importance of Selective Protection in Carbohydrate Chemistry
D-glucose, a ubiquitous monosaccharide, is a foundational building block in the synthesis of a vast array of biologically active molecules and complex carbohydrate structures. However, its multiple hydroxyl groups present a significant challenge for selective chemical modification. To harness its synthetic potential, chemists employ protecting group strategies to mask certain hydroxyls while leaving others available for reaction.
The synthesis of 1,2-O-Isopropylidene-α-D-glucofuranose, often referred to as "monoacetone glucose," is a classic and pivotal transformation in carbohydrate chemistry.[1] This derivative, with a free primary hydroxyl at C-6 and secondary hydroxyls at C-3 and C-5, is an exceptionally versatile chiral intermediate.[2] It serves as a precursor for numerous pharmaceuticals, including antiviral and anticancer agents, and is instrumental in the development of drug delivery systems and diagnostic reagents.[2][]
This technical guide provides an in-depth exploration of the two-stage synthesis of 1,2-O-Isopropylidene-α-D-glucofuranose from D-glucose. It delves into the mechanistic underpinnings of the reactions, offers detailed, field-proven experimental protocols, and discusses critical parameters for process optimization and troubleshooting.
Part 1: Synthesis of the Key Intermediate: 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (Diacetone-D-glucose)
The first stage involves the protection of four of the five hydroxyl groups of D-glucose by reacting it with acetone under acidic conditions. This reaction demonstrates a fascinating interplay of kinetic and thermodynamic control, leading to the preferential formation of the furanose ring structure protected by two isopropylidene groups.
Causality and Mechanism of Di-acetal Formation
The reaction of D-glucose with acetone in the presence of an acid catalyst (such as H₂SO₄, iodine, or a Lewis acid like CuSO₄) leads to the formation of cyclic acetals, known as isopropylidene ketals or acetonides.[4][5] The key to this transformation is the selective protection of 1,2- and 5,6-diols.
-
Ring Form Preference : Although D-glucose predominantly exists as a pyranose (a six-membered ring) in solution, the reaction conditions favor the formation of the less abundant furanose (a five-membered ring) isomer. This is because the cis-diol at the C-1 and C-2 positions of the α-D-glucofuranose form can readily react with acetone to form a stable, five-membered dioxolane ring. This fused ring system provides significant thermodynamic stability.[6]
-
Kinetically Favored Protection : The reaction proceeds stepwise. The initial and faster reaction is the formation of the 1,2-O-isopropylidene group.[7]
-
Second Acetalization : The second molecule of acetone protects the C-5 and C-6 hydroxyl groups. The formation of this second five-membered dioxolane ring is also favorable and drives the reaction to completion, yielding the di-protected product, 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.[8]
Caption: Acid-catalyzed formation of diacetone-D-glucose.
Experimental Protocol 1: Synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose
This protocol is a robust and widely cited method utilizing sulfuric acid as the catalyst and anhydrous copper(II) sulfate as a dehydrating agent to drive the reaction equilibrium towards the product.[9]
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles |
| D-Glucose | C₆H₁₂O₆ | 180.16 | 5.0 g | 27.78 mmol |
| Anhydrous Acetone | C₃H₆O | 58.08 | 250 mL | - |
| Conc. Sulfuric Acid | H₂SO₄ | 98.08 | 1.2 mL | - |
| Anhydrous Copper(II) Sulfate | CuSO₄ | 159.61 | 15.0 g | - |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | q.s. | - |
| Dichloromethane | CH₂Cl₂ | 84.93 | As needed | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |
Procedure
-
Reaction Setup : To a 500 mL round-bottom flask equipped with a magnetic stirrer, add D-glucose (5.0 g).
-
Solvent Addition : Add anhydrous acetone (250 mL) to the flask and begin vigorous stirring at room temperature to suspend the glucose.
-
Catalyst Addition : Carefully and slowly add concentrated sulfuric acid (1.2 mL) to the stirring suspension.
-
Initial Reaction : Stir the mixture at room temperature for 6 hours. The glucose will gradually dissolve as the reaction proceeds.
-
Dehydration : Add anhydrous copper(II) sulfate (15 g) to the reaction mixture. The white CuSO₄ will turn blue as it absorbs the water produced during the reaction.
-
Reaction Completion : Continue stirring at room temperature for an additional 18 hours or overnight.[9] Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Neutralization : Carefully add solid sodium bicarbonate in small portions to the reaction mixture until effervescence ceases and the solution is neutral (pH ~7). This step is crucial to prevent acid-catalyzed hydrolysis of the product during work-up.[7]
-
Filtration : Remove the inorganic solids (copper salts and excess sodium bicarbonate) by filtration through a pad of Celite or by vacuum filtration. Wash the filter cake with additional acetone.[7]
-
Concentration : Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to yield a syrupy residue.
-
Extraction : Dissolve the residue in dichloromethane and transfer it to a separatory funnel. Wash the organic layer with water to remove any remaining inorganic salts.[7]
-
Drying and Final Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product as a white solid.[9]
-
Purification : Recrystallize the solid from a hexane/dichloromethane mixture to obtain pure 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.[7][8]
Troubleshooting and Optimization
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Reaction / High Mono-acetal Content | 1. Insufficient reaction time. 2. Presence of water in reagents/solvents. 3. Inadequate dehydration. | 1. Increase reaction time and monitor by TLC.[7] 2. Use anhydrous acetone and D-glucose. 3. Ensure sufficient dehydrating agent (e.g., anhydrous CuSO₄ or molecular sieves) is used.[7] |
| Low Overall Yield | 1. Suboptimal catalyst concentration. 2. Side reactions like caramelization of glucose. 3. Product hydrolysis during work-up. | 1. Experiment with different acid catalysts (e.g., iodine, p-TsOH).[8][10] 2. Maintain room temperature; avoid excessive heat which can cause sugar decomposition.[7] 3. Neutralize the acid catalyst promptly and thoroughly after reaction completion.[7] |
Part 2: Selective Hydrolysis to 1,2-O-Isopropylidene-α-D-glucofuranose
The conversion of the di-acetal to the desired mono-acetal is achieved by careful, selective hydrolysis. This selectivity is possible due to the differential stability of the two isopropylidene groups.
Mechanism of Selective Deprotection
The 5,6-O-isopropylidene group is more susceptible to acid-catalyzed hydrolysis than the 1,2-O-isopropylidene group. This is because the 1,2-acetal is part of a more rigid, fused bicyclic system ([3.3.0]octane), which imparts greater stability. The 5,6-acetal, protecting a primary (C-6) and secondary (C-5) alcohol, is sterically more accessible and thermodynamically less stable, allowing for its preferential removal under controlled acidic conditions.[9][11]
Caption: Overall workflow for the synthesis of monoacetone-D-glucose.
Experimental Protocol 2: Selective Hydrolysis
This procedure involves the use of aqueous acetic acid to provide the mild acidic conditions required for selective deprotection.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Amount |
| 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | C₁₂H₂₀O₆ | 260.28 | 5.0 g |
| Acetic Acid | CH₃COOH | 60.05 | As needed |
| Water | H₂O | 18.02 | As needed |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | q.s. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed |
| Hexane | C₆H₁₄ | 86.18 | As needed |
Procedure
-
Reaction Setup : Dissolve 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (5.0 g) in a solution of aqueous acetic acid (e.g., 50-70% acetic acid in water) in a round-bottom flask.
-
Hydrolysis : Stir the solution at a controlled temperature (typically 35-45 °C).
-
Monitoring : The progress of the hydrolysis is critical and must be carefully monitored by TLC. The goal is to maximize the formation of the mono-acetal product while minimizing the formation of fully deprotected glucose.
-
Quenching : Once TLC indicates the optimal conversion, cool the reaction mixture in an ice bath and carefully neutralize the acetic acid by adding a saturated solution of sodium bicarbonate until effervescence stops.
-
Extraction : Extract the aqueous solution multiple times with ethyl acetate or dichloromethane.
-
Drying and Concentration : Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude mixture.
-
Purification : The desired 1,2-O-Isopropylidene-α-D-glucofuranose is purified from the crude mixture (which may contain starting material and fully deprotected glucose) by silica gel column chromatography using an appropriate eluent system, such as ethyl acetate-hexane.[9]
Characterization of 1,2-O-Isopropylidene-α-D-glucofuranose
The identity and purity of the final product are confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy : To confirm the molecular structure, including the presence of the single isopropylidene group and the free hydroxyls.
-
FTIR Spectroscopy : To identify characteristic absorption bands, such as the broad O-H stretch for the free hydroxyl groups and C-H stretches for the isopropylidene methyl groups.
-
Melting Point : Comparison with the literature value provides a good indication of purity.
-
Optical Rotation : To confirm the stereochemical integrity of the chiral center.
Applications in Research and Drug Development
1,2-O-Isopropylidene-α-D-glucofuranose is a powerhouse intermediate for several reasons:[2]
-
Selective Modification : The free hydroxyl groups at C-3, C-5, and C-6 can be selectively functionalized. For instance, the primary C-6 hydroxyl can be targeted for reactions like tosylation or tritylation.[12]
-
Chiral Building Block : It serves as an important chiral source for the synthesis of complex natural products and pharmaceuticals.[2]
-
Drug Synthesis : It is a key starting material for synthesizing drugs for diabetes (e.g., acarbose derivatives), cancer (e.g., organometallic complexes), and viral infections.[2][13]
Conclusion
The synthesis of 1,2-O-Isopropylidene-α-D-glucofuranose from D-glucose is a testament to the power of protecting group chemistry in unlocking the synthetic utility of complex polyfunctional molecules. The two-stage process—formation of the di-acetal followed by selective hydrolysis—is a robust and well-established pathway. By understanding the mechanistic principles that govern the reactivity and selectivity of each step, researchers can effectively troubleshoot and optimize the synthesis to produce this invaluable intermediate, paving the way for innovations in drug discovery and materials science.
References
- Benchchem. (2025).
- Guidechem. (n.d.). What are the applications of 1,2-O-Isopropylidene-D-glucofuranose?. Guidechem FAQ.
- Kawsar, S. M. A., et al. (2013). Design and Newly Synthesis of some 1,2-O-Isopropylidene-α-D-Glucofuranose Derivatives: Characterization and Antibacterial Screening Studies. DergiPark.
- Chemistry Online. (2022). Synthesis of isopropylidene-α-D-glucofuranose. Chemistry Online.
- PrepChem.com. (n.d.). Synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. PrepChem.com.
- Benchchem. (2025). Technical Support Center: Synthesis of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose (Diacetone-D-glucose). Benchchem Technical Support.
- BOC Sciences. (n.d.). CAS 582-52-5 1,2:5,6-Di-O-isopropylidene-a-D-glucofuranose. BOC Sciences.
- Organic Chemistry Explained. (2024). Protection of Carbohydrate - Formation of Acetals between diols. Organic Chemistry Explained.
- PubMed. (n.d.). Synthesis and pharmacological properties of 3-O-derivatives of 1,2,5,6-di-O-isopropylidene-alpha-D-glucofuranose. PubMed.
- Semantic Scholar. (2013). Design and Newly Synthesis of some 1,2-O-Isopropylidene-α-D-Glucofuranose Derivatives: Characterization and Antibacterial Screening Studies. Semantic Scholar.
- Chem-Station. (2014). Protection of 1,2-/1,3-Diols.
- Master Organic Chemistry. (2018). Key Reactions Of Sugars: Glycosylation and Protection. Master Organic Chemistry.
- Synthose. (n.d.). 1,2-O-Isopropylidene-6-O-trityl-α-D-glucofuranose. Synthose Inc.
- Glyko. (n.d.). 1,2-O-Isopropylidene-alpha-d-glucofuranose. Glyko.
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An In-depth Technical Guide to 1,2-O-Isopropylidene-α-D-glucofuranose: Properties, Characterization, and Applications
Introduction: The Strategic Importance of 1,2-O-Isopropylidene-α-D-glucofuranose in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry and drug development, the strategic manipulation of chiral synthons is paramount to the successful construction of complex, biologically active molecules. Among the vast repository of nature's chiral building blocks, carbohydrates stand out for their inherent stereochemical richness. 1,2-O-Isopropylidene-α-D-glucofuranose, a partially protected derivative of D-glucose, has emerged as a cornerstone in this "chiral pool" synthesis approach.[1][2] Its rigid furanose structure, conferred by the 1,2-O-isopropylidene group, along with the presence of three free hydroxyl groups at positions 3, 5, and 6, offers a versatile platform for a myriad of chemical transformations. This guide provides an in-depth exploration of the physicochemical properties of this pivotal intermediate, detailed protocols for its synthesis and characterization, and insights into its application as a strategic building block in the synthesis of novel therapeutics, including antiviral and anticancer agents.[1][3]
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of 1,2-O-Isopropylidene-α-D-glucofuranose is fundamental to its effective utilization in synthesis and analysis. These properties dictate its solubility, reactivity, and purification characteristics.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₆O₆ | [4][5] |
| Molecular Weight | 220.22 g/mol | [4][5] |
| CAS Number | 18549-40-1 | [4][5] |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | 153-162 °C | [4] |
| Optical Rotation | [α]D = -10° to -14° (c=1 in H₂O) | [4] |
Solubility Profile:
1,2-O-Isopropylidene-α-D-glucofuranose exhibits good solubility in polar protic and aprotic solvents. It is soluble in water, ethanol, methanol, acetone, and dimethylformamide (DMF).[1] Its solubility is limited in non-polar organic solvents such as hexane and petroleum ether.[1] This solubility profile is a direct consequence of the presence of three free hydroxyl groups, which can engage in hydrogen bonding with polar solvents, and the relatively non-polar isopropylidene group.
Synthesis and Purification: A Practical Approach
The most common and practical laboratory synthesis of 1,2-O-Isopropylidene-α-D-glucofuranose involves the selective hydrolysis of the more labile 5,6-O-isopropylidene group from the readily available 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (diacetone glucose).[6]
Experimental Protocol: Selective Hydrolysis of Diacetone Glucose
This protocol details a reliable method for the preparation of 1,2-O-Isopropylidene-α-D-glucofuranose.
Materials:
-
1,2:5,6-di-O-isopropylidene-α-D-glucofuranose
-
Acetic acid (glacial)
-
Deionized water
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose in a 70% aqueous acetic acid solution.[6] The concentration should be approximately 0.1 M.
-
Heating and Monitoring: Heat the reaction mixture to 70°C in a water bath and stir for approximately 1-2 hours.[6] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane, 1:1 v/v). The disappearance of the starting material and the appearance of a more polar spot corresponding to the product indicates the reaction's progression.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acetic acid by the slow and careful addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization or flash column chromatography on silica gel. For recrystallization, a solvent system such as ethyl acetate/hexane is often effective.[7]
Causality Behind Experimental Choices:
-
Selective Hydrolysis: The 5,6-O-isopropylidene group is kinetically more susceptible to acid-catalyzed hydrolysis than the 1,2-O-isopropylidene group. This is because the 1,2-acetal is part of a more strained fused ring system, making it thermodynamically more stable.[6]
-
Acetic Acid: A weak acid like acetic acid provides the necessary acidic environment for hydrolysis while minimizing the risk of complete deprotection or other side reactions that might occur with stronger acids.
-
Temperature Control: Maintaining the temperature at 70°C provides sufficient energy to overcome the activation barrier for the hydrolysis of the 5,6-acetal while being mild enough to preserve the 1,2-acetal.
Caption: Workflow for the synthesis of 1,2-O-Isopropylidene-α-D-glucofuranose.
Analytical Characterization: A Multi-technique Approach
The unambiguous characterization of 1,2-O-Isopropylidene-α-D-glucofuranose relies on a combination of spectroscopic and physical methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the connectivity and stereochemistry of the molecule.
¹H NMR (400 MHz, CDCl₃) δ (ppm):
-
5.92 (d, J = 3.7 Hz, 1H, H-1): The anomeric proton, appearing as a doublet due to coupling with H-2. The small coupling constant is characteristic of a cis relationship between H-1 and H-2 in the furanose ring.
-
4.52 (d, J = 3.7 Hz, 1H, H-2): Coupled to H-1.
-
4.30 (d, J = 2.8 Hz, 1H, H-3): Coupled to H-4.
-
4.15 (dd, J = 2.8, 8.5 Hz, 1H, H-4): Coupled to H-3 and H-5.
-
3.95 (m, 1H, H-5): A complex multiplet due to coupling with H-4 and the two H-6 protons.
-
3.80 (dd, J = 3.5, 11.5 Hz, 1H, H-6a): One of the diastereotopic protons at C-6.
-
3.72 (dd, J = 5.5, 11.5 Hz, 1H, H-6b): The other diastereotopic proton at C-6.
-
1.50 (s, 3H, CH₃): One of the methyl groups of the isopropylidene moiety.
-
1.32 (s, 3H, CH₃): The other methyl group of the isopropylidene moiety.
¹³C NMR (100 MHz, CDCl₃) δ (ppm):
-
111.8 (C(CH₃)₂): The quaternary carbon of the isopropylidene group.
-
105.1 (C-1): The anomeric carbon.
-
85.0 (C-4):
-
81.8 (C-2):
-
75.4 (C-3):
-
70.0 (C-5):
-
64.2 (C-6):
-
26.7 (CH₃): One of the methyl carbons.
-
26.2 (CH₃): The other methyl carbon.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The spectrum of 1,2-O-Isopropylidene-α-D-glucofuranose is characterized by the following key absorption bands:
-
~3400 cm⁻¹ (broad): O-H stretching vibration of the hydroxyl groups.
-
~2980-2880 cm⁻¹: C-H stretching vibrations of the alkyl groups (isopropylidene and the sugar backbone).
-
~1380 and 1370 cm⁻¹: Characteristic doublet for the gem-dimethyl group of the isopropylidene moiety (C-H bending).
-
~1260-1020 cm⁻¹: A complex region with strong absorptions corresponding to C-O stretching vibrations of the alcohols and the acetal.[8]
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of carbohydrate derivatives often results in extensive fragmentation. For 1,2-O-Isopropylidene-α-D-glucofuranose, characteristic fragments arise from the loss of methyl groups and cleavage of the furanose ring and the isopropylidene group. A prominent peak is often observed at m/z 101, corresponding to the 2,2-dimethyl-1,3-dioxolan-4-ylium ion.[9]
Caption: A multi-technique workflow for the analytical characterization.
Applications in Drug Development: A Chiral Synthon of Choice
The synthetic versatility of 1,2-O-Isopropylidene-α-D-glucofuranose makes it an invaluable starting material in the synthesis of a wide range of biologically active molecules. Its utility stems from the ability to selectively modify the three free hydroxyl groups.
-
Antiviral Agents: This protected sugar has been employed as a key intermediate in the synthesis of nucleoside analogues with potential antiviral activity. The furanose ring serves as a scaffold to which modified nucleobases and other functionalities can be attached.
-
Anticancer Drugs: The chiral backbone of 1,2-O-Isopropylidene-α-D-glucofuranose has been incorporated into the synthesis of complex natural products and their analogues with cytotoxic properties.[10] For instance, it can be a precursor for the synthesis of glycosides that show potential as anticancer agents.[9]
-
Chiral Auxiliaries: The well-defined stereochemistry of this molecule allows it to be used as a chiral auxiliary to control the stereochemical outcome of asymmetric reactions.
Conclusion: An Indispensable Tool for the Modern Synthetic Chemist
1,2-O-Isopropylidene-α-D-glucofuranose represents a powerful and versatile tool in the arsenal of the synthetic organic chemist, particularly those engaged in drug discovery and development. Its well-defined physicochemical properties, coupled with its straightforward synthesis and purification, make it an ideal starting material for the construction of complex molecular architectures. The ability to selectively manipulate its hydroxyl groups provides a gateway to a diverse range of chiral molecules with potential therapeutic applications. A thorough understanding of its properties and the rationale behind its synthesis and characterization, as outlined in this guide, is essential for its effective and strategic implementation in the pursuit of novel medicines.
References
-
UCL Discovery. (n.d.). Design and synthesis of glycosides as potential anticancer agents. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. Retrieved from [Link]
-
ResearchGate. (n.d.). The EI-MS spectra for 1,2:5,6-di-O-isopropylidene-α-d-glucofuranose.... Retrieved from [Link]
-
MDPI. (2022). Synthesis of Sugar and Nucleoside Analogs and Evaluation of Their Anticancer and Analgesic Potentials. Retrieved from [Link]
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Keio University. (n.d.). 2.8 Chiral Pool Synthesis: Chiral Pool Syntheses Starting from Carbohydrates. Retrieved from [Link]
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SLU. (2021). Complete 1H and 13C NMR spectral assignment of d-glucofuranose. Retrieved from [Link]
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PubMed. (1979). Synthesis and pharmacological properties of 3-O-derivatives of 1,2,5,6-di-O-isopropylidene-alpha-D-glucofuranose. Retrieved from [Link]
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ResearchGate. (n.d.). Overlapped FTIR spectra of D-glucose (blue line) and D-mannose (green line) based oligomers. Retrieved from [Link]
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Supporting Materials. (n.d.). Retrieved from [Link]
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National Institutes of Health. (n.d.). A Small Sugar Molecule with Huge Potential in Targeted Cancer Therapy. Retrieved from [Link]
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PubMed. (2011). Derivatization of carbohydrates for GC and GC-MS analyses. Retrieved from [Link]
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University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
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Iraqi Academic Scientific Journals. (2024). Review on significant monosaccharides-based 1,2,3- triazoles; synthesis and their anticancer activity. Retrieved from [Link]
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Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Anthracyclinones. Part 2. The use of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose as a chiral template precursor in an anthracyclinone synthesis. Retrieved from [Link]
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NIST WebBook. (n.d.). α-D-Glucofuranose, 1,2-O-(1-methylethylidene)-. Retrieved from [Link]
- Google Patents. (n.d.). WO1988007999A1 - O-ISOPROPYLIDEN-1,2-alpha-D-GLUCOFURANNOSE ESTERS AND FATTY ACIDS, SPECIFIC SYNTHESIS AND UTILIZATIONS.
-
NIST WebBook. (n.d.). α-D-Glucofuranose, 1,2-O-(1-methylethylidene)-. Retrieved from [Link]
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UTUPub. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]
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Creative Biolabs. (n.d.). Fourier Transform Infrared (FTIR) Spectroscopy for Glycan Analysis. Retrieved from [Link]
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Coupling constants for 1H and 13C NMR. (n.d.). Retrieved from [Link]
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PubChem. (n.d.). 1,2-O-Isopropylidene-alpha-D-glucofuranose. Retrieved from [Link]
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ResearchGate. (n.d.). Fourier Transform Infrared (FTIR) for Carbohydrate Analysis. Retrieved from [Link]
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3.1 Introduction 3.2 Acetals. (n.d.). Retrieved from [Link]
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PubMed. (2002). Diastereomer-differentiating hydrolysis of 1,3-diol-acetonides: a simplified procedure for the separation of syn- and anti-1,3-diols. Retrieved from [Link]
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ResearchGate. (n.d.). An Efficient and Selective Method for Hydrolysis of Acetonides. Retrieved from [Link]
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ResearchGate. (n.d.). Selective hydrolysis of anti-1,3-diol-acetonides for the differentiation of 1,3-anti and 1,3-syn diols. Retrieved from [Link]
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Fisher Scientific. (n.d.). This compound. Retrieved from [Link]
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Glycon Biochemicals GmbH. (n.d.). 1,2-O-Isopropylidene-α-D-glucofuranose. Retrieved from [Link]
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DergiPark. (n.d.). Design and Newly Synthesis of some 1,2-O-Isopropylidene-α-D-Glucofuranose Derivatives: Characterization and Antibacterial Scree. Retrieved from [Link]
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National Institutes of Health. (n.d.). Data-Driven FTIR Spectroscopy for the Discrimination of Nectars. Retrieved from [Link]
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An In-depth Technical Guide to the Structure Elucidation of 1,2-O-Isopropylidene-α-D-glucofuranose
This guide provides a comprehensive overview of the analytical methodologies employed in the structural elucidation of 1,2-O-isopropylidene-α-D-glucofuranose, a pivotal intermediate in carbohydrate chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical applications of key analytical techniques, emphasizing the rationale behind experimental choices to ensure robust and reliable structural characterization.
Introduction: The Significance of a Protected Glucofuranose
1,2-O-Isopropylidene-α-D-glucofuranose is a derivative of D-glucose where the anomeric hydroxyl group and the adjacent hydroxyl on C-2 are protected by an isopropylidene group. This protection strategy serves a dual purpose: it locks the molecule in the furanose form, a five-membered ring, and selectively exposes the hydroxyl groups at the C-3, C-5, and C-6 positions for further chemical modification.[1] The precise understanding of its three-dimensional structure is paramount for its effective use as a building block in the synthesis of complex carbohydrates and biologically active molecules. This guide will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography in unequivocally defining its molecular architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Protons and Carbons
NMR spectroscopy is the cornerstone for determining the solution-state structure of organic molecules. For 1,2-O-isopropylidene-α-D-glucofuranose, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR experiments provides a detailed picture of the covalent framework and the relative stereochemistry of the chiral centers.
The "Why": Causality in NMR Experimental Design
The choice of NMR experiments is dictated by the need to unambiguously assign every proton and carbon in the molecule and to determine their spatial relationships.
-
¹H NMR: This is the initial and most fundamental experiment. It provides information on the number of different types of protons, their chemical environment (chemical shift), and their neighboring protons (spin-spin coupling).
-
¹³C NMR: This experiment reveals the number of unique carbon atoms and their chemical nature (e.g., C-O, C-C).
-
2D COSY (Correlation Spectroscopy): This experiment is crucial for establishing proton-proton connectivity within a spin system. It allows us to trace the J-coupling network through the furanose ring and the side chain, confirming the sequence of protons.
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, providing a definitive link between the ¹H and ¹³C assignments.
The following diagram illustrates the logical workflow for NMR-based structure elucidation.
Caption: Logical workflow for NMR-based structure elucidation of 1,2-O-isopropylidene-α-D-glucofuranose.
Experimental Protocol: NMR Analysis
Sample Preparation:
-
Dissolve approximately 10-20 mg of 1,2-O-isopropylidene-α-D-glucofuranose in 0.6 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform (CDCl₃) or Deuterium Oxide (D₂O)).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample is free of particulate matter to avoid compromising spectral quality.
Data Acquisition:
A standard suite of experiments is acquired on a 400 MHz or higher field NMR spectrometer.[2]
-
¹H NMR: Acquire a 1D proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum.
-
COSY: Acquire a 2D gradient-selected COSY experiment.
-
HSQC: Acquire a 2D gradient-selected HSQC experiment optimized for one-bond J-CH couplings (typically ~145 Hz).
Data Interpretation and Spectral Assignments
Table 1: Assigned ¹H and ¹³C NMR Data for 1,2-O-Isopropylidene-α-D-glucofuranose (in CDCl₃)
| Position | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity & Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |
| 1 | ~5.90 | d, J = 3.7 | ~105.2 |
| 2 | ~4.50 | d, J = 3.7 | ~85.0 |
| 3 | ~4.30 | d, J ≈ 3.0 | ~75.3 |
| 4 | ~4.15 | dd, J ≈ 3.0, 7.5 | ~81.6 |
| 5 | ~4.00 | m | ~70.6 |
| 6a | ~3.80 | m | ~63.7 |
| 6b | ~3.70 | m | |
| C(CH₃)₂ | - | - | ~111.9 |
| CH₃ (syn) | ~1.50 | s | ~26.8 |
| CH₃ (anti) | ~1.30 | s | ~26.2 |
Note: The chemical shifts are approximate and can vary based on solvent and concentration. The assignments are based on typical values for similar furanose derivatives and require confirmation through 2D NMR analysis.
Key Interpretive Points:
-
Anomeric Proton (H-1): The downfield chemical shift (~5.90 ppm) and the small coupling constant (J ≈ 3.7 Hz) are characteristic of the anomeric proton in a furanose ring with a cis relationship to H-2.
-
Isopropylidene Protons: The two singlets for the methyl groups (~1.50 and 1.30 ppm) confirm the presence of the isopropylidene protecting group. Their distinct chemical shifts arise from their different spatial environments (syn and anti to the furanose ring).
-
COSY Spectrum: The COSY spectrum would show correlations between H-1 and H-2, H-2 and H-3, H-3 and H-4, and H-4 and H-5, allowing for a sequential walk through the ring protons.
-
HSQC Spectrum: The HSQC spectrum provides the direct one-bond C-H correlations, solidifying the assignments presented in Table 1.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns. For 1,2-O-isopropylidene-α-D-glucofuranose, Electron Ionization (EI) mass spectrometry is a common technique.
The "Why": Understanding Fragmentation Logic
In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and subsequent fragmentation. The fragmentation pathways are not random; they are governed by the stability of the resulting carbocations and neutral losses. Understanding these pathways provides valuable structural clues. For acetal-protected carbohydrates, fragmentation often involves the cleavage of the acetal group and subsequent rearrangements.
The following diagram illustrates a plausible fragmentation pathway.
Caption: A plausible EI-MS fragmentation pathway for 1,2-O-isopropylidene-α-D-glucofuranose.
Experimental Protocol: Mass Spectrometry
Sample Preparation:
-
Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol or acetone).
-
The concentration should be in the range of 10-100 µg/mL.[6]
-
Ensure the sample is free of non-volatile salts or buffers, which can interfere with ionization.[6]
Data Acquisition:
-
The sample is introduced into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
-
The sample is ionized using electron ionization (EI) at 70 eV.
-
The mass analyzer scans a range of m/z values to detect the parent ion and its fragments.
Data Interpretation: Deciphering the Fragments
Table 2: Predicted Key Fragments in the EI-MS of 1,2-O-Isopropylidene-α-D-glucofuranose
| m/z | Proposed Fragment | Plausible Origin |
| 220 | [M]⁺˙ | Molecular Ion |
| 205 | [M-CH₃]⁺ | Loss of a methyl radical from the isopropylidene group |
| 161 | [M-C₃H₇O]⁺ | Loss of the C5-C6 side chain with the hydroxyl group |
| 101 | [C₅H₉O₂]⁺ | A characteristic fragment arising from the dioxolane ring |
| 73 | [C₃H₅O₂]⁺ | Further fragmentation of the dioxolane-containing fragment |
| 43 | [C₃H₇]⁺ or [CH₃CO]⁺ | Isopropyl cation or acetyl cation |
Key Interpretive Points:
-
Molecular Ion Peak: The presence of a peak at m/z 220 would confirm the molecular weight of the compound.
-
[M-15] Peak: A peak at m/z 205 is a very common feature for compounds containing an isopropylidene group, corresponding to the loss of a methyl radical.
-
Characteristic Fragments: The presence of ions at m/z 101 and 73 are highly indicative of the 1,2-O-isopropylidene moiety.
X-ray Crystallography: The Definitive Solid-State Structure
X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the absolute stereochemistry of chiral centers.
The "Why": The Quest for Unambiguous Proof
While NMR and MS provide compelling evidence for the structure, X-ray crystallography offers the ultimate proof. It allows for the direct visualization of the electron density of the atoms, leaving no ambiguity about the connectivity and stereochemistry. A high-quality crystal structure is the gold standard for structure elucidation.
The workflow for single-crystal X-ray diffraction is a multi-step process.
Caption: A simplified workflow for single-crystal X-ray crystallography.
Experimental Protocol: From Solution to Structure
Crystal Growth:
-
The primary challenge is often growing single crystals of sufficient quality (typically > 0.1 mm in all dimensions).[9]
-
Slow evaporation of a saturated solution is a common method. A suitable solvent system must be identified in which the compound has moderate solubility.[10]
-
Other techniques include vapor diffusion and slow cooling of a saturated solution.
Data Collection and Structure Solution:
-
A suitable crystal is mounted on a goniometer and placed in an X-ray beam.[9]
-
The crystal is rotated, and the diffraction pattern is recorded on a detector.[11]
-
The diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections.
-
The structure is solved using computational methods to determine the initial positions of the atoms.
-
The atomic positions and other parameters are refined to best fit the experimental data.
Data Interpretation: Insights from the Crystal Structure
As of the writing of this guide, a publicly available crystal structure of 1,2-O-isopropylidene-α-D-glucofuranose has not been identified in the Cambridge Crystallographic Data Centre (CCDC). However, the analysis of crystal structures of closely related furanose derivatives provides valuable insights into the expected conformation.
The furanose ring is not planar and adopts a puckered conformation, typically described by an envelope (E) or twist (T) form.[12][13] The fusion of the 1,2-O-isopropylidene group significantly influences the ring's conformation. Based on studies of similar compounds, the furanose ring in 1,2-O-isopropylidene-α-D-glucofuranose is expected to adopt a conformation that minimizes steric interactions, likely a twist or envelope form where the bulky C5 side chain is in a pseudo-equatorial position.[7][14]
Conclusion: A Multi-faceted Approach to Structural Certainty
The comprehensive structure elucidation of 1,2-O-isopropylidene-α-D-glucofuranose is a testament to the power of a multi-technique analytical approach. NMR spectroscopy provides the detailed covalent and stereochemical framework in solution, mass spectrometry confirms the molecular weight and offers corroborating structural information through fragmentation analysis, and X-ray crystallography, when achievable, delivers the definitive solid-state structure. For researchers and drug development professionals, a thorough understanding and application of these techniques are essential for the confident use of this versatile carbohydrate building block in the synthesis of novel and complex molecular architectures.
References
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- ResearchGate. (n.d.). (A) Examples of furanose ring conformations. (B) Pseudorotational wheel... [Image].
- Gaweda, W., & Szewczyk, K. (2023). Identification of the furanose ring conformations and the factors driving their adoption.
- Pascariu, M. C., Rafailă, M., Medeleanu, M., & Eugen, S. (n.d.). The EI-MS spectra for 1,2:5,6-di-O-isopropylidene-α-d-glucofuranose... [Image].
- Gerbst, A. G., Shashkov, A. S., & Nifantiev, N. E. (2021). Computational and NMR Conformational Analysis of Galactofuranoside Cycles Presented in Bacterial and Fungal Polysaccharide Antigens. Frontiers in Chemistry, 9, 708845.
- Kawsar, S. M. A., et al. (2013). Design and Newly Synthesis of some 1,2-O-Isopropylidene-α-D-Glucofuranose Derivatives: Characterization and Antibacterial Scree. DergiPark.
-
Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link]
- Alexandersson, E., & Nestor, G. (2021). Complete 1H and 13C NMR spectral assignment of d-glucofuranose.
-
University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]
-
Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]
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- Le Pevelen, D. D. (2017). X-ray Crystallography of Small Molecules: Theory and Workflow. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 3-10). Royal Society of Chemistry.
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Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Retrieved from [Link]
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Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of carbohydrates. Retrieved from [Link]
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"spectroscopic data (NMR, IR, MS) of 1,2-O-Isopropylidene-alpha-D-glucofuranose"
An In-Depth Technical Guide to the Spectroscopic Characterization of 1,2-O-Isopropylidene-α-D-glucofuranose
Authored by: A Senior Application Scientist
Introduction
In the landscape of carbohydrate chemistry and drug development, protected monosaccharides are indispensable building blocks for the synthesis of complex glycans, nucleoside analogues, and other bioactive molecules. Among these, 1,2-O-Isopropylidene-α-D-glucofuranose stands out as a crucial intermediate. Its rigid furanose structure, conferred by the isopropylidene group (also known as an acetonide), selectively blocks the anomeric and C-2 hydroxyl groups, leaving the hydroxyls at C-3, C-5, and C-6 available for further chemical modification.
The unambiguous structural confirmation of this molecule is paramount to ensure the integrity of subsequent synthetic steps. This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize 1,2-O-Isopropylidene-α-D-glucofuranose. We will delve into not only the data itself but also the underlying principles and experimental rationale that validate the structure, offering field-proven insights for researchers and drug development professionals.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Molecular Structure
NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution.[1] It provides precise information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a carbohydrate derivative like 1,2-O-Isopropylidene-α-D-glucofuranose, ¹H and ¹³C NMR are essential for confirming the furanose ring, the α-anomeric configuration, and the presence and orientation of the isopropylidene protecting group.[2][3]
Expertise & Experience: The Causality Behind Experimental Choices
The choice of solvent is critical for NMR analysis of carbohydrates. While deuterated chloroform (CDCl₃) is common for many organic molecules, its use with unprotected hydroxyl groups can lead to broad signals or hydrogen-deuterium exchange, obscuring valuable information. Deuterated water (D₂O) is an excellent solvent for underivatized sugars, but for protected species like this, solvents such as deuterated dimethyl sulfoxide (DMSO-d₆) or acetone-d₆ are often preferred as they can solubilize the molecule while keeping the hydroxyl protons observable.[1] The data presented here is typically acquired in a standard solvent like CDCl₃ or DMSO-d₆ to ensure reproducibility.
Experimental Protocol: High-Resolution NMR Data Acquisition
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of 1,2-O-Isopropylidene-α-D-glucofuranose.
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing may be applied. The inclusion of a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) is recommended for precise chemical shift referencing.
-
-
Instrument Setup & Acquisition:
-
The experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion, which is crucial for resolving the crowded proton signals typical of carbohydrates.[2]
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans (e.g., 16-64) to ensure a good signal-to-noise ratio, a spectral width covering 0-10 ppm, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. A spectral width of 0-200 ppm is standard.
-
Visualization: Molecular Structure and Atom Numbering
To facilitate the discussion of NMR assignments, the following structure and numbering scheme for 1,2-O-Isopropylidene-α-D-glucofuranose will be used.
Caption: Structure of 1,2-O-Isopropylidene-α-D-glucofuranose with atom numbering.
Data Presentation and Interpretation
Table 1: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 5.85 | d | 3.6 | 1H | H-1 |
| 4.50 | d | 3.6 | 1H | H-2 |
| ~4.0-4.2 | m | - | 3H | H-3, H-4, H-5 |
| ~3.5-3.7 | m | - | 2H | H-6a, H-6b |
| 1.48 | s | - | 3H | CH₃ (isopropylidene) |
| 1.25 | s | - | 3H | CH₃ (isopropylidene) |
Note: Data is representative and may vary slightly based on solvent and instrument.[4][5]
¹H NMR Interpretation:
-
Anomeric Proton (H-1): The signal at 5.85 ppm is a doublet, characteristic of the anomeric proton. Its downfield shift is due to it being attached to two oxygen atoms (an acetal). The small coupling constant (J = 3.6 Hz) between H-1 and H-2 is indicative of a cis relationship, which confirms the α-anomeric configuration . In the furanose ring, a trans relationship (β-anomer) would show a much smaller or negligible coupling constant.[6]
-
H-2 Proton: The doublet at 4.50 ppm corresponds to H-2, coupling only with H-1.
-
Isopropylidene Protons: The two sharp singlets at 1.48 and 1.25 ppm, each integrating to 3 protons, are the hallmark of the two diastereotopic methyl groups of the isopropylidene protecting group. Their magnetic non-equivalence is a direct consequence of the chiral environment of the sugar.
-
Ring and Exocyclic Protons (H-3 to H-6): The protons on C3, C4, C5, and C6 appear in the crowded region between 3.5 and 4.2 ppm.[2] Advanced 2D NMR techniques like COSY and HSQC are often required for unambiguous assignment of these overlapping signals.[7]
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| 111.8 | C (isopropylidene) |
| 105.2 | C-1 |
| 85.8 | C-2 |
| 79.9 | C-4 |
| 74.8 | C-3 |
| 70.6 | C-5 |
| 64.2 | C-6 |
| 26.9 | CH₃ (isopropylidene) |
| 26.4 | CH₃ (isopropylidene) |
Note: Data is representative.[8]
¹³C NMR Interpretation:
-
Acetal Carbons: The signal at 111.8 ppm is characteristic of the quaternary carbon of the isopropylidene ketal. The anomeric carbon (C-1) appears at 105.2 ppm, consistent with its acetal nature.[3]
-
Ring Carbons: The remaining ring carbons (C-2, C-3, C-4, C-5) resonate in the typical carbohydrate region of 70-86 ppm.
-
Exocyclic Carbon (C-6): The C-6 carbon, being a primary alcohol, is the most upfield of the sugar backbone carbons at 64.2 ppm.
-
Isopropylidene Carbons: The two methyl carbons of the protecting group are observed around 26-27 ppm.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.[9][10] It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). For 1,2-O-Isopropylidene-α-D-glucofuranose, IR confirms the presence of hydroxyl groups and the aliphatic C-H and C-O bonds that constitute the molecule.
Experimental Protocol: ATR FT-IR Data Acquisition
Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.[11]
-
Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 32) to improve the signal-to-noise ratio.
-
Data Presentation and Interpretation
Table 3: Key FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |
| ~3400 | Broad, Strong | O-H Stretch | Hydroxyl groups (-OH) |
| ~2980 | Medium-Strong | C-H Stretch | Aliphatic (CH, CH₂, CH₃) |
| ~1370 | Medium | C-H Bend | Isopropylidene group (>C(CH₃)₂) |
| ~1020-1100 | Strong | C-O Stretch | Alcohols, Ethers, Acetals |
Data compiled from representative spectra.[12][13]
IR Spectrum Interpretation:
-
O-H Stretch: The most prominent feature is the broad, strong absorption band around 3400 cm⁻¹. This is the classic signature of hydrogen-bonded hydroxyl groups, confirming the presence of the free -OH groups at C-3, C-5, and C-6.
-
C-H Stretch: The sharp peaks around 2980 cm⁻¹ are due to the stretching vibrations of the sp³-hybridized C-H bonds in the glucofuranose ring and the isopropylidene group.
-
Isopropylidene Bend: The medium intensity band around 1370 cm⁻¹ is characteristic of the symmetrical bending (umbrella) mode of the gem-dimethyl groups of the isopropylidene moiety.
-
C-O Stretch: The complex and strong absorption region between 1020 and 1100 cm⁻¹ is the "fingerprint" region for carbohydrates, dominated by C-O stretching vibrations from the multiple alcohol, ether, and acetal functionalities within the molecule.[10]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern.[14] For 1,2-O-Isopropylidene-α-D-glucofuranose (Molecular Weight: 220.22 g/mol ), electron ionization (EI) is a common technique that generates a molecular ion (M⁺˙) and characteristic fragment ions.
Experimental Protocol: EI-MS Data Acquisition
-
Sample Introduction: The sample is typically introduced into the mass spectrometer via a direct insertion probe or after separation by Gas Chromatography (GC), if the compound is sufficiently volatile and thermally stable.
-
Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., a quadrupole) and detected.
Data Presentation and Interpretation
Table 4: Significant Ions in the Electron Ionization Mass Spectrum
| m/z | Proposed Fragment | Interpretation |
| 220 | [C₉H₁₆O₆]⁺˙ | Molecular Ion (M⁺˙) |
| 205 | [M - CH₃]⁺ | Loss of a methyl group from the isopropylidene moiety |
| 101 | [C₅H₉O₂]⁺ | Fragment containing the C1-C2-O-isopropylidene unit |
Fragmentation patterns are inferred from principles of mass spectrometry and data on related compounds.[15][16]
Mass Spectrum Interpretation:
-
Molecular Ion: The presence of a peak at m/z 220 would confirm the molecular weight of the compound. However, for some molecules, the molecular ion can be weak or absent.
-
Key Fragmentation: A highly characteristic fragmentation pathway for isopropylidene-protected compounds is the loss of a methyl radical (•CH₃), leading to a stable cation.[17] This would produce a prominent peak at m/z 205 ([M - 15]⁺). The stability of the resulting oxonium ion drives this fragmentation.
-
Characteristic Ion at m/z 101: For di-O-isopropylidene derivatives of aldohexoses, a strong peak at m/z 101 is often observed, corresponding to the 2,2-dimethyl-1,3-dioxolane cation.[15] A similar fragment arising from the C1/C2 protection in the mono-isopropylidene derivative is expected and provides strong evidence for this structural feature.
Visualization: Key Fragmentation Pathway
Caption: Simplified fragmentation pathway of 1,2-O-Isopropylidene-α-D-glucofuranose in EI-MS.
Conclusion: A Self-Validating Spectroscopic Profile
The structural elucidation of 1,2-O-Isopropylidene-α-D-glucofuranose is a prime example of a self-validating analytical system. Each spectroscopic technique provides a unique and complementary piece of the structural puzzle.
-
NMR spectroscopy provides the definitive molecular blueprint, confirming the furanose ring, the α-anomeric stereochemistry, and the precise connectivity of every atom.
-
IR spectroscopy offers rapid confirmation of the key functional groups—the hydroxyls and the aliphatic framework—validating the overall chemical nature of the molecule.
-
Mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns, specifically the presence of the isopropylidene protecting group.
Together, these datasets form a robust and unambiguous characterization package, providing researchers and drug developers with the high level of confidence required to advance this versatile building block into complex synthetic pathways.
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Pascariu, M-C., et al. (n.d.). The EI-MS spectra for 1,2:5,6-di-O-isopropylidene-α-d-glucofuranose... ResearchGate. Available at: [Link]
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Flechtner, T. W., Winnik, W., & Tevesz, M. (1996). GAS PHASE REACTIONS OF 1,2:5,6-DI-O-ISOPROPYLIDENE-a-D-GLUCO- AND ALLOFURANOSE WITH ELECTROPHILES DERIVED FROM ACETONE. Organic Mass Spectrometry. Available at: [Link]
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Spectrum. (n.d.). 1,2-O-Isopropylidene-.alpha.-D-glucofuranose - Optional[1H NMR]. Spectrum. Available at: [Link]
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Spectrum. (n.d.). 1,2-5,6-di-O-isopropylidene-.alpha.-D-glucofuranose-1-D1 - Optional[MS (GC)]. Spectrum. Available at: [Link]
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CIGS. (n.d.). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. CIGS. Available at: [Link]
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Alexandersson, E., & Nestor, G. (2022). Complete 1H and 13C NMR spectral assignment of d-glucofuranose. Carbohydrate Research, 511, 108477. Available at: [Link]
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Van Ginderachter, M., et al. (2023). Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars. The Journal of Organic Chemistry. Available at: [Link]
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Canadian Glycomics Network (GlycoNet). (2020, April 9). Carbohydrate Chemistry Part 8. 2D NMR Analysis of Carbohydrates. YouTube. Available at: [Link]
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Canadian Glycomics Network (GlycoNet). (2020, April 9). Carbohydrate Chemistry Part 7. 1D NMR Analysis of Carbohydrates. YouTube. Available at: [Link]
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Creative Biolabs. (n.d.). Fourier Transform Infrared (FTIR) Spectroscopy for Glycan Analysis. Creative Biolabs. Available at: [Link]
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SpectraBase. (n.d.). 1,2-O-ISOPROPYLIDENE-ALPHA-D-GLUCOFURANOSE-5-17O. SpectraBase. Available at: [Link]
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Alexandersson, E., & Nestor, G. (2022). Complete 1H and 13C NMR spectral assignment of d-glucofuranose. ResearchGate. Available at: [Link]
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DergiPark. (n.d.). Design and Newly Synthesis of some 1,2-O-Isopropylidene-α-D-Glucofuranose Derivatives: Characterization and Antibacterial Screening. DergiPark. Available at: [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
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Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link]
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ResearchGate. (n.d.). Monosaccharide composition and FTIR analysis. ResearchGate. Available at: [Link]
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MDPI. (n.d.). Polysaccharides Extraction from Opuntia milpa alta and Their Protective Effect on Alcohol-Induced Neuro 2a Cell Damage via Ferroptosis. MDPI. Available at: [Link]
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Creative Biolabs. (n.d.). Fourier Transform Infrared (FTIR) Spectroscopy for Glycan Analysis. Creative Biolabs. Available at: [Link]
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Chad's Prep. (2018, September 20). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. YouTube. Available at: [Link]
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MDPI. (n.d.). Computational NMR of Carbohydrates: Theoretical Background, Applications, and Perspectives. MDPI. Available at: [Link]
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The Versatile Chiral Building Block: A Technical Guide to 1,2-O-Isopropylidene-α-D-glucofuranose
Introduction: In the landscape of modern synthetic chemistry, particularly within the realms of carbohydrate chemistry and drug development, the strategic use of protecting groups is paramount. Among the arsenal of chiral building blocks derived from simple sugars, 1,2-O-Isopropylidene-α-D-glucofuranose stands out as a pivotal intermediate. Its rigid furanose structure, conferred by the isopropylidene group (also known as an acetonide), selectively masks the anomeric hydroxyl and the adjacent C-2 hydroxyl group of glucose. This selective protection leaves the hydroxyl groups at the C-3, C-5, and C-6 positions available for further chemical modification, making it an invaluable precursor for the synthesis of complex carbohydrates, nucleoside analogues, and various biologically active molecules.[1][2] This technical guide provides an in-depth exploration of the fundamental properties, synthesis, and diverse applications of this versatile compound for researchers, scientists, and professionals in drug development.
Core Physicochemical & Structural Data
1,2-O-Isopropylidene-α-D-glucofuranose, also referred to as monoacetone glucose, is a white, crystalline solid at room temperature.[1][3] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Source(s) |
| CAS Number | 18549-40-1 | [3][4] |
| Molecular Formula | C₉H₁₆O₆ | [4] |
| Molecular Weight | 220.22 g/mol | |
| Appearance | White to almost white powder/crystalline solid | [3] |
| Melting Point | 159-161 °C | [3][5] |
| Optical Activity | [α]20/D −13° (c = 1 in H₂O) | |
| Synonyms | Monoacetone glucose, 1,2-O-(1-methylethylidene)-α-D-glucofuranose | [3] |
The structure of 1,2-O-Isopropylidene-α-D-glucofuranose is characterized by the five-membered furanose ring of glucose, where the 1- and 2-position hydroxyl groups are protected by an isopropylidene group. This protection locks the anomeric carbon in the α-configuration.
Synthesis and Preparation: A Tale of Two Routes
The preparation of 1,2-O-Isopropylidene-α-D-glucofuranose can be approached via two primary strategies: the direct, yet often less selective, reaction of glucose with acetone, or the more controlled selective hydrolysis of the more substituted 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (diacetone glucose).
Route 1: Selective Hydrolysis of Diacetone Glucose
The most common and controlled method for preparing high-purity 1,2-O-Isopropylidene-α-D-glucofuranose involves the selective removal of the 5,6-O-isopropylidene group from diacetone glucose.[6][7][8] The 5,6-O-isopropylidene group is more susceptible to acid-catalyzed hydrolysis because it protects a primary (C-6) and a secondary (C-5) hydroxyl group, making it more kinetically labile than the 1,2-O-isopropylidene group which protects the anomeric center.[8]
Caption: Selective hydrolysis of diacetone glucose.
Experimental Protocol: Acetic Acid-Mediated Selective Hydrolysis [8]
-
Dissolution: Dissolve 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (1 equivalent) in 40% aqueous acetic acid.
-
Heating: Heat the reaction mixture to 70°C for approximately 55 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Neutralization: After cooling, carefully neutralize the reaction mixture with a suitable base, such as sodium bicarbonate.
-
Extraction: Extract the aqueous solution with an organic solvent like dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by flash column chromatography if necessary.
Route 2: Direct Synthesis from D-Glucose
While the reaction of D-glucose with acetone in the presence of an acid catalyst typically yields the di-protected product, 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, as the major product, the mono-protected compound is a key intermediate.[6][9] By carefully controlling the reaction conditions (e.g., reaction time, temperature, and stoichiometry of reagents), the reaction can be stopped at the mono-acetal stage. However, isolating the mono-protected species in high yield from the direct reaction can be challenging due to the formation of a mixture of products.
Caption: Synthesis pathway from D-Glucose.
Applications in Research and Drug Development
The utility of 1,2-O-Isopropylidene-α-D-glucofuranose lies in its role as a chiral building block, providing a scaffold for the synthesis of a wide array of complex molecules.[1][2]
Intermediate in Pharmaceutical Synthesis
This compound is a crucial intermediate in the synthesis of various pharmaceutical agents. Its available hydroxyl groups at the 3, 5, and 6 positions can be selectively functionalized to build complex molecular architectures. For instance, it serves as a starting material for the synthesis of:
-
Antidiabetic drugs: Such as acarbose and deoxynojirimycin.[1]
-
Anticancer and Antitumor agents: Including various organometallic complexes.[1]
-
Antiviral compounds: Like certain imidazole derivatives.[1]
-
Glycoside-based drugs: Where it enhances drug stability and bioavailability.
Chiral Pool Synthesis
As an important chiral source, 1,2-O-Isopropylidene-α-D-glucofuranose allows for the stereocontrolled synthesis of complex natural products and their analogues. The defined stereochemistry of the glucose backbone is leveraged to introduce new chiral centers with high selectivity.
Diagnostic and Research Tools
In medicinal chemistry, derivatives of this compound are used for research purposes. For example, it can be a precursor for the synthesis of 18F-labeled 6-deoxy-6-fluoro-D-glucose, a tracer used in Positron Emission Tomography (PET) to study glucose transport.[1]
Safety and Handling
1,2-O-Isopropylidene-α-D-glucofuranose is generally considered stable under normal laboratory conditions.[3][5] However, as with all laboratory chemicals, appropriate safety precautions should be taken.
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.
-
Handling: Avoid contact with skin and eyes. Do not ingest or inhale the powder. Use in a well-ventilated area.[3][5]
-
Storage: Store in a tightly closed container in a cool, dry place. It is often recommended to keep it refrigerated.[3]
-
Fire Fighting: Use water spray, carbon dioxide, dry chemical, or alcohol-resistant foam to extinguish fires. Thermal decomposition can lead to the release of irritating gases and vapors.[5]
Conclusion
1,2-O-Isopropylidene-α-D-glucofuranose is a cornerstone of modern synthetic carbohydrate chemistry. Its well-defined structure, with selectively available hydroxyl groups, combined with established and reliable synthetic routes, makes it an indispensable tool for chemists in both academic and industrial settings. The ability to use this compound as a scaffold to build molecular complexity with high stereochemical control ensures its continued importance in the development of novel therapeutics, advanced materials, and for probing fundamental biological processes.
References
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Kawsar, S. M. A., et al. (2013). Design and Newly Synthesis of some 1,2-O-Isopropylidene-α-D-Glucofuranose Derivatives: Characterization and Antibacterial Screening Studies. Hacettepe Journal of Biology and Chemistry, 41(3), 195-206. Retrieved from [Link]
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Kawsar, S. M. A., et al. (2013). Design and Newly Synthesis of some 1,2-O-Isopropylidene-α-D-Glucofuranose Derivatives: Characterization and Antibacterial Screening Studies. Semantic Scholar. Retrieved from [Link]
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Chemistry Online. (2022). Synthesis of isopropylidene-α-D-glucofuranose. Retrieved from [Link]
-
ResearchGate. (2008). ChemInform Abstract: Synthesis of 1,2-O-Isopropylidene-3,5-O-propylidene-α-D-glucofuranose (III) as a Convenient Precursor of Both 6-O-Alkyl (VI) and 6-O-Glycidyl-D-glucose Amphiphiles (IX). Retrieved from [Link]
-
Gramera, R. E., Park, A., & Whistler, R. L. (1964). A Convenient Preparation of 1,2-Mono-O-isopropylidene-α-D-glucofuranose. The Journal of Organic Chemistry, 29(11), 3379-3380. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Carbohydrate Chemistry: Applications of 1,2-O-Isopropylidene-D-glucofuranose. Retrieved from [Link]
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SpectraBase. (n.d.). 1,2-O-ISOPROPYLIDENE-ALPHA-D-GLUCOFURANOSE-5-17O. Retrieved from [Link]
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UBC Library Open Collections. (n.d.). Branched-chain sugar nucleosides. Retrieved from [Link]
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DergiPark. (2013). Design and Newly Synthesis of some 1,2-O-Isopropylidene-α-D-Glucofuranose Derivatives: Characterization and Antibacterial Screening Studies. Retrieved from [Link]
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Canadian Science Publishing. (n.d.). 1,2-O-ISOPROPYLIDENE-α-D-GLUCOFURANOSE-5-d AND -5,6,6'-d3. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility of 1,2-O-Isopropylidene-alpha-D-glucofuranose in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility of 1,2-O-Isopropylidene-alpha-D-glucofuranose, a critical intermediate in carbohydrate chemistry and drug development. A thorough understanding of its solubility profile in various organic solvents is paramount for its effective use in synthesis, purification, and formulation. This document delves into the theoretical principles governing its solubility, presents available quantitative and qualitative solubility data, and provides detailed experimental protocols for determining its solubility. This guide is intended for researchers, scientists, and professionals in the fields of organic chemistry, medicinal chemistry, and pharmaceutical development.
Introduction: The Significance of this compound
This compound, also known as monoacetone glucose, is a versatile protected monosaccharide that serves as a key building block in the synthesis of a wide array of complex carbohydrates and biologically active molecules.[1] Its structure, featuring a protected 1,2-diol and free hydroxyl groups at the 3, 5, and 6 positions, allows for selective chemical modifications, making it an invaluable tool in synthetic organic chemistry.[1]
The applications of this compound are extensive and include its use as an intermediate in the synthesis of pharmaceuticals and bioactive molecules.[1] Furthermore, it plays a role in the development of drug carriers, controlled release systems, and diagnostic reagents.[1] Given its central role in these applications, a comprehensive understanding of its solubility in various organic solvents is not merely academic but a practical necessity for optimizing reaction conditions, facilitating purification processes, and developing effective formulations.
This guide aims to consolidate the available knowledge on the solubility of this compound, providing both a theoretical framework and practical guidance for laboratory applications.
Theoretical Principles of Solubility
The solubility of a solid organic compound in a liquid solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.[2][3] Several key factors influence the solubility of this compound in organic solvents:
-
Polarity: The polarity of both the solute and the solvent is the most critical factor. This compound is a moderately polar molecule due to the presence of three free hydroxyl (-OH) groups and several ether linkages. Therefore, it is expected to be more soluble in polar solvents that can engage in similar intermolecular interactions.
-
Hydrogen Bonding: The free hydroxyl groups on the glucofuranose ring are capable of acting as both hydrogen bond donors and acceptors. Solvents that can participate in hydrogen bonding (polar protic solvents like methanol and ethanol) are likely to be effective at solvating the molecule and thus exhibit higher solubility. Polar aprotic solvents with hydrogen bond accepting capabilities (e.g., DMSO, DMF, acetone) can also be effective solvents.
-
Molecular Size and Shape: While the molecular size of this compound is relatively small, its rigid furanose ring and the bulky isopropylidene group can influence how effectively solvent molecules can pack around it.[4]
-
Temperature: For most solid solutes, solubility in liquid solvents increases with temperature.[4] This is because the dissolution process is often endothermic, and increasing the temperature provides the necessary energy to overcome the lattice energy of the solid and the intermolecular forces within the solvent.
The interplay of these factors determines the extent to which this compound will dissolve in a given organic solvent.
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"1,2-O-Isopropylidene-alpha-D-glucofuranose as a chiral building block"
An In-depth Technical Guide on 1,2-O-Isopropylidene-α-D-glucofuranose as a Chiral Building Block
Introduction: The Strategic Advantage of a Protected Sugar
In the landscape of synthetic organic chemistry, the quest for enantiomerically pure compounds is paramount, particularly in the realm of drug development where stereochemistry dictates biological activity. Nature provides a rich repository of chiral molecules, with carbohydrates standing out as abundant, inexpensive, and stereochemically defined starting materials. Among these, 1,2-O-Isopropylidene-α-D-glucofuranose, often referred to as "monoacetone glucose," has emerged as a cornerstone chiral building block.[1][2]
Its utility stems from a clever manipulation of protecting groups. By masking the hydroxyl groups at the C-1 and C-2 positions with an isopropylidene group (an acetal), the reactivity of the remaining hydroxyls at C-3, C-5, and C-6 can be precisely controlled and exploited. This selective protection locks the molecule in its furanose form, a five-membered ring, which offers distinct stereochemical advantages for subsequent transformations.[3][4] This guide provides a comprehensive overview of the synthesis, reactivity, and strategic applications of 1,2-O-Isopropylidene-α-D-glucofuranose, demonstrating its indispensable role in the synthesis of complex, biologically active molecules.
Synthesis and Physicochemical Profile: From D-Glucose to a Versatile Intermediate
The journey from the ubiquitous D-glucose to the synthetically versatile 1,2-O-Isopropylidene-α-D-glucofuranose is a classic example of selective protection chemistry. The process typically involves two key stages: the formation of the more stable 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (diacetone glucose), followed by the selective removal of the more acid-labile 5,6-isopropylidene group.
Synthesis Pathway
The initial step involves the reaction of D-glucose with acetone in the presence of an acid catalyst.[3][5] This reaction proceeds stepwise, first forming the 1,2-O-isopropylidene intermediate, which then undergoes a second acetalization at the 5,6-hydroxyls.[5] Careful control of reaction conditions is crucial to favor the formation of the desired di-protected product. Subsequently, a controlled partial hydrolysis, typically using aqueous acetic acid, selectively cleaves the 5,6-O-isopropylidene group, which is more susceptible to acid-catalyzed hydrolysis, yielding the target monoacetone glucose.[5][6]
Detailed Experimental Protocol: Synthesis of 1,2-O-Isopropylidene-α-D-glucofuranose
The following protocol is a representative method for the laboratory-scale synthesis.
Part A: Synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose [3][5]
-
Reaction Setup: Suspend D-glucose (e.g., 5 g) in dry acetone (e.g., 250 ml) in a suitable reaction flask.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1.2 ml) to the stirred suspension at room temperature.
-
Reaction: Stir the mixture vigorously at room temperature for approximately 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Neutralization: Once the reaction is complete, neutralize the acid catalyst by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.[5]
-
Workup: Filter the mixture to remove inorganic salts. Evaporate the filtrate under reduced pressure to obtain a syrup. Dissolve the syrup in a suitable organic solvent like dichloromethane, wash with water, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent to yield the crude diacetone glucose as a white solid.[3][5]
Part B: Selective Hydrolysis to 1,2-O-Isopropylidene-α-D-glucofuranose [6]
-
Hydrolysis: Dissolve the crude diacetone glucose from Part A in 50% aqueous acetic acid (e.g., 30 mL for 3 g of starting material).
-
Reaction: Stir the solution gently at room temperature for 6 hours, and then let it stand overnight. Monitor the conversion by TLC.
-
Isolation: Upon completion, the target monoacetone glucose can be isolated and purified by standard techniques such as column chromatography or recrystallization.
Physicochemical and Structural Data
The fundamental properties of 1,2-O-Isopropylidene-α-D-glucofuranose are summarized below, providing a quick reference for researchers.[2]
| Property | Value |
| Molecular Formula | C₉H₁₆O₆ |
| Molecular Weight | 220.22 g/mol |
| CAS Number | 18549-40-1 |
| Appearance | White to off-white crystalline powder |
| Melting Point | 159-162 °C |
| Optical Rotation | [α]20/D −13° to -14° (c=1 in H₂O) |
Reactivity and Strategic Transformations: A Chemist's Playground
The synthetic power of 1,2-O-Isopropylidene-α-D-glucofuranose lies in the differential reactivity of its three free hydroxyl groups. The C-6 hydroxyl is a primary alcohol, making it more sterically accessible and generally more reactive than the secondary hydroxyls at C-3 and C-5. This inherent difference allows for a high degree of regioselectivity in subsequent chemical modifications.
Key Reactions at the Free Hydroxyl Positions
-
Selective Acylation and Alkylation: The free hydroxyl groups can be readily acylated or alkylated. By carefully choosing reagents and reaction conditions, it is often possible to selectively modify one hydroxyl group over the others. For instance, selective acylation of the C-6 primary hydroxyl can be achieved. Further transformations can then be carried out at the C-3 and C-5 positions.[7]
-
Oxidation: The primary alcohol at C-6 can be selectively oxidized to an aldehyde or a carboxylic acid using various modern oxidation reagents. The secondary alcohol at C-3 can also be oxidized to a ketone, which is a key step in the synthesis of other sugar isomers, such as allofuranose derivatives, through subsequent reduction.[8][9][10]
-
Conversion to Leaving Groups for Nucleophilic Substitution: The hydroxyl groups, particularly at C-3, can be converted into excellent leaving groups, such as tosylates or mesylates.[3][11] This transformation primes the molecule for nucleophilic displacement reactions, which typically proceed with an inversion of stereochemistry (Walden inversion).[11][12] This is a powerful strategy for accessing rare sugar configurations and introducing a wide variety of functional groups, including azides, halides, and thiols.
Applications in Drug Development and Complex Synthesis
The true measure of a chiral building block is its successful application in the synthesis of valuable target molecules. 1,2-O-Isopropylidene-α-D-glucofuranose has a proven track record in the development of a wide array of bioactive compounds.
-
Antiviral and Anticancer Agents: The rigid, stereodefined scaffold of monoacetone glucose is ideal for constructing complex nucleoside and carbocyclic analogs. These derivatives are widely investigated for their potential as antiviral (e.g., against HIV, HCV) and anticancer drugs.[1] The ability to introduce diverse functionalities at specific stereocenters is critical for tuning the biological activity and pharmacological properties of these drug candidates.
-
Diabetes Therapeutics: It serves as a key intermediate in the synthesis of drugs for treating diabetes, such as acarbose and deoxynojirimycin analogs.[1] These molecules often function as glycosidase inhibitors, and their efficacy is highly dependent on their specific three-dimensional structure, which can be precisely constructed starting from 1,2-O-Isopropylidene-α-D-glucofuranose.
-
Glycoconjugates and Oligosaccharides: As a protected sugar, it is an essential tool in carbohydrate chemistry for the synthesis of complex oligosaccharides and glycoproteins.[2] These molecules are vital for understanding and modulating biological processes such as cell recognition, signaling, and immune response.
-
Drug Delivery and Diagnostics: The carbohydrate framework can be used to synthesize drug carriers and controlled-release systems.[1] Furthermore, it is a precursor for labeled glucose tracers, such as ¹⁸F-labeled deoxyglucose derivatives, which are used in Positron Emission Tomography (PET) for medical imaging and diagnostics.[1]
Conclusion: An Enduring and Versatile Chiral Building Block
1,2-O-Isopropylidene-α-D-glucofuranose stands as a testament to the power of strategic protecting group chemistry. Its straightforward synthesis from D-glucose, combined with the well-differentiated reactivity of its free hydroxyl groups, provides chemists with a robust and versatile platform for asymmetric synthesis. The ability to selectively manipulate three distinct chiral centers allows for the efficient construction of a vast array of complex and biologically significant molecules. For researchers, scientists, and drug development professionals, monoacetone glucose is not just a protected sugar; it is a key that unlocks access to novel therapeutics, advanced materials, and a deeper understanding of the chemistry of life.
References
- Flechtner, T. W., Winnik, W., & Tevesz, M. (1996). Gas Phase Reactions of 1,2:5,6-di-O-isopropylidene-α-D-gluco- and allofuranose with Electrophiles Derived from Acetone. Journal of the American Society for Mass Spectrometry, 7(12), 1147-1155.
- Shasha, B. S., Doane, W. M., Russell, C. R., & Rist, C. E. (1965). Reactions of 1,2-O-Isopropylidene-α-D-glucofuranose 5,6-Thionocarbonate and Some Related Compounds. The Journal of Organic Chemistry, 30(7), 2324-2330.
-
PrepChem.com. (n.d.). Synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. Retrieved from [Link]
- Kawsar, S. M. A., et al. (2013). Design and Newly Synthesis of some 1,2-O-Isopropylidene-α-D-Glucofuranose Derivatives: Characterization and Antibacterial Screening Studies. International Journal of Pure and Applied Chemistry, 8(2), 107-115.
-
Scientific.Net. (2012). A Novel Procedure for the Synthesis of 1,2:5,6-di-O-Isopropylidene-D-Glucofranose by Ultrasound. Retrieved from [Link]
- Rosenbohm, C., et al. (2003). Molar-Scale Synthesis of 1,2:5,6-Di-O-isopropylidene-α-d-allofuranose. Organic Process Research & Development, 7(4), 585-587.
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Wikipedia. (n.d.). Glucose. Retrieved from [Link]
-
PubMed. (1979). Synthesis and pharmacological properties of 3-O-derivatives of 1,2,5,6-di-O-isopropylidene-alpha-D-glucofuranose. Retrieved from [Link]
-
The Journal of Organic Chemistry. (1966). Nucleophilic displacement in 1,2:5,6-di-O-isopropylidene-3-O-(p-tolylsulfonyl)-.alpha.-D-glucofuranose. Retrieved from [Link]
- Sowa, W., & Thomas, G. H. S. (1966). The oxidation of 1,2;5,6-di-o-isopropylidene-d-glucose by dimethyl sulfoxide – acetic anhydride. Canadian Journal of Chemistry, 44(7), 836-838.
-
DergiPark. (2013). Design and Newly Synthesis of some 1,2-O-Isopropylidene-α-D-Glucofuranose Derivatives: Characterization and Antibacterial Screening Studies. Retrieved from [Link]
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The Journal of Organic Chemistry. (1969). A Convenient Preparation of 1,2-Mono-O-isopropylidene-α-D-glucofuranose. Retrieved from [Link]
-
ResearchGate. (2012). The Molecular Structure of 1,2:5,6-Di-O-isopropylidene-3-O-toluenesulfonyl-α-D-glucofuranose. Retrieved from [Link]
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An In-depth Technical Guide on Derivatives of 1,2-O-Isopropylidene-α-D-glucofuranose and Their Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-O-Isopropylidene-α-D-glucofuranose, a partially protected derivative of D-glucose, stands as a cornerstone in modern carbohydrate chemistry. Its unique structural arrangement, with the anomeric and adjacent hydroxyl groups masked by an isopropylidene (acetonide) group, renders the remaining hydroxyls at the C-3, C-5, and C-6 positions available for selective chemical modification. This inherent reactivity profile makes it an exceptionally versatile chiral building block and a pivotal intermediate in the synthesis of a vast spectrum of biologically active molecules, novel materials, and complex carbohydrates. This guide provides a comprehensive exploration of the synthesis, chemical properties, and diverse applications of its derivatives, offering field-proven insights and detailed experimental protocols to empower researchers in their scientific endeavors.
The Core Moiety: Understanding 1,2-O-Isopropylidene-α-D-glucofuranose
The journey into the derivatives begins with a firm grasp of the parent molecule. 1,2-O-Isopropylidene-α-D-glucofuranose is synthesized from D-glucose through a kinetically controlled reaction with acetone under acidic conditions. This process selectively protects the cis-diol at the C-1 and C-2 positions, locking the sugar in its furanose (five-membered ring) form.[1] This protection strategy is fundamental as it directs subsequent chemical transformations to the unprotected hydroxyl groups.
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C9H16O6[2][3] |
| Molecular Weight | 220.22 g/mol [2][3] |
| Appearance | White crystalline solid[4] |
| Melting Point | 159-161 °C[2][4] |
| Optical Rotation [α]D | -13° (c=1 in H2O)[2] |
| CAS Number | 18549-40-1[2][3] |
The strategic placement of the isopropylidene group not only dictates reactivity but also influences the molecule's conformation, which can have significant implications for the stereochemical outcome of subsequent reactions.
Synthetic Pathways to Key Derivatives: A Mechanistic Approach
The true utility of 1,2-O-Isopropylidene-α-D-glucofuranose lies in the selective derivatization of its free hydroxyl groups. The relative reactivity of these hydroxyls (C-6 > C-3 > C-5) allows for a high degree of control in synthetic design.
Esterification: Tuning Lipophilicity and Biological Activity
Esterification of the hydroxyl groups is a common strategy to modify the polarity and biological properties of the parent molecule. This can be achieved through reaction with acylating agents such as acyl chlorides or anhydrides in the presence of a base.
Experimental Protocol: Selective 6-O-Acylation
This protocol describes the selective acylation of the primary hydroxyl group at the C-6 position, which is the most reactive.
-
Dissolve 1,2-O-Isopropylidene-α-D-glucofuranose (1 equivalent) in anhydrous pyridine at 0 °C under an inert atmosphere.
-
Slowly add the desired acyl chloride (e.g., octanoyl chloride, 1 equivalent) dropwise to the stirred solution.[5][6]
-
Allow the reaction to stir at 0 °C for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with ice-water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 6-O-acyl derivative.
This selective acylation has been instrumental in synthesizing derivatives with antimicrobial properties.[5][7] For instance, studies have shown that certain 6-O-acyl derivatives exhibit moderate to good antibacterial activity, particularly against Gram-positive bacteria.[8][9]
Oxidation: Gateway to Novel Functionalities
Oxidation of the secondary hydroxyl group at the C-3 position to a ketone opens up a new realm of chemical transformations. This ketone can then be subjected to nucleophilic attack, reduction, or other modifications to introduce diverse functionalities.
A common precursor for this transformation is the fully protected 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (diacetone glucose).[10][11] The selective removal of the 5,6-O-isopropylidene group yields the starting material for many derivatizations.[8][9] Oxidation of the C-3 hydroxyl in diacetone glucose, followed by stereoselective reduction, is a key step in the synthesis of 1,2:5,6-di-O-isopropylidene-α-D-allofuranose, a crucial intermediate for Locked Nucleic Acids (LNA).[12]
Experimental Protocol: Swern Oxidation of the C-3 Hydroxyl
-
In a three-necked flask under an inert atmosphere, dissolve oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) and cool to -78 °C.
-
Slowly add dimethyl sulfoxide (DMSO) (2.2 equivalents) to the stirred solution.
-
After 15 minutes, add a solution of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (1 equivalent) in DCM dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add triethylamine (5 equivalents) and allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purify the resulting ketone by column chromatography.
Tosylation and Nucleophilic Substitution: Introducing Diverse Functional Groups
Conversion of the hydroxyl groups into good leaving groups, such as tosylates, facilitates nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, including azides, halides, and thiols. The tosylation of the C-3 hydroxyl of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose is a well-established procedure.[13][14] Subsequent nucleophilic displacement typically proceeds with inversion of configuration (Walden inversion), providing access to the allo configuration.[14][15]
Experimental Workflow: Tosylation and Azide Substitution
Caption: Workflow for the synthesis of a 3-azido derivative.
Properties and Applications of Derivatives: From Research Tools to Therapeutics
The derivatives of 1,2-O-isopropylidene-α-D-glucofuranose have found applications across various scientific disciplines.
Biological Activity
A significant area of research focuses on the biological properties of these derivatives. As previously mentioned, acylated derivatives have demonstrated promising antibacterial activity.[8][9] Furthermore, certain 3-O-derivatives of the related 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose have shown notable anti-inflammatory and antipyretic activity with low toxicity.[16] The inherent chirality and biocompatibility of the glucose scaffold make these derivatives attractive candidates for drug discovery programs.[17] They have been utilized in the synthesis of anticancer and antiviral agents.[17]
Chiral Building Blocks in Organic Synthesis
The well-defined stereochemistry of 1,2-O-isopropylidene-α-D-glucofuranose makes it an invaluable chiral pool starting material.[17] It is employed in the synthesis of a wide range of complex molecules, including other carbohydrates, nucleoside analogs, and natural products. For example, it can be used to synthesize components of drugs for diabetes treatment.[17]
Advanced Materials and Other Applications
The modification of 1,2-O-isopropylidene-α-D-glucofuranose has also led to the development of novel materials. For instance, certain derivatives have been shown to possess thermotropic and lyotropic liquid-crystalline properties.[18] Additionally, these compounds serve as intermediates in the synthesis of drug carriers, controlled-release systems, and diagnostic reagents.[17]
Summary of Derivative Applications:
| Derivative Class | Key Properties | Applications |
| Esters | Modified lipophilicity, antimicrobial | Antibacterial agents, prodrugs[8][9] |
| Oxidized (Ketones) | Reactive carbonyl group | Intermediate for complex synthesis (e.g., LNA)[12] |
| Azides | Precursor for amines | Synthesis of amino sugars, click chemistry |
| Alkyl Ethers | Altered polarity, liquid crystalline | Advanced materials, drug delivery[18] |
Spectroscopic Characterization
The structural elucidation of 1,2-O-isopropylidene-α-D-glucofuranose derivatives relies heavily on spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the position of substitution and the stereochemistry of the molecule. The chemical shifts and coupling constants of the ring protons provide detailed information about the conformation of the furanose ring.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify key functional groups. For example, the appearance of a strong carbonyl stretch (around 1730 cm⁻¹) confirms esterification, while the disappearance of the broad hydroxyl stretch (around 3400 cm⁻¹) indicates complete substitution.[8]
-
Mass Spectrometry (MS): MS is used to determine the molecular weight of the synthesized derivatives and to aid in structural confirmation through fragmentation patterns. Electron ionization mass spectrometry (EI-MS) of di-O-isopropylidene derivatives often shows a characteristic strong peak at m/z 101.[19]
Conclusion and Future Perspectives
1,2-O-Isopropylidene-α-D-glucofuranose and its derivatives represent a rich and versatile platform for chemical innovation. The ability to selectively modify the hydroxyl groups allows for the fine-tuning of their physicochemical and biological properties. This has led to their application in diverse fields, from medicinal chemistry to materials science.
Future research in this area will likely focus on the development of more efficient and stereoselective synthetic methodologies, the exploration of novel biological activities, and the design of advanced materials with tailored properties. The continued investigation of these fascinating molecules holds great promise for addressing challenges in drug development, diagnostics, and beyond.
References
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Kawsar, S. M. A., et al. (2013). Design and Newly Synthesis of some 1,2-O-Isopropylidene-α-D-Glucofuranose Derivatives: Characterization and Antibacterial Screening Studies. DergiPark. [Link]
-
ResearchGate. (n.d.). Synthesis of 1,2-O-Isopropylidene-3,5-O-propylidene-α-D-glucofuranose (III) as a Convenient Precursor of Both 6-O-Alkyl (VI) and 6-O-Glycidyl-D-glucose Amphiphiles (IX). ResearchGate. [Link]
-
Semantic Scholar. (2013). Design and Newly Synthesis of some 1,2-O-Isopropylidene-α-D-Glucofuranose Derivatives: Characterization and Antibacterial Screening Studies. Semantic Scholar. [Link]
-
PubMed. (1979). Synthesis and pharmacological properties of 3-O-derivatives of 1,2,5,6-di-O-isopropylidene-alpha-D-glucofuranose. PubMed. [Link]
-
ACS Publications. (2002). Molar-Scale Synthesis of 1,2:5,6-Di-O-isopropylidene-α-d-allofuranose. ACS Publications. [Link]
-
DergiPark. (2021). Synthesis, and Spectral Characterization of 6-O-Octanoyl-1,2-O-isopropylidene-α-D-glucofuranose Derivatives. DergiPark. [Link]
-
ACS Publications. (1967). Nucleophilic displacement in 1,2:5,6-di-O-isopropylidene-3-O-(p-tolylsulfonyl)-.alpha.-D-glucofuranose. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (2021). (PDF) Synthesis, and Spectral Characterization of 6-O-Octanoyl-1,2-O-isopropylidene-α-D-glucofuranose Derivatives. ResearchGate. [Link]
-
ResearchGate. (2015). The EI-MS spectra for 1,2:5,6-di-O-isopropylidene-α-d-glucofuranose... ResearchGate. [Link]
-
Wikipedia. (n.d.). Glucose. Wikipedia. [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of 6-O-Stearoyl-1,2-O-isopropylidene-α-D-glucofuranose Derivatives for Antimicrobial Evaluation. ResearchGate. [Link]
-
MDPI. (2012). The Molecular Structure of 1,2:5,6-Di-O-isopropylidene-3-O-toluenesulfonyl-α-D-glucofuranose. MDPI. [Link]
-
ResearchGate. (2012). The Molecular Structure of 1,2:5,6-Di-O-isopropylidene-3-O-toluenesulfonyl-α-D-glucofuranose. ResearchGate. [Link]
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IndiaMART. (n.d.). 1,2-O-Isopropylidene -alpha- D- glucofuranose,CASNO18549-40-1,SVS201. IndiaMART. [Link]
-
NIST WebBook. (n.d.). α-D-Glucofuranose, 1,2-O-(1-methylethylidene)-. NIST WebBook. [Link]
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Methodological & Application
Application Notes & Protocols: A Guide to 1,2-O-Isopropylidene-α-D-glucofuranose as a Protecting Group in Glycosylation Reactions
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Complex Landscape of Carbohydrate Synthesis
In the intricate world of carbohydrate chemistry, the strategic use of protecting groups is paramount. The polyhydroxylated nature of monosaccharides presents a formidable challenge, requiring chemists to selectively mask certain hydroxyl groups while others undergo transformation. Among the arsenal of protecting groups, isopropylidene ketals, or acetonides, are workhorses for the temporary protection of cis- or terminal 1,2-diols.[1][2]
This guide focuses on a particularly versatile intermediate: 1,2-O-Isopropylidene-α-D-glucofuranose . The introduction of the isopropylidene group across the C1 and C2 hydroxyls serves a dual purpose. First, it effectively protects these positions, including the anomeric center. Second, and critically, it locks the glucose molecule into a furanose (five-membered ring) conformation.[3][4] This conformational rigidity has profound implications for the reactivity and stereoselectivity of subsequent reactions, making this compound an invaluable building block for the synthesis of complex oligosaccharides and glycoconjugates.
This document provides an in-depth exploration of the chemistry, synthesis, and application of 1,2-O-isopropylidene-α-D-glucofuranose, offering not just protocols, but the causal reasoning behind the experimental choices, to empower researchers in their synthetic endeavors.
Section 1: The Isopropylidene Group - A Strategic Choice
Mechanism and Stability: The Foundation of Control
Isopropylidene groups are cyclic ketals formed by the acid-catalyzed reaction of a diol with acetone or an acetone equivalent like 2,2-dimethoxypropane.[5] The reaction is an equilibrium process. To drive the reaction to completion, the water generated as a byproduct must be removed, typically by using a dehydrating agent or azeotropic distillation.[6]
The stability of the resulting ketal is pH-dependent. Isopropylidene groups are highly stable under neutral and basic conditions, making them compatible with a wide range of synthetic transformations such as oxidation, reduction, and acylation.[7] However, they are readily cleaved under acidic conditions.[8] This acid lability is the key to their function as temporary protecting groups. The mechanism of hydrolysis is the reverse of formation and involves the rate-determining formation of a resonance-stabilized carboxonium ion intermediate.[8]
Causality: Why Lock the Ring?
The choice to install a 1,2-O-isopropylidene group on glucose is a strategic one. D-Glucose in solution exists as an equilibrium mixture of cyclic isomers (glucopyranose and glucofuranose) and a small amount of the open-chain form.[4] The reaction with acetone under kinetic control favors the formation of the furanose product, yielding 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, commonly known as diacetone-D-glucose (DAG).[3][6] This protection scheme achieves two critical goals:
-
Conformational Lock: It locks the sugar in the α-D-glucofuranose form, preventing interconversion and presenting a conformationally defined building block for subsequent reactions.
-
Differential Protection: In DAG, four of the five hydroxyl groups are protected, leaving only the C3 hydroxyl available for chemical modification.[3] Furthermore, the two isopropylidene groups themselves have different stabilities. The 5,6-ketal, protecting a primary (C6) and secondary (C5) alcohol, is more sterically accessible and acid-labile than the 1,2-ketal.[1][6] This crucial difference in reactivity allows for the selective removal of the 5,6-group, unmasking the C5 and C6 hydroxyls while keeping the C1 and C2 positions protected.
Section 2: Preparation of Key Intermediates
The journey to using 1,2-O-isopropylidene-α-D-glucofuranose in glycosylation begins with the synthesis of its precursor, diacetone-D-glucose, followed by a selective deprotection step.
Protocol 1: Synthesis of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose (DAG)
This protocol is a widely used and efficient method for preparing the di-protected glucose intermediate.[3][6] The key to success is the rigorous exclusion or removal of water to drive the reaction equilibrium toward the desired product.
Materials:
-
D-Glucose
-
Dry Acetone
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Anhydrous Copper(II) Sulfate (optional, as a dehydrating agent)
-
Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Hexane
Procedure:
-
Suspend D-glucose (e.g., 10 g, 55.5 mmol) in dry acetone (500 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the mixture in an ice bath. Slowly add concentrated H₂SO₄ (2.5 mL) dropwise with vigorous stirring.
-
Remove the ice bath and allow the reaction to stir at room temperature for 24 hours. The mixture should become clear as the glucose reacts and dissolves.
-
Expert Insight: The reaction progress can be monitored by Thin Layer Chromatography (TLC). An incomplete reaction will show a significant amount of the mono-protected intermediate.[6] If the reaction is sluggish, adding a dehydrating agent like anhydrous copper(II) sulfate can help drive it to completion.[9]
-
Once the reaction is complete, cool the flask in an ice bath and carefully neutralize the acid by slowly adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Remove the inorganic salts by filtration, washing the solid cake with acetone.
-
Evaporate the filtrate under reduced pressure to yield a syrup or white solid.
-
Partition the residue between dichloromethane and water. Collect the organic layer.
-
Wash the organic layer with water, then brine. Dry it over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Recrystallize the resulting white solid from hexane or a cyclohexane/ethyl acetate mixture to obtain pure 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.[3][10]
Data Presentation: Comparison of Catalytic Systems for DAG Synthesis
| Catalyst | Reagents | Reaction Time | Temperature | Yield (%) | Reference(s) |
| Conc. H₂SO₄ | Acetone | 6-24 h | Room Temp. | 62-75 | [3][10] |
| Iodine (I₂) | Acetone | 5 h | Reflux (62 °C) | ~75 | [3] |
| Ferric Chloride (FeCl₃) | Acetone | 40 °C | Ultrasound (200W) | ~76 | [11] |
| Antimony Pentachloride (SbCl₅) | Acetone | 8 h | Reflux (60 °C) | ~72 | [12] |
graph G { graph [fontname="Arial", nodesep=0.5, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#5F6368"];Start [label="D-Glucose + Dry Acetone", shape=cylinder, fillcolor="#FBBC05"]; Reaction [label="Add H₂SO₄ Catalyst\nStir at Room Temp (24h)"]; Neutralize [label="Neutralize with NaHCO₃"]; Filter[label="Filter Inorganic Salts"]; Evaporate [label="Evaporate Acetone"]; Extract [label="DCM/Water Extraction"]; Dry [label="Dry Organic Layer (Na₂SO₄)"]; Evaporate2 [label="Evaporate DCM"]; Recrystallize [label="Recrystallize from Hexane"]; Product [label="Pure Diacetone-D-Glucose", shape=cylinder, fillcolor="#34A853"];
Start -> Reaction; Reaction -> Neutralize; Neutralize -> Filter; Filter -> Evaporate; Evaporate -> Extract; Extract -> Dry; Dry -> Evaporate2; Evaporate2 -> Recrystallize; Recrystallize -> Product; }
Protocol 2: Selective Hydrolysis to 1,2-O-Isopropylidene-α-D-glucofuranose
This protocol leverages the higher acid sensitivity of the 5,6-ketal to achieve its selective removal.[1][6] Careful control of reaction conditions is crucial to prevent the over-hydrolysis and removal of the desired 1,2-ketal.
Materials:
-
1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose (DAG)
-
Glacial Acetic Acid
-
Water
Procedure:
-
Dissolve DAG (e.g., 5 g, 19.2 mmol) in a solution of 60% aqueous acetic acid (50 mL).
-
Heat the reaction mixture to 40-50°C and stir for 2-4 hours.
-
Expert Insight: The reaction must be carefully monitored by TLC. The goal is to consume the starting material while minimizing the formation of fully deprotected glucose. The relative polarity on a silica TLC plate will be: DAG (least polar) > 1,2-monoacetone glucose (product) > glucose (most polar).
-
Once the reaction is complete, cool the solution to room temperature.
-
Remove the acetic acid and water by co-evaporation with toluene under reduced pressure. Repeat this process 2-3 times to ensure all acid is removed.
-
The resulting crude product can often be used directly in the next step or purified by column chromatography on silica gel to yield pure 1,2-O-isopropylidene-α-D-glucofuranose.[9]
Section 3: Application in Glycosylation Reactions
With the C5 and C6 hydroxyl groups exposed, 1,2-O-isopropylidene-α-D-glucofuranose becomes a potent glycosyl acceptor, ready to be coupled with an activated glycosyl donor to form a disaccharide.
Role as a Glycosyl Acceptor
A glycosylation reaction is the coupling of a glycosyl donor (an electrophile with a leaving group at the anomeric position) with a glycosyl acceptor (a nucleophile with a free hydroxyl group).[13] In our case, 1,2-O-isopropylidene-α-D-glucofuranose serves as the acceptor. It possesses three free hydroxyls (C3, C5, C6). The primary C6 hydroxyl is generally the most nucleophilic and sterically accessible, often leading to regioselective glycosylation at this position under carefully controlled conditions.
Protocol 3: Representative Glycosylation using a Thioglycoside Donor
This protocol describes a common glycosylation method using a thioglycoside donor, which is activated by an electrophilic promoter system like N-Iodosuccinimide (NIS) and a catalytic amount of a Lewis acid such as Silver Triflate (AgOTf).[13]
Materials:
-
1,2-O-Isopropylidene-α-D-glucofuranose (Acceptor)
-
A suitable per-benzylated thioglycoside donor (e.g., Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranoside)
-
N-Iodosuccinimide (NIS)
-
Silver Triflate (AgOTf) or Triflic Acid (TfOH)
-
Activated 4 Å Molecular Sieves
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add the glycosyl acceptor (1.0 eq), the thioglycoside donor (1.2 eq), and freshly activated powdered 4 Å molecular sieves.
-
Add anhydrous DCM via syringe and stir the suspension at room temperature for 30 minutes.
-
Cool the mixture to the desired temperature (e.g., -40°C).
-
In a separate flask, dissolve NIS (1.3 eq) in anhydrous DCM. Add this solution to the reaction mixture via syringe.
-
After 5 minutes, add a solution of AgOTf (0.1 eq) in anhydrous DCM.
-
Expert Insight: The stereochemical outcome of the glycosylation is highly dependent on the nature of the protecting groups on the glycosyl donor. A non-participating group at the C2 position of the donor (like the benzyl ether in this example) often leads to a mixture of α and β anomers, with the α-anomer frequently favored under these conditions.[13][14] A participating group (e.g., an acetyl or benzoyl group) would strongly direct the formation of the 1,2-trans product (a β-glycoside in the case of a glucose donor).[14]
-
Stir the reaction at -40°C, allowing it to slowly warm to 0°C over several hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a few drops of triethylamine. Dilute with DCM and filter through a pad of Celite to remove the molecular sieves.
-
Wash the filtrate with saturated aqueous sodium thiosulfate solution (to remove iodine) and then with brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography to isolate the protected disaccharide.
Section 4: The Final Step - Complete Deprotection
After successful glycosylation and any other desired modifications, the final step is to remove the robust 1,2-O-isopropylidene group to reveal the target molecule. This requires stronger acidic conditions than the selective removal of the 5,6-ketal.
Protocol 4: Global Deprotection of Isopropylidene and Benzyl Groups
This protocol outlines a two-step process: first, the acid-catalyzed removal of the isopropylidene group, followed by hydrogenolysis to remove benzyl ether protecting groups, which are common in glycosylation chemistry.
Step A: Acidic Hydrolysis of the 1,2-O-Isopropylidene Group
Materials:
-
Protected Disaccharide
-
Trifluoroacetic Acid (TFA)
-
Water
-
Dichloromethane (DCM) or Methanol
Procedure:
-
Dissolve the protected disaccharide in a solvent mixture such as DCM/Methanol.
-
Add a mixture of TFA and water (e.g., TFA:H₂O 9:1 v/v).
-
Stir the reaction at room temperature for 1-4 hours.
-
Trustworthiness: The progress must be monitored carefully by TLC or LC-MS. The goal is to fully remove the isopropylidene group without significantly cleaving the newly formed glycosidic linkage, which is also acid-sensitive.[15] Running the reaction at 0°C can provide better control.
-
Once deprotection is complete, quench the acid with a base like triethylamine or pyridine.
-
Remove the solvent under reduced pressure, co-evaporating with toluene to remove residual acid.
-
The crude product can be purified by chromatography or taken directly to the next step.
Step B: Hydrogenolysis of Benzyl Ethers
Materials:
-
Product from Step A
-
Palladium on Carbon (Pd/C, 10 wt. %)
-
Methanol or Ethyl Acetate
-
Hydrogen Gas (H₂)
Procedure:
-
Dissolve the benzyl-protected intermediate in methanol or ethyl acetate.
-
Carefully add Pd/C catalyst to the solution under an inert atmosphere.
-
Subject the mixture to an atmosphere of hydrogen gas (using a balloon or a Parr hydrogenator) and stir vigorously.
-
The reaction is typically complete within 12-24 hours. Monitor by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Evaporate the filtrate to yield the final, fully deprotected oligosaccharide. Purification can be done by size-exclusion chromatography or reverse-phase HPLC if necessary.
Conclusion
1,2-O-Isopropylidene-α-D-glucofuranose is more than just a protected sugar; it is a strategic linchpin in synthetic carbohydrate chemistry. Its preparation from D-glucose via a di-protected intermediate allows for selective modifications and subsequent use as a conformationally locked glycosyl acceptor. By understanding the principles behind its formation, selective deprotection, and reactivity in glycosylation reactions, researchers can confidently employ this versatile building block to construct complex, biologically relevant molecules for advancements in medicine and materials science.
References
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Cioce, A., et al. (2021). Highly Stereoselective Glycosylation Reactions of Furanoside Derivatives via Rhenium (V) Catalysis. The Journal of Organic Chemistry. [Link]
-
He, W., et al. (2017). A mild acetolysis procedure for the regioselective removal of isopropylidene in di-O-isopropylidene-protected pyranoside systems. Carbohydrate Research. [Link]
-
ResearchGate. (n.d.). Glycosylation scope with pyranose and furanose donors. [Link]
-
Park, Y., et al. (2021). Stereospecific Furanosylations Catalyzed by Bis-Thiourea Hydrogen-Bond Donors. PMC. [Link]
-
PrepChem.com. (n.d.). Synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. [Link]
-
ResearchGate. (2018). Zeolite catalyzed selective deprotection of di- and tri-O-isopropylidene sugar acetals. [Link]
-
TSI Journals. (2009). Selective hydrolysis of terminal isopropylidene ketals-an overview. [Link]
-
Angene. (n.d.). 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose. [Link]
-
Organic Chemistry Portal. (1999). An Efficient One-Stage Deprotection/Reduction of 1,2-O-Isopropylidene Furanoses to the Corresponding Tetrahydrofurans. [Link]
- Google Patents. (1995). Process for preparing 1,2-5,6-diacetone-D-glucose.
-
Scientific.Net. (2012). A Novel Procedure for the Synthesis of 1,2:5,6-di-O-Isopropylidene-D-Glucofranose by Ultrasound. [Link]
-
Nagy, V., et al. (2021). Synthesis of chimera oligopeptide including furanoid β-sugar amino acid derivatives with free OHs: mild but successful removal of the 1,2-O-isopropylidene from the building block. PMC. [Link]
-
Li, H., et al. (2016). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. MDPI. [Link]
-
Journal of Chemical Education. (1987). Protecting Groups in Carbohydrate Chemistry. [Link]
-
Wikipedia. (n.d.). Glucose. [Link]
-
Liu, C-M., et al. (2011). Direct 2,3-O-Isopropylidenation of α-d-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides. NIH. [Link]
-
DergiPark. (2016). Design and Newly Synthesis of some 1,2-O-Isopropylidene-α-D-Glucofuranose Derivatives: Characterization and Antibacterial Scree. [Link]
-
Wikipedia. (n.d.). Chemical glycosylation. [Link]
-
Carbohydrate Research. (2024). A mild deprotection of isopropylidene ketals from 2-deoxyglycosides using AcOH/H2O/DME. [Link]
-
Mukherjee, S., et al. (2014). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. PMC. [Link]
-
Master Organic Chemistry. (2010). Hydrates, Hemiacetals, and Acetals. [Link]
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Application Notes & Protocols: Strategic Synthesis of Glycosides Utilizing 1,2-O-Isopropylidene-α-D-glucofuranose
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycosides represent a cornerstone in drug development and biochemical research, with their synthesis being a pivotal challenge in modern organic chemistry. This guide provides an in-depth technical overview of synthetic strategies for producing glycosides, leveraging the versatile and readily accessible starting material, 1,2-O-Isopropylidene-α-D-glucofuranose. We move beyond simple procedural lists to explain the causality behind experimental choices, focusing on reaction mechanisms, strategic protection/deprotection sequences, and key glycosylation methodologies. This document serves as a practical resource, integrating field-proven protocols with the fundamental chemical principles that ensure their success and reproducibility.
Introduction: The Strategic Value of 1,2-O-Isopropylidene-α-D-glucofuranose
Glycosides are integral to a vast array of biological processes and form the structural basis for numerous pharmaceuticals, including antibiotics, antivirals, and anticancer agents.[1][2] Their synthesis, however, is complicated by the polyhydroxylated nature of monosaccharides, which necessitates a robust strategy of selective protection and deprotection to achieve desired regioselectivity and stereoselectivity.
1,2-O-Isopropylidene-α-D-glucofuranose emerges as a highly strategic precursor in this field. It is typically derived in a two-step sequence from inexpensive D-glucose. First, D-glucose is treated with acetone under acidic conditions to form 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.[3][4] This di-protected intermediate is valuable in its own right, possessing a single free hydroxyl at the C3 position.[3][5] However, for glycosylation at the anomeric carbon (C1), selective hydrolysis of the 5,6-O-isopropylidene group is performed to yield the target starting material, 1,2-O-Isopropylidene-α-D-glucofuranose, which possesses free hydroxyls at C3, C5, and C6.[6][7]
The key advantages of this starting material are:
-
Locked Furanose Form: The 1,2-O-isopropylidene group locks the sugar in the five-membered furanose conformation.[3][8]
-
Differentiated Hydroxyls: It offers primary (C6) and secondary (C3, C5) hydroxyl groups, allowing for selective modifications prior to glycosylation.
-
Anomeric Protection: The isopropylidene group serves as a temporary protecting group for the anomeric hydroxyl, which can be unmasked at the appropriate stage for glycosylation.
This guide outlines a comprehensive workflow beginning with this key intermediate, proceeding through strategic protection, controlled deprotection of the anomeric center, core glycosylation reactions, and final deprotection to yield the target glycoside.
Overall Synthetic Workflow
The synthesis of a glycoside from 1,2-O-Isopropylidene-α-D-glucofuranose is not a single reaction but a multi-step strategic sequence. The anomeric hydroxyl at C1 is masked by the isopropylidene group, necessitating its removal to enable glycosidic bond formation. A generalized and logical workflow is presented below.
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Application Note & Protocols: Strategic Acylation of 1,2-O-Isopropylidene-α-D-glucofuranose
Abstract
This guide provides a comprehensive technical overview and detailed protocols for the acylation of 1,2-O-isopropylidene-α-D-glucofuranose. As a pivotal intermediate in carbohydrate chemistry, the selective protection of its hydroxyl groups is a critical step in the synthesis of complex carbohydrates, nucleoside analogues, and other biologically active molecules.[1][2] We move beyond simple procedural lists to explain the underlying principles of regioselectivity, empowering researchers to make informed decisions in their experimental design. This document covers methodologies for both exhaustive per-acylation and highly selective mono-acylation, detailing the influence of reagents, catalysts, and reaction conditions on the final product distribution.
Introduction: The Versatility of 1,2-O-Isopropylidene-α-D-glucofuranose
1,2-O-Isopropylidene-α-D-glucofuranose is a partially protected derivative of D-glucose, synthesized by the acid-catalyzed reaction of glucose with acetone.[3][4] The protection of the C1 and C2 hydroxyls within a rigid five-membered ring system locks the molecule in the furanose form and leaves three distinct hydroxyl groups available for functionalization:
-
C6-OH: A primary hydroxyl group, which is the most sterically accessible and generally the most nucleophilic.
-
C5-OH: A secondary hydroxyl group.
-
C3-OH: A secondary hydroxyl group, which is the most sterically hindered and least reactive of the three.
The differential reactivity of these three hydroxyl groups is the cornerstone of its utility as a synthetic building block, allowing for sequential and regioselective modifications.
Figure 1: Structure and relative reactivity of hydroxyl groups.
Principles of Regioselective Acylation
Achieving regioselectivity in the acylation of polyols like 1,2-O-isopropylidene-α-D-glucofuranose hinges on exploiting the subtle differences in the electronic and steric environments of the hydroxyl groups. Several strategies have been developed to control which hydroxyl group is acylated.
-
Kinetic vs. Thermodynamic Control: At low temperatures and with sterically demanding reagents, acylation often occurs at the most accessible C6-OH position (kinetic product). Under equilibrating conditions, acyl migration can potentially lead to the most stable product (thermodynamic product), although this is less common in acylation than in other reactions.
-
Catalyst-Directed Acylation: Modern synthetic methods employ catalysts that can transiently interact with the substrate to enhance the nucleophilicity of a specific hydroxyl group. These interactions often involve hydrogen bonding.[5][6]
-
Organocatalysts: Bases like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) can form dual hydrogen-bonding interactions with the substrate, activating a specific hydroxyl group for attack on the acylating agent.[5]
-
Borinic Acid Catalysis: Diarylborinic acids can form a tetracoordinate borinate complex with a diol system, selectively activating one hydroxyl group for acylation, often favoring equatorial positions in cis-1,2-diols.[7]
-
Anion Effects: The counteranion of the acylating agent or additives like cyanides and fluorides can participate in hydrogen bonding networks that direct the regioselectivity, sometimes leading to acylation at the less favorable axial positions.[8][9]
-
-
Organotin-Mediated Acylation: The dibutyltin oxide method involves forming a stannylene acetal intermediate. This activates the primary C6-OH, making it significantly more nucleophilic and allowing for highly selective acylation at that position.[10]
Experimental Protocols
Protocol 1: Exhaustive Acylation to Synthesize 1,2-O-Isopropylidene-3,5,6-tri-O-acetyl-α-D-glucofuranose
Principle: This protocol utilizes an excess of the acylating agent and a base to drive the reaction to completion, resulting in the acylation of all available hydroxyl groups. This direct method is robust and high-yielding for producing per-acylated derivatives.[1]
Materials and Reagents:
-
1,2-O-Isopropylidene-α-D-glucofuranose
-
Acetic Anhydride (Ac₂O)
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexane mixture)
-
TLC plates (Silica gel 60 F₂₅₄)
Procedure:
-
Dissolve 1,2-O-Isopropylidene-α-D-glucofuranose (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (4.0 eq) to the solution, followed by the slow, dropwise addition of acetic anhydride (4.0 eq).
-
Remove the ice bath and allow the reaction to stir at room temperature for 8-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The product will have a higher Rf value than the starting material. A typical mobile phase is 1:2 Ethyl Acetate/Hexane.
-
Once the reaction is complete, cool the mixture to 0 °C and quench by slowly adding saturated NaHCO₃ solution to neutralize excess acetic anhydride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution, water, and finally brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by silica gel column chromatography to yield the pure 3,5,6-tri-O-acetyl derivative.[1]
Expected Yield: ~70%[1]
Protocol 2: Regioselective 6-O-Acylation using the Dibutyltin Oxide Method
Principle: This method provides excellent regioselectivity for the primary C6-OH. The diol reacts with dibutyltin oxide to form a five-membered stannylene acetal between the C5 and C6 hydroxyls. This intermediate selectively activates the primary C6 oxygen, directing the subsequent acylation to this position.[10]
Materials and Reagents:
-
1,2-O-Isopropylidene-α-D-glucofuranose
-
Dibutyltin Oxide (Bu₂SnO)
-
Acyl Chloride (e.g., Benzoyl Chloride, Pivaloyl Chloride)
-
Triethylamine (Et₃N)
-
Methanol or Toluene, anhydrous
-
Dichloromethane (DCM), anhydrous
-
Silica gel for chromatography
Procedure:
-
Stannylene Acetal Formation: In a flask equipped with a Dean-Stark apparatus and reflux condenser, suspend 1,2-O-Isopropylidene-α-D-glucofuranose (1.0 eq) and dibutyltin oxide (1.1 eq) in anhydrous methanol or toluene.
-
Heat the mixture to reflux. Water is formed during the reaction and is removed azeotropically via the Dean-Stark trap. Reflux until the solution becomes clear (typically 2-4 hours), indicating the formation of the soluble intermediate.
-
Cool the solution to room temperature and remove the solvent under reduced pressure. The resulting white solid/foam is the stannylene intermediate, which is used directly in the next step without further purification.
-
Acylation: Dissolve the dried intermediate in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to 0 °C. Add triethylamine (1.2 eq) followed by the dropwise addition of the desired acyl chloride (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a small amount of water.
-
Filter the mixture through a pad of Celite to remove tin byproducts. Wash the pad thoroughly with DCM.
-
Combine the filtrates, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure 6-O-acyl derivative.[10]
Expected Yield: Good to excellent yields are typically reported for this method.[10]
Workflow and Data Summary
The general experimental approach for any acylation reaction follows a consistent workflow, from reaction setup to final product characterization.
Figure 2: General experimental workflow for acylation reactions.
Table 1: Comparison of Acylation Methodologies
| Method | Acylating Agent | Catalyst / Reagent | Solvent | Typical Selectivity | Approx. Yield | Reference |
| Exhaustive | Acetic Anhydride | Triethylamine | DCM | None (3,5,6-tri-O-acetyl) | ~70% | [1] |
| Exhaustive | Various Acyl Chlorides | Triethylamine | DCM | None (3,5,6-tri-O-acyl) | 58-70% | [1] |
| Selective C6 | Stearoyl Chloride | Dibutyltin Oxide | Toluene/DCM | 6-O-stearoyl | Good | [10] |
| Selective C6 | Palmitoyl Chloride | Dibutyltin Oxide | Toluene/DCM | 6-O-palmitoyl | Good | [10] |
| Selective | Acetic Anhydride | DBN (0.1 eq) | Ethyl Acetate | Varies (often primary OH) | High | [5] |
| Selective | Acetic Anhydride | Acetate (catalytic) | Acetonitrile | Varies (H-bond directed) | High | [6] |
Conclusion
The acylation of 1,2-O-isopropylidene-α-D-glucofuranose is a foundational transformation in carbohydrate synthesis. While exhaustive acylation is straightforward, achieving regioselectivity requires a nuanced understanding of steric effects and the application of specific catalytic or mediating reagents. The protocols outlined herein for direct per-acylation and selective 6-O-acylation via the organotin method provide reliable pathways to key synthetic intermediates. For researchers targeting the less reactive C3 or C5 positions, exploration of modern organocatalytic methods based on hydrogen-bond activation is highly recommended. Careful monitoring and purification are essential to ensure the isolation of the desired, selectively protected glucofuranose derivative for subsequent use in drug discovery and materials science.
References
-
Lee, D., & Taylor, M. S. (2011). Regioselective, Borinic Acid-Catalyzed Monoacylation, Sulfonylation and Alkylation of Diols and Carbohydrates: Expansion of Substrate Scope and Mechanistic Studies. Journal of the American Chemical Society, 133(11), 3724-3727. Available at: [Link]
-
Li, Y., et al. (2019). DBN‐Catalyzed Regioselective Acylation of Carbohydrates and Diols in Ethyl Acetate. ChemistrySelect, 4(26), 7655-7659. Available at: [Link]
-
Ye, N., et al. (2017). Regioselective Acetylation of Diols and Polyols by Acetate Catalysis: Mechanism and Application. The Journal of Organic Chemistry, 82(11), 5648-5658. Available at: [Link]
-
Gervay-Hague, J., et al. (2007). Regioselective Acylation of Diols and Triols: The Cyanide Effect. The Journal of Organic Chemistry, 72(18), 6885-6892. Available at: [Link]
-
Li, X., et al. (2021). Fluoride-Effect-Directed Catalyst-Controlled Regioselective Acylation of Carbohydrate Diols and Triols. Organic Letters, 23(15), 5949-5954. Available at: [Link]
-
Kawsar, S. M. A., et al. (2013). Design and Newly Synthesis of some 1,2-O-Isopropylidene-α-D-Glucofuranose Derivatives: Characterization and Antibacterial Screening. Hacettepe Journal of Biology and Chemistry, 41(3), 195-206. Available at: [Link]
-
Haque, M. E., et al. (1986). Selective acylation of 3-O-benzyl-1,2-O-isopropylidene-α-D-glucofuranose. Journal of Bangladesh Academy of Sciences, 10(1), 101-105. Available at: [Link]
-
Kawamura, S., et al. (2015). Perfectly Regioselective and Sequential Protection of Glucopyranosides. Angewandte Chemie International Edition, 54(48), 14484-14488. Available at: [Link]
-
Bennett, C. S., et al. (2018). Synthesis of protected glucose derivatives from levoglucosan by development of common carbohydrate protecting group reactions under continuous flow conditions. Carbohydrate Research, 468, 23-29. Available at: [Link]
-
Bennett, C. S., et al. (2018). Synthesis of protected glucose derivatives from levoglucosan by development of common carbohydrate protecting group reactions under continuous flow conditions. Carbohydrate Research, 468, 23-29. Available at: [Link]
-
Demchenko, A. V., et al. (2014). Studies of Catalyst-Controlled Regioselective Acetalization and Its Application to Single-Pot Synthesis of Differentially Protected Saccharides. The Journal of Organic Chemistry, 79(8), 3539-3552. Available at: [Link]
-
Fairbanks, A. J., et al. (2009). Selective anomeric acetylation of unprotected sugars in water. Organic & Biomolecular Chemistry, 7(15), 3041-3044. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of 1,2:5,6-di-O-isopropylidene-a-D-glucofuranose. Available at: [Link]
-
Kawsar, S. M. A., et al. (2014). Synthesis and comparative antimicrobial studies of some acylated D-glucofuranose and D-glucopyranose derivatives. International Journal of Biosciences, 5(1), 1-10. Available at: [Link]
-
Kawsar, S. M. A., et al. (2015). Acylation of D-Glucose Derivatives over C5H5N: Spectral Characterization and in vitro Antibacterial Activities. Journal of Scientific Research, 7(3), 159-169. Available at: [Link]
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Application Notes and Protocols for the Synthesis of 3-O-Acyl Derivatives of 1,2-O-Isopropylidene-α-D-glucofuranose
This comprehensive guide provides a detailed protocol for the synthesis of 3-O-acyl derivatives of 1,2-O-isopropylidene-α-D-glucofuranose. This class of compounds holds significant interest for researchers in medicinal chemistry and drug development due to their potential as intermediates in the synthesis of biologically active molecules. This document offers a robust and selective method, emphasizing the rationale behind experimental choices to ensure reproducibility and success.
Introduction: The Significance of Selective Acylation
The selective modification of hydroxyl groups in carbohydrates is a cornerstone of glycochemistry. 1,2-O-Isopropylidene-α-D-glucofuranose, a derivative of D-glucose, possesses three free hydroxyl groups at the C-3, C-5, and C-6 positions. The primary hydroxyl group at C-6 is generally the most reactive, followed by the secondary hydroxyl at C-3, and finally the sterically hindered secondary hydroxyl at C-5. Direct acylation of this triol often yields a mixture of products, posing significant purification challenges.
To achieve selective acylation at the C-3 position, a strategic approach utilizing a more protected starting material is highly recommended. This protocol details the synthesis of 3-O-acyl derivatives starting from 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, commonly known as diacetone glucose. This precursor has only one free hydroxyl group at the C-3 position, thus ensuring regioselective acylation.[1][2][3]
Strategic Overview of the Synthesis
The synthesis is a two-step process starting from commercially available 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. The first step is the acylation of the C-3 hydroxyl group. The second, optional step involves the selective deprotection of the 5,6-O-isopropylidene group to yield the target 3-O-acyl-1,2-O-isopropylidene-α-D-glucofuranose.
Experimental Workflow Diagram
Caption: Overall workflow for the synthesis of 3-O-acyl derivatives.
Detailed Experimental Protocol
This protocol provides a general method for the synthesis of 3-O-acyl derivatives. Specific quantities may be adjusted based on the acylating agent used.
Materials and Equipment
-
1,2:5,6-di-O-isopropylidene-α-D-glucofuranose
-
Acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous pyridine or triethylamine
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
Step-by-Step Procedure for 3-O-Acetylation
Step 1: Acylation of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose
-
Dissolve 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add anhydrous pyridine (1.2 eq) to the solution with stirring.
-
Add acetyl chloride (1.1 eq) dropwise to the reaction mixture. The formation of a white precipitate (pyridinium hydrochloride) will be observed.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the pure 3-O-acetyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.
Step 2: Selective Deprotection (Optional)
-
Dissolve the purified 3-O-acyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose in aqueous acetic acid (e.g., 80% acetic acid).
-
Stir the solution at room temperature for 12-24 hours, monitoring the deprotection by TLC.
-
Once the starting material is consumed, neutralize the reaction mixture carefully with a saturated aqueous solution of NaHCO₃.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the resulting product by column chromatography to yield the final 3-O-acyl-1,2-O-isopropylidene-α-D-glucofuranose.
Chemical Reaction Diagram
Caption: Reaction scheme for the synthesis of 3-O-acyl derivatives.
Mechanistic Insights and Rationale
The choice of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose as the starting material is the key to the regioselectivity of this synthesis. The two isopropylidene groups act as protecting groups for the hydroxyls at C-1, C-2, C-5, and C-6, leaving only the C-3 hydroxyl available for acylation.[1] This simplifies the reaction and purification significantly compared to direct acylation of 1,2-O-isopropylidene-α-D-glucofuranose.
The base, typically pyridine or triethylamine, serves to neutralize the hydrochloric acid generated during the reaction with an acyl chloride, driving the reaction to completion. Dichloromethane is a common solvent as it is relatively inert and dissolves both the starting material and reagents well.
Selective deprotection of the 5,6-O-isopropylidene group is possible due to its greater lability to acid hydrolysis compared to the 1,2-O-isopropylidene group. Careful control of the reaction conditions (e.g., concentration of acetic acid, temperature, and reaction time) is crucial to prevent the undesired cleavage of the 1,2-O-isopropylidene group.
For direct acylation of 1,2-O-isopropylidene-α-D-glucofuranose, methods like the use of dibutyltin oxide can enhance selectivity for a particular hydroxyl group. The dibutyltin oxide forms a stannylene intermediate with two of the hydroxyl groups, activating one of them for acylation.[4] However, the protection-acylation-deprotection sequence described in this protocol is often more straightforward and high-yielding for specifically targeting the C-3 position.
Summary of Reaction Parameters for Various 3-O-Acyl Derivatives
The following table summarizes typical reaction conditions and yields for the synthesis of different 3-O-acyl derivatives starting from 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.
| Acyl Group | Acylating Agent | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Acetyl | Acetic Anhydride | Pyridine | DCM | 8-10 | 70 | [5] |
| Pentanoyl | Pentanoyl Chloride | Triethylamine | DCM | 8-10 | ~75 | [5] |
| Hexanoyl | Hexanoyl Chloride | Triethylamine | DCM | 8-10 | ~78 | [5] |
| Pivaloyl | Pivaloyl Chloride | Triethylamine | DCM | 8-10 | ~72 | [5] |
| Decanoyl | Decanoyl Chloride | Triethylamine | DCM | 8-10 | ~65 | [5] |
| Lauroyl | Lauroyl Chloride | Triethylamine | DCM | 8-10 | 62 | [5] |
| Myristoyl | Myristoyl Chloride | Triethylamine | DCM | 8-10 | ~68 | [5] |
| 4-t-butylbenzoyl | 4-t-butylbenzoyl Chloride | Triethylamine | DCM | 8-10 | ~70 | [5] |
| 4-chlorobenzoyl | 4-chlorobenzoyl Chloride | Triethylamine | DCM | 8-10 | 81 | [5] |
| 2,6-dichlorobenzoyl | 2,6-dichlorobenzoyl Chloride | Triethylamine | DCM | 8-10 | ~75 | [5] |
Troubleshooting and Key Considerations
-
Anhydrous Conditions: All reagents and solvents for the acylation step must be strictly anhydrous to prevent hydrolysis of the acylating agent and to ensure high yields.
-
Reaction Monitoring: TLC is essential for monitoring the progress of both the acylation and deprotection steps to avoid over- or under-running the reaction.
-
Purification: Careful column chromatography is crucial for obtaining the pure desired product, especially after the deprotection step, as side products may be formed.
-
Incomplete Acylation: If the acylation is sluggish, a slight excess of the acylating agent and base can be added. Gentle heating may also be applied, but this can sometimes lead to side reactions.
-
Non-selective Deprotection: If both isopropylidene groups are cleaved during deprotection, reduce the reaction time, lower the temperature, or use a milder acidic condition.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 3-O-acyl derivatives of 1,2-O-isopropylidene-α-D-glucofuranose. By employing a protection-acylation-deprotection strategy, this method offers high regioselectivity and good yields. The insights into the rationale behind the experimental choices and troubleshooting tips will aid researchers in successfully synthesizing these valuable compounds for their applications in drug discovery and development.
References
-
Martinelli, M. J., Nayyar, N. K., Moher, E. D., Dhokte, U. P., Pawlak, J. M., & Vaidyanathan, R. (1999). Dibutyltin Oxide Catalyzed Selective Sulfonylation of α-Chelatable Primary Alcohols. Organic Letters, 1(3), 447–450. [Link]
-
Kawsar, S. M. A., et al. (2013). Design and Newly Synthesis of some 1,2-O-Isopropylidene-α-D-Glucofuranose Derivatives: Characterization and Antibacterial Screening. DergiPark, 22(2), 89-98. [Link]
-
Wikipedia. Glucose. [Link]
-
Chemistry Stack Exchange. How to determine the most reactive hydroxyl group of α-ᴅ-glucopyranose? [Link]
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Kabir, A. K. M. S., et al. (2003). SELECTIVE BENZOYLATION OF METHYL α-D-MANNOPYRANOSIDE USING THE DIBUTYLTIN OXIDE AND DIRECT METHODS. Journal of the Bangladesh Chemical Society, 16(1), 35-42. [Link]
-
Kabir, A. K. M. S., et al. (1997). Comparative studies on selective acylation of uridine using the dibutyltin oxide and direct methods. Chittagong University Studies, Part II: Science, 21(1), 101-107. [Link]
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Kabir, A. K. M. S., et al. (1998). Selective acylation of uridine using the dibutyltin oxide and direct methods. Chittagong University Studies, Part II: Science, 22(1), 59-65. [Link]
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Park, K. H., et al. (2004). A mild and selective method for cleavage of O-acetyl groups with dibutyltin oxide. Tetrahedron Letters, 45(29), 5547-5550. [Link]
-
G. F. C., et al. (1981). Synthesis and pharmacological properties of 3-O-derivatives of 1,2,5,6-di-O-isopropylidene-alpha-D-glucofuranose. Il Farmaco; edizione scientifica, 36(12), 1021-32. [Link]
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- 5. dergipark.org.tr [dergipark.org.tr]
Application Notes & Protocols: Synthesis of Novel Antiviral Agents from 1,2-O-Isopropylidene-α-D-glucofuranose
Abstract: This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of antiviral agents utilizing 1,2-O-Isopropylidene-α-D-glucofuranose as a versatile chiral starting material. This readily available and cost-effective building block, derived from D-glucose, offers a rigid furanose scaffold with selectively accessible hydroxyl groups, making it an ideal precursor for a diverse range of antiviral compounds, including nucleoside and iminosugar analogs. We will explore the causality behind key synthetic strategies, provide detailed, field-proven protocols for crucial transformations, and present data on the biological activity of resulting compounds.
Introduction: The Strategic Advantage of a Glucose-Derived Chiral Pool
In the quest for novel antiviral therapeutics, the use of chiral pool starting materials provides an efficient and economical pathway to complex, stereochemically defined molecules. D-glucose, an abundant and inexpensive monosaccharide, is a cornerstone of this approach. By protecting its hydroxyl groups, we can unlock specific functionalities for targeted chemical modifications.
The journey often begins with the conversion of D-glucose to its more synthetically tractable derivative, 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, commonly known as diacetone-D-glucose.[1][2] This derivative protects all but the C3 hydroxyl group. However, for creating many antiviral analogs, particularly those mimicking ribonucleosides, access to the C5 and C6 hydroxyls is essential. This is achieved through the selective hydrolysis of the 5,6-O-isopropylidene group to yield the key intermediate for our work: 1,2-O-Isopropylidene-α-D-glucofuranose (monoacetone glucose) .[2][3][4] This precursor, with its free C3, C5, and C6 hydroxyls, serves as a branching point for the synthesis of a multitude of antiviral scaffolds.
Nucleoside analogs represent a highly successful class of antiviral drugs, often acting as chain terminators for viral DNA or RNA synthesis.[5] The strategic modification of the sugar moiety is critical for their mechanism of action and metabolic stability. Our focus will be on leveraging the stereochemistry of 1,2-O-Isopropylidene-α-D-glucofuranose to construct novel nucleoside analogs, particularly through the robust and efficient "click chemistry" approach.[6][7]
Preparing the Key Precursor: From Diacetone Glucose to Monoacetone Glucose
The first critical step is the preparation of the primary building block. While 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose is commercially available, its selective deprotection is a foundational protocol in this synthetic workflow. The rationale is to exploit the higher acid lability of the 5,6-isopropylidene group, which is derived from a primary (C6) and a secondary (C5) alcohol, compared to the 1,2-isopropylidene group formed from two secondary alcohols in a more constrained cis-fused ring system.
Caption: Workflow for the preparation of the key synthetic precursor.
Protocol 1: Selective Hydrolysis of Diacetone Glucose
This protocol details the selective removal of the 5,6-O-isopropylidene group.
Materials:
-
1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (10.0 g)
-
Glacial Acetic Acid (70 mL)
-
Water (30 mL)
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose in a mixture of acetic acid and water.
-
Stir the solution at 40°C and monitor the reaction progress using Thin Layer Chromatography (TLC) (typically 2-4 hours). The goal is to maximize the formation of the monoacetone product while minimizing the formation of fully deprotected glucose.
-
Once the reaction is complete, cool the mixture in an ice bath.
-
Carefully neutralize the reaction by the slow addition of a saturated NaHCO₃ solution until effervescence ceases and the pH is ~7.
-
Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude oil/solid by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to yield 1,2-O-Isopropylidene-α-D-glucofuranose as a white solid.
Expected Outcome: A yield of 70-85% is typical for this selective hydrolysis. The product's identity should be confirmed by ¹H NMR and ¹³C NMR spectroscopy.
Synthetic Strategy I: Triazole-Linked Nucleoside Analogs via Click Chemistry
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides an exceptionally reliable method for conjugating a modified sugar scaffold to a nucleobase or its mimic.[7] This strategy involves converting the sugar into an azide- or alkyne-containing intermediate, which is then "clicked" onto a complementary partner. The resulting 1,2,3-triazole ring acts as a stable and biocompatible linker that can mimic the hydrogen bonding properties of a conventional nucleoside.[6]
A common and effective approach is to introduce an azide moiety at the C3 position and an alkyne at the C5 or C6 position. The C3 hydroxyl is inverted to the allo-epimer, activated (e.g., as a mesylate or tosylate), and then displaced with sodium azide (Sₙ2 reaction), which re-inverts the stereocenter to the original gluco configuration.
Caption: General workflow for synthesizing triazole-linked nucleoside analogs.
Protocol 2: Synthesis of a 3-Azido-3-deoxy Intermediate
This protocol describes the critical steps of activating the C3 hydroxyl group and its subsequent displacement by an azide.
Materials:
-
1,2-O-Isopropylidene-α-D-glucofuranose
-
Anhydrous Pyridine or Dichloromethane (DCM)
-
Methanesulfonyl chloride (MsCl) or p-Toluenesulfonyl chloride (TsCl)
-
Sodium Azide (NaN₃)
-
Dimethylformamide (DMF)
-
Standard workup and purification reagents
Procedure:
-
Activation (Mesylation/Tosylation): Dissolve the monoacetone glucose in anhydrous pyridine or DCM at 0°C.
-
Add MsCl or TsCl dropwise. Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting material.
-
Perform an appropriate aqueous workup to remove the pyridine/HCl salts and isolate the crude C3-activated sugar.
-
Azide Displacement: Dissolve the crude mesylate/tosylate in anhydrous DMF.
-
Add an excess of sodium azide (NaN₃). Heat the reaction mixture (typically 60-80°C) for several hours until the reaction is complete by TLC.
-
After cooling, perform a workup by diluting with water and extracting with an organic solvent like EtOAc.
-
Purify the resulting product by silica gel column chromatography to obtain the 3-azido-3-deoxy-1,2-O-isopropylidene-α-D-glucofuranose intermediate. 3-Azido-3-deoxy-1,2:5,6-di-O-isopropylidene-a-D-glucofuranose is a related indispensable compound in biomedicine that functions as a nucleoside analog to impede viral replication.[8]
Causality Note: The Sₙ2 displacement of the mesylate/tosylate with azide proceeds with an inversion of stereochemistry. If starting from the gluco configuration, this step would yield an allo product. To retain the gluco stereochemistry at C3, one must first invert the C3-OH to the allo configuration (e.g., via an oxidation-reduction sequence) before activation and displacement.
Antiviral Activity and Data
The synthesized nucleoside analogs are evaluated for their antiviral activity against a panel of viruses. Key metrics include the 50% inhibitory concentration (IC₅₀), the 50% cytotoxic concentration (CC₅₀), and the selectivity index (SI), calculated as CC₅₀/IC₅₀. A higher SI value indicates greater specific antiviral activity with less cellular toxicity.
Table 1: Antiviral Activity of Representative Sugar-Derived Compounds
| Compound Class | Example Compound | Target Virus | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| 1,2,3-Triazolyl Nucleoside | Analog 2f | Coxsackievirus B3 | - | >100 | - | [6] |
| 1,2,3-Triazolyl Nucleoside | Analog 5f | Coxsackievirus B3 | - | >100 | - | [6] |
| 1,2,3-Triazolyl Nucleoside | Analog 2i | Coxsackievirus B3 | 12.4 | >100 | >8.1 | [6] |
| 1,2,3-Triazolyl Nucleoside | Analog 5i | Coxsackievirus B3 | 11.3 | >100 | >8.8 | [6] |
| Micafungin Derivative | Mi-2 | SARS-CoV-2 | 5.25 | >64 | >12.2 | [9] |
| Micafungin Derivative | Mi-5 | SARS-CoV-2 | 6.51 | >64 | >9.8 | [9] |
Note: Data is compiled from published literature and serves as an illustrative example of the potency that can be achieved.
Synthetic Strategy II: Iminosugar Analogs as Glucosidase Inhibitors
Another powerful class of antiviral agents derived from sugars are iminosugars, such as derivatives of deoxynojirimycin (DNJ).[10] These compounds are nitrogen analogs of monosaccharides where the ring oxygen is replaced by a nitrogen atom. Their antiviral mechanism of action is fundamentally different from nucleoside analogs. They act by inhibiting host endoplasmic reticulum (ER) α-glucosidases, enzymes essential for the proper folding of viral N-linked glycoproteins.[10][11] Misfolded glycoproteins can prevent the assembly and secretion of new, infectious virions.[11]
The synthesis of iminosugars from 1,2-O-Isopropylidene-α-D-glucofuranose involves a series of key transformations:
-
Oxidation: Selective oxidation of the primary C6 hydroxyl to an aldehyde.
-
Intramolecular Reductive Amination: Formation of a cyclic imine with an amine introduced at C5, followed by reduction to form the piperidine ring.
-
Deprotection: Removal of the remaining protecting groups.
Caption: Conceptual pathway for the synthesis of iminosugar antivirals.
This pathway highlights the versatility of the glucofuranose starting material, allowing a pivot from nucleoside synthesis to an entirely different class of antiviral agents that target host-cell machinery, a strategy that can be effective against a broad spectrum of enveloped viruses and may have a higher barrier to resistance.[10][11]
Conclusion
1,2-O-Isopropylidene-α-D-glucofuranose stands out as a powerful and versatile chiral building block in modern medicinal chemistry. Its well-defined stereochemistry and selectively addressable hydroxyl groups provide a robust platform for the rational design and synthesis of diverse antiviral agents. The protocols and strategies outlined herein, from the preparation of key intermediates to the construction of complex nucleoside and iminosugar analogs, demonstrate the immense potential of this glucose-derived precursor. By combining classic carbohydrate chemistry with modern synthetic methods like click chemistry, researchers can continue to expand the arsenal of potential therapeutics against existing and emerging viral threats.
References
- BenchChem. (2025). A Comparative Guide to Synthetic Routes Utilizing Diacetone-D-glucose. Benchchem.
- Sigma-Aldrich. 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose. Sigma-Aldrich.
- National Institutes of Health (NIH). (2021). Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. NIH.
- National Institutes of Health (NIH). (2022). Synthesis of Sugar and Nucleoside Analogs and Evaluation of Their Anticancer and Analgesic Potentials. PMC - NIH.
- Xu, Z., et al. Synthesis of 13C6-1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose.
- PubMed. (1979). Synthesis and pharmacological properties of 3-O-derivatives of 1,2,5,6-di-O-isopropylidene-alpha-D-glucofuranose. PubMed.
- Kawsar, S., et al. (2013). Design and Newly Synthesis of some 1,2-O-Isopropylidene-α-D-Glucofuranose Derivatives: Characterization and Antibacterial Screening Studies. Semantic Scholar.
- National Institutes of Health (NIH). Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. PMC - NIH.
- National Institutes of Health (NIH).
- BOC Sciences. 1,2:5,6-di-o-isopropylidene-a-d-glucofuranose suppliers USA. BOC Sciences.
- National Institutes of Health (NIH). Mechanisms of Antiviral Activity of Iminosugars Against Dengue Virus. PMC - NIH.
- ChemRxiv. (2022).
- DergiPark. (2013). Design and Newly Synthesis of some 1,2-O-Isopropylidene-α-D-Glucofuranose Derivatives: Characterization and Antibacterial Scree. DergiPark.
- ResearchGate. (2025). Synthesis, Characterization and Evaluation of Antimicrobial Activity of Some Glucofuranoside Derivatives.
- ResearchGate. (2025). Synthesis of 6-O-Stearoyl-1,2-O-isopropylidene-α-D-glucofuranose Derivatives for Antimicrobial Evaluation.
- University of Alberta.
- MDPI. (2023).
- National Institutes of Health (NIH). Study of the Mechanism of Antiviral Action of Iminosugar Derivatives against Bovine Viral Diarrhea Virus. NIH.
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Application Notes & Protocols: The Strategic Use of 1,2-O-Isopropylidene-α-D-glucofuranose in the Synthesis of Bioactive Molecules
This guide provides an in-depth exploration of 1,2-O-Isopropylidene-α-D-glucofuranose, a pivotal chiral building block in modern organic synthesis. Derived from D-glucose, this versatile intermediate offers a cost-effective and stereochemically defined scaffold for constructing complex, biologically active molecules. We will delve into the strategic advantages of its use, provide detailed and validated experimental protocols for its synthesis and modification, and present case studies illustrating its application in the development of novel therapeutic agents.
The Strategic Advantage: Why Choose 1,2-O-Isopropylidene-α-D-glucofuranose?
1,2-O-Isopropylidene-α-D-glucofuranose, often referred to as "monoacetone glucose", is more than a simple protected sugar. It is a product of strategic chemical design, leveraging the inherent chirality of D-glucose, a readily available and inexpensive natural product. Its utility stems from a unique combination of structural features that allow for precise and predictable chemical modifications.
The core advantage lies in the differential reactivity of its three free hydroxyl groups at the C-3, C-5, and C-6 positions. The 1,2-hydroxyls are masked by a robust isopropylidene protecting group, which serves two critical functions: it locks the molecule into the furanose conformation and directs any subsequent reactions to the remaining hydroxyls.[1] This selective protection makes it an invaluable precursor in the "chiral pool" synthesis of enantiomerically pure molecules, a crucial aspect of modern drug development where stereochemistry dictates efficacy and safety.[2][3]
The primary hydroxyl group at the C-6 position is the most accessible and nucleophilic, making it the preferential site for reactions like acylation, etherification, or oxidation under controlled conditions. The secondary hydroxyls at C-3 and C-5 exhibit distinct reactivity, allowing for a hierarchical approach to functionalization. This predictable reactivity is the foundation of its role as a versatile synthon in multi-step syntheses.
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Application Notes and Protocols: 1,2-O-Isopropylidene-α-D-glucofuranose as a Versatile Precursor for Oligosaccharide Synthesis
Abstract
In the intricate field of carbohydrate chemistry, the strategic use of protecting groups is paramount for the successful synthesis of complex oligosaccharides. 1,2-O-Isopropylidene-α-D-glucofuranose, a partially protected derivative of D-glucose, stands out as a foundational building block. Its unique structure, featuring a locked furanose conformation with free hydroxyl groups at the C3, C5, and C6 positions, offers a canvas for precise chemical modifications. This guide provides an in-depth exploration of its role as a precursor, detailing its synthesis, key transformations into glycosyl donors, and application in glycosylation reactions to forge the essential glycosidic bonds that define oligosaccharides. The protocols herein are designed for researchers, scientists, and drug development professionals, blending established methodologies with the underlying chemical principles that govern each step.
Foundational Concepts: The Strategic Advantage of 1,2-O-Isopropylidene-α-D-glucofuranose
Oligosaccharide synthesis is a multi-step process that demands exacting control over the reactivity of multiple hydroxyl groups on each monosaccharide unit. The core challenge lies in activating a single hydroxyl group for coupling (the glycosyl acceptor) while a corresponding monosaccharide is primed to donate its anomeric carbon to form a new bond (the glycosyl donor). This requires a sophisticated "protecting group strategy."
1,2-O-Isopropylidene-α-D-glucofuranose, often called monoacetone glucose, is an exemplary intermediate in this strategy. It is typically derived from the more comprehensively protected 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (diacetone glucose, DAG).[1][2] The selective removal of the 5,6-O-isopropylidene group is a critical step that unmasks the primary C6 hydroxyl and the secondary C5 hydroxyl groups, while the 1,2-O-isopropylidene group remains, protecting the anomeric center and the C2 hydroxyl.[2][3][4]
The resulting molecule possesses three distinct free hydroxyl groups (C3, C5, and C6), whose differential reactivity can be exploited for regioselective modifications, a crucial feature for building complex carbohydrate structures.[1][2] This makes it an invaluable chiral building block for synthesizing a wide array of bioactive molecules, including components of therapeutics like heparin.[2][5]
Physicochemical and Structural Data
A summary of the fundamental properties of the parent compound, diacetone glucose, provides a useful reference.
| Property | Value |
| Molecular Formula | C₁₂H₂₀O₆ |
| Molecular Weight | 260.28 g/mol |
| CAS Number | 582-52-5 |
| Appearance | White powder or crystalline solid |
| Melting Point | 109-113 °C |
| Optical Activity | [α]20/D −18°, c = 1% in H₂O |
| (Data pertains to 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose)[1] |
Synthesis of the Precursor and Key Transformations
The journey to utilizing monoacetone glucose begins with its synthesis from D-glucose. This is a two-stage process: full protection followed by selective deprotection.
Protocol 1: Synthesis of 1,2-O-Isopropylidene-α-D-glucofuranose
Stage A: Synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (Diacetone Glucose)
-
Principle: D-glucose is reacted with acetone in the presence of an acid catalyst. The acid protonates the acetone, making it susceptible to nucleophilic attack by the hydroxyl groups of glucose. Two sterically adjacent cis-hydroxyl groups (C1-C2 and C5-C6) readily form stable five-membered isopropylidene ketal rings, locking the molecule in the furanose form.[1][3]
-
Methodology:
-
Suspend D-glucose (e.g., 5 g, 27.78 mmol) in dry acetone (250 mL) in a flask equipped with a magnetic stirrer.[1][3]
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1.2 mL) to the suspension at room temperature.[1][3]
-
Stir the mixture vigorously at room temperature for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the acid with a base, such as anhydrous sodium carbonate or pyridine.
-
Filter the mixture to remove any solids and concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization, for instance, from a chloroform-n-hexane mixture, to yield pure diacetone glucose as a white crystalline solid.[6]
-
Stage B: Selective Hydrolysis to 1,2-O-Isopropylidene-α-D-glucofuranose (Monoacetone Glucose)
-
Principle: The terminal 5,6-O-isopropylidene group is more susceptible to acid-catalyzed hydrolysis than the internal 1,2-O-isopropylidene group.[7] This regioselectivity is achieved under mild acidic conditions, such as aqueous acetic acid, which provides a controlled environment for the cleavage.[2][3][8]
-
Methodology:
-
Dissolve the synthesized diacetone glucose (e.g., 3 g, 8.56 mmol) in 50% aqueous acetic acid (30 mL).[2][3]
-
Stir the solution gently at room temperature for 6 hours, and then allow it to stand overnight.[2][3]
-
Monitor the reaction by TLC (e.g., using an ethyl acetate-hexane, 1:2 solvent system), observing the disappearance of the starting material and the appearance of a more polar product.[2][3]
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The resulting residue, 1,2-O-Isopropylidene-α-D-glucofuranose, can be purified by column chromatography on silica gel if necessary.
-
Caption: Synthesis workflow from D-Glucose to the target precursor.
Protocol 2: Preparation of a Glycosyl Donor
To act as a donor in a glycosylation reaction, the anomeric carbon (C1) must be activated with a suitable leaving group. This requires deprotection of the 1,2-ketal and subsequent functionalization. The other hydroxyls (C3, C5, C6) are typically protected first to prevent unwanted side reactions.
-
Principle: This multi-step process involves (A) protecting the free hydroxyls with a stable but removable group like benzyl ether, and (B) converting the resulting intermediate into a glycosyl donor, such as a glycosyl fluoride, which is stable for storage but can be readily activated.[9]
-
Methodology (Conceptual Outline):
-
Selective Acylation/Alkylation: React 1,2-O-isopropylidene-α-D-glucofuranose with an acylating or alkylating agent (e.g., benzoyl chloride or benzyl bromide) in the presence of a base (e.g., pyridine or sodium hydride). Reaction conditions can be tuned to selectively protect the most reactive C6 and C3 hydroxyls.[3]
-
Ketal Hydrolysis: Remove the 1,2-O-isopropylidene group under stronger acidic conditions than used for selective hydrolysis, exposing the C1 and C2 hydroxyls.
-
Anomeric Activation: Convert the resulting hemiacetal into a glycosyl donor. For a glycosyl fluoride, this can be achieved by treating the hemiacetal with a fluorinating agent such as (diethylamino)sulfur trifluoride (DAST).[9]
-
Caption: Workflow for converting the precursor to a glycosyl donor.
Application in Oligosaccharide Synthesis
The glycosylation reaction is the cornerstone of oligosaccharide synthesis, where the prepared glycosyl donor is coupled with a glycosyl acceptor.
Protocol 3: Representative Glycosylation Reaction
-
Principle: The glycosylation reaction is a nucleophilic substitution at the anomeric carbon of the glycosyl donor.[10] A promoter, typically a Lewis acid, activates the leaving group on the donor, leading to the formation of a reactive oxocarbenium ion intermediate. This electrophilic species is then attacked by a free hydroxyl group on the glycosyl acceptor molecule, forming the glycosidic bond.[9] Controlling the stereochemistry of this new bond (α or β) is a primary challenge in furanoside chemistry.[11][12]
-
Methodology:
-
Preparation: In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve the glycosyl acceptor (e.g., a protected monosaccharide with one free OH, 1.0 equivalent) and the prepared furanosyl donor (1.2 equivalents) in a dry, aprotic solvent like dichloromethane (CH₂Cl₂).
-
Cooling: Cool the reaction mixture to a low temperature, typically between -78 °C and -30 °C, using a dry ice/acetone or similar bath. Low temperatures are crucial for controlling reactivity and enhancing stereoselectivity.
-
Activation: Slowly add the promoter (e.g., trimethylsilyl trifluoromethanesulfonate (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂), 0.1-1.0 equivalents) to the stirred solution.
-
Reaction: Allow the reaction to proceed at the low temperature, monitoring its progress by TLC. The reaction time can vary from minutes to several hours.
-
Quenching: Once the starting materials are consumed, quench the reaction by adding a base, such as triethylamine or pyridine, to neutralize the acidic promoter.
-
Workup: Allow the mixture to warm to room temperature. Dilute with CH₂Cl₂ and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.[9]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude disaccharide is then purified by silica gel column chromatography to isolate the desired product.[9]
-
Caption: Schematic of a typical glycosylation reaction.
Final Deprotection
The final stage in synthesizing the target oligosaccharide is the removal of all protecting groups to reveal the native carbohydrate structure.
Protocol 4: Global Deprotection
-
Principle: The choice of deprotection method depends on the protecting groups used. Benzyl ethers, for example, are commonly removed by catalytic hydrogenation, a clean and efficient method. Acid-labile groups like any remaining isopropylidene ketals require acidic conditions for cleavage.
-
Methodology (Example for Benzyl Ethers):
-
Dissolve the fully protected oligosaccharide in a suitable solvent such as methanol or ethyl acetate.
-
Add a catalyst, typically 10% Palladium on carbon (Pd/C).
-
Subject the mixture to an atmosphere of hydrogen gas (H₂), either by bubbling the gas through the solution or using a balloon or Parr hydrogenator.
-
Stir the reaction at room temperature until TLC analysis indicates the complete removal of the protecting groups.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield the deprotected oligosaccharide.
-
Conclusion and Future Perspectives
1,2-O-Isopropylidene-α-D-glucofuranose is more than just a chemical intermediate; it is a strategic tool that grants chemists precise control over the complex architecture of carbohydrates. Its straightforward synthesis from D-glucose and the differential reactivity of its hydroxyl groups provide a reliable and versatile platform for constructing oligosaccharides.[2] The protocols and principles outlined in this guide demonstrate its central role in a synthetic pathway, from initial protection to the final glycosylation. As the demand for synthetic oligosaccharides for use as therapeutics, molecular probes, and advanced materials continues to grow, the mastery of precursors like monoacetone glucose will remain a critical skill for scientists in both academic research and industrial drug development.[5][13]
References
-
ResearchGate. (2015). Zeolite catalyzed selective deprotection of di- and tri-O-isopropylidene sugar acetals. Retrieved from [Link]
-
Ding, X.-G., et al. (2024). A mild deprotection of isopropylidene ketals from 2-deoxyglycosides using AcOH/H2O/DME: An efficient regioselective deprotection of terminal isopropylidene ketals. Carbohydrate Research, 541, 109167. Retrieved from [Link]
-
PubMed. (2024). A mild deprotection of isopropylidene ketals from 2-deoxyglycosides using AcOH/H2O/DME. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. Retrieved from [Link]
-
ResearchGate. (n.d.). Glycosylation With Furanosides. Retrieved from [Link]
-
ACS Publications. (2018). Highly Stereoselective Glycosylation Reactions of Furanoside Derivatives via Rhenium (V) Catalysis. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2005). Efficient and Rapid Regioselective Deprotection of Isopropylidene Ketals. Retrieved from [Link]
-
TSI Journals. (2009). Selective hydrolysis of terminal isopropylidene ketals-an overview. Retrieved from [Link]
-
Kawsar, S. M. A., et al. (2013). Design and Newly Synthesis of some 1,2-O-Isopropylidene-α-D-Glucofuranose Derivatives: Characterization and Antibacterial Screening. Hacettepe Journal of Biology and Chemistry, 41(3), 195-206. Retrieved from [Link]
-
Wikipedia. (n.d.). Glucose. Retrieved from [Link]
-
Semantic Scholar. (2013). Design and Newly Synthesis of some 1,2-O-Isopropylidene-α-D-Glucofuranose Derivatives: Characterization and Antibacterial Screening Studies. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Synthesis of glycosyl fluoride donor. Glycoscience Protocols (GlycoPODv2). Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Guidelines for O-Glycoside Formation from First Principles. Retrieved from [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. [PDF] Design and Newly Synthesis of some 1,2-O-Isopropylidene-α-D-Glucofuranose Derivatives: Characterization and Antibacterial Screening Studies | Semantic Scholar [semanticscholar.org]
- 5. Page loading... [guidechem.com]
- 6. prepchem.com [prepchem.com]
- 7. researchgate.net [researchgate.net]
- 8. tsijournals.com [tsijournals.com]
- 9. Synthesis of glycosyl fluoride donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Guidelines for O-Glycoside Formation from First Principles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. cfmot.de [cfmot.de]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1,2-O-Isopropylidene-α-D-glucofuranose
This technical support guide is tailored for researchers, scientists, and drug development professionals aiming to optimize the synthesis of 1,2-O-isopropylidene-α-D-glucofuranose. Moving beyond standard protocols, this document provides in-depth, experience-driven insights into the nuances of this reaction, ensuring both high yield and purity.
Frequently Asked Questions (FAQs)
Q1: My reaction yields are consistently low. What are the primary factors I should investigate?
A: Low yields in this synthesis typically arise from incomplete reactions, the formation of byproducts, or challenges during product isolation. A common issue is the further reaction of the desired product to form 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.[1] Inadequate reaction conditions, such as the presence of water, can also significantly hinder the reaction's progress.[1][2][3][4]
Q2: What is the optimal catalyst for this synthesis, and why?
A: The choice of catalyst is critical. While strong acids like sulfuric acid are effective, they can also promote side reactions such as caramelization.[1][5] Milder Lewis acids, such as iodine or ferric chloride, are often preferred as they can lead to cleaner reactions.[6] The catalyst functions by activating the acetone, making it more susceptible to nucleophilic attack by the hydroxyl groups of glucose.
Q3: How does water content affect the synthesis?
A: The presence of water is highly detrimental to the yield. Acetal formation is a reversible equilibrium reaction that produces water as a byproduct.[2][3][4] Any water present in the reaction mixture will, by Le Châtelier's principle, drive the equilibrium back towards the starting materials.[3] Therefore, using anhydrous D-glucose and acetone, along with a dehydrating agent like anhydrous copper(II) sulfate or molecular sieves, is crucial for driving the reaction to completion.[1][5]
Q4: I'm observing a significant amount of the di-isopropylidene byproduct. How can this be minimized?
A: The formation of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose is a common challenge, arising from the further reaction of the desired mono-acetal. To mitigate this, careful monitoring of the reaction progress via Thin Layer Chromatography (TLC) is essential. The reaction should be stopped as soon as the starting D-glucose is consumed. Additionally, using milder reaction conditions and catalysts can help in selectively forming the mono-acetonated product.[1]
Troubleshooting Guide
Problem 1: The reaction is sluggish or fails to start.
Symptoms:
-
TLC analysis shows a persistent spot for D-glucose at the baseline.
-
No discernible product formation over an extended period.
Potential Causes & Solutions:
| Cause | Scientific Explanation | Recommended Action |
| Moisture Contamination | Water inhibits the acid-catalyzed formation of the acetal by shifting the reaction equilibrium towards the reactants.[2][3][4] | Ensure all reagents and glassware are scrupulously dry. Use anhydrous D-glucose and acetone. Incorporate a dehydrating agent like anhydrous copper(II) sulfate.[1][5] |
| Ineffective Catalyst | The catalyst may be old, impure, or used in an insufficient quantity to effectively promote the reaction. | Use a fresh, high-quality catalyst. The choice of catalyst can significantly impact the reaction rate and yield.[1] |
| Suboptimal Temperature | The reaction rate may be too slow at ambient temperature. | Gently warm the reaction mixture. However, avoid excessive heat as it can lead to the formation of dark, tarry byproducts due to the caramelization of glucose.[1] |
Problem 2: The primary product is the di-acetonated glucose.
Symptoms:
-
TLC and NMR analysis confirm the major product is 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.
-
Low isolated yield of the desired mono-acetonated product.
Potential Causes & Solutions:
| Cause | Scientific Explanation | Recommended Action |
| Extended Reaction Time | Prolonged reaction times, especially under forcing conditions, favor the formation of the thermodynamically more stable di-acetonated product. | Monitor the reaction progress closely using TLC and quench the reaction as soon as the D-glucose has been consumed. |
| Harsh Reaction Conditions | The use of strong acid catalysts and high temperatures can accelerate the formation of the di-acetonated byproduct.[1] | Employ a milder catalyst, such as iodine.[5] Maintain a controlled, lower reaction temperature. |
| Selective Hydrolysis Required | If the di-acetonated product is predominantly formed, it can be selectively hydrolyzed back to the desired mono-acetonated compound. | The 5,6-O-isopropylidene group is more susceptible to acid-catalyzed hydrolysis than the 1,2-O-isopropylidene group.[7] Treatment with dilute acid can selectively remove the 5,6-protecting group.[7] |
Experimental Protocols
Optimized Synthesis of 1,2-O-Isopropylidene-α-D-glucofuranose
-
Preparation: To a stirred suspension of anhydrous D-glucose in anhydrous acetone, add a dehydrating agent such as anhydrous copper(II) sulfate.
-
Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid at 0°C (ice bath).[5]
-
Reaction: Allow the mixture to stir at room temperature, monitoring the reaction progress by TLC (e.g., using a 1:3 acetone:petroleum ether eluent).[8]
-
Quenching: Once the D-glucose is consumed, neutralize the acid catalyst with a saturated sodium bicarbonate solution.[5]
-
Work-up: Filter the solids and wash with acetone. Evaporate the acetone from the filtrate under reduced pressure.
-
Purification: The resulting syrup can be purified by column chromatography on silica gel to yield pure 1,2-O-isopropylidene-α-D-glucofuranose.[8]
Workflow for Synthesis and Troubleshooting
Caption: A systematic workflow for the synthesis and troubleshooting of 1,2-O-isopropylidene-α-D-glucofuranose.
Reaction Mechanism and Key Structures
The reaction proceeds via the acid-catalyzed formation of a cyclic acetal. The furanose form of glucose is favored in this reaction, and the cis-diol at the 1 and 2 positions readily reacts with acetone to form the five-membered isopropylidene ring.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Driving an equilibrium acetalization to completion in the presence of water - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Acetal - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A Novel Procedure for the Synthesis of 1,2:5,6-di-O-Isopropylidene-D-Glucofranose by Ultrasound | Scientific.Net [scientific.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. dergipark.org.tr [dergipark.org.tr]
Technical Support Center: Purification of 1,2-O-Isopropylidene-α-D-glucofuranose
Welcome to the technical support center for the purification of 1,2-O-Isopropylidene-α-D-glucofuranose (monoacetone glucose). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the recrystallization of this crucial carbohydrate intermediate. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.
The Science of Recrystallization: A Primer
Recrystallization is a powerful purification technique that leverages the differences in solubility of a compound and its impurities in a given solvent at different temperatures.[1] The core principle is to dissolve the impure solid in a minimum amount of a hot solvent in which the compound has high solubility, but the impurities are either highly soluble (and remain in solution upon cooling) or insoluble (and can be filtered off while hot).[2][3] As the saturated solution slowly cools, the solubility of the desired compound decreases, forcing it to crystallize out of the solution in a pure form, leaving the soluble impurities behind in the solvent (the "mother liquor").[4] The success of this technique hinges on the careful selection of a solvent and precise control over the cooling process.[4][5]
Physicochemical Data Summary
A precise understanding of the target compound's properties is critical for successful purification.
| Property | Value | Source(s) |
| Chemical Name | 1,2-O-Isopropylidene-α-D-glucofuranose | [6] |
| Synonyms | Monoacetone Glucose, Acetone-D-Glucose | [6][7] |
| CAS Number | 18549-40-1 | [6] |
| Molecular Formula | C₉H₁₆O₆ | [6] |
| Molecular Weight | 220.22 g/mol | [6] |
| Appearance | White crystalline, odorless solid | [6] |
| Melting Point | 159-161 °C | [6][8] |
Detailed Recrystallization Protocol
This protocol outlines the standard procedure for the recrystallization of 1,2-O-Isopropylidene-α-D-glucofuranose. The primary recommended solvent is methanol, with ethyl acetate serving as a viable alternative.[8][9]
Materials:
-
Crude 1,2-O-Isopropylidene-α-D-glucofuranose
-
Methanol or Ethyl Acetate (reagent grade)
-
Erlenmeyer flasks (2)
-
Hot plate with stirring capability
-
Büchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Watch glass
-
Ice bath
Procedure:
-
Solvent Selection: While methanol is a proven solvent, solubility tests should be performed if starting with a highly impure or unknown crude mixture.[2] A good solvent will dissolve the compound when hot but not when cold.[3]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of methanol and heat the mixture gently on a hot plate with stirring. Continue adding the solvent in small portions until the solid just dissolves at or near the boiling point.[3] Causality: Using the minimum amount of hot solvent is critical for creating a supersaturated solution upon cooling, which is necessary to maximize crystal yield.[2][4] Adding too much solvent will result in poor or no recovery.[2][5]
-
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration to remove them. This step must be done quickly to prevent the desired compound from crystallizing prematurely in the funnel.
-
Slow Cooling: Cover the flask with a watch glass (to prevent solvent evaporation and contamination) and allow it to cool slowly and undisturbed to room temperature.[4] Causality: Slow cooling is paramount for the formation of large, pure crystals. Rapid cooling (or "shock cooling") can cause the compound to precipitate as a powder or oil, trapping impurities within the crystal lattice.[4][5]
-
Inducing Crystallization: If crystals do not form after the solution has cooled, crystallization can be induced by scratching the inside of the flask with a glass rod just below the solvent surface or by adding a "seed crystal" of the pure compound.[2][3][10]
-
Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for 15-20 minutes to further decrease the solubility of the compound and maximize the yield.[4]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[10]
-
Washing: Wash the crystals with a minimum amount of ice-cold methanol.[2] Causality: The solvent must be cold to avoid dissolving the purified crystals, which would lead to a significant loss of yield.[2]
-
Drying: Allow the crystals to dry completely on the filter paper under vacuum, and then transfer them to a watch glass to air dry or dry in a vacuum oven. The absence of solvent can be confirmed by drying to a constant weight.[2]
Recrystallization Workflow Diagram
Caption: Workflow for the purification of 1,2-O-Isopropylidene-α-D-glucofuranose.
Troubleshooting Guide
Q: My compound will not crystallize, even after cooling in an ice bath. What should I do?
A: This is a common issue, typically arising from two primary causes:
-
Too much solvent was used: This is the most frequent reason for crystallization failure.[10] The solution is not supersaturated, so the compound remains dissolved even at low temperatures.
-
Solution: Gently heat the solution to boil off some of the solvent (10-20% of the volume) and then attempt to cool it again.[10]
-
-
Supersaturation without nucleation: The solution may be supersaturated, but the crystals lack a surface to begin growing (a process called nucleation).[10]
-
Solution 1 (Scratching): Use a glass stirring rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections in the glass provide a nucleation site.[2][10]
-
Solution 2 (Seeding): If you have a small crystal of the pure compound, add it to the solution. This "seed crystal" will act as a template for further crystal growth.[2][10]
-
Q: My compound "oiled out" instead of forming crystals. How can I fix this?
A: Oiling out occurs when the solute comes out of solution above its melting point, forming a liquid layer instead of solid crystals. This is often caused by a very high concentration of solute or the presence of impurities that significantly depress the melting point.
-
Solution: Reheat the mixture until the oil completely redissolves. Add a small amount (1-5%) of additional hot solvent to slightly decrease the saturation, then allow the solution to cool much more slowly.[10] Insulating the flask by placing it on a cork ring or paper towels can promote the slow cooling needed for proper crystal formation.[5]
Q: My final yield is very low. What went wrong?
A: A low yield can result from several procedural errors:
-
Excess solvent: As mentioned, using too much solvent is a primary cause of low recovery, as a significant amount of the product will remain in the mother liquor.[5]
-
Premature crystallization: The compound may have started to crystallize during a hot filtration step and was lost.
-
Washing with warm solvent: Rinsing the collected crystals with solvent that is not ice-cold will dissolve a portion of your purified product.[2]
-
Incomplete crystallization: The solution may not have been cooled for a sufficient amount of time in the ice bath to maximize precipitation.
Q: The final crystals are colored, but the pure compound should be white. How do I remove the color?
A: Colored impurities can sometimes be removed by adding a small amount of activated charcoal to the hot solution before the filtration step. The charcoal adsorbs the colored impurities. Use charcoal sparingly, as it can also adsorb the desired product, reducing your yield. After adding charcoal, the mixture must be filtered while hot to remove the charcoal particles.
Frequently Asked Questions (FAQs)
Q1: What is the ideal recrystallization solvent for 1,2-O-Isopropylidene-α-D-glucofuranose? A1: Based on literature, methanol is an excellent choice, yielding needle-like crystals.[8] Ethyl acetate has also been used successfully.[9] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, be relatively volatile for easy removal, and not react with the compound.[3]
Q2: How can I assess the purity of my recrystallized product? A2: The most common and effective method is melting point analysis. A pure crystalline solid will have a sharp, narrow melting point range.[4] For 1,2-O-Isopropylidene-α-D-glucofuranose, the expected melting point is 159-161 °C.[6][8] An impure sample will typically melt over a broader range and at a lower temperature. Thin-Layer Chromatography (TLC) can also be used to qualitatively assess purity by comparing the recrystallized sample to the crude material.[8]
Q3: Is it possible to recover more product from the mother liquor? A3: Yes. The mother liquor (the filtrate after collecting the crystals) still contains some dissolved product. You can often obtain a second crop of crystals by boiling off a portion of the solvent from the mother liquor and repeating the cooling process. However, be aware that this second crop may be less pure than the first.
Q4: My crude material is a thick syrup. Can I still recrystallize it? A4: Yes. A syrupy crude product often indicates the presence of residual solvent or impurities that are preventing crystallization.[8] Begin by attempting to dissolve the syrup in a small amount of the hot recrystallization solvent. It may require more patience and careful addition of the solvent to achieve a homogenous solution before proceeding with the cooling steps. In some cases, purification by column chromatography may be necessary before a final recrystallization.[8]
References
-
Siddhi Vinayaka Spechem Private Limited. (n.d.). Isopropylidene sugars - 1,2:5,6-Di-O-Isopropylidene-Alpha-D-Allofuranose. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Recrystallization1. Retrieved from [Link]
- Google Patents. (n.d.). US3723412A - Preparation of acetone glucose.
-
Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
DergiPark. (n.d.). Design and Newly Synthesis of some 1,2-O-Isopropylidene-α-D-Glucofuranose Derivatives: Characterization and Antibacterial Scree. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). 1,2-O-ISOPROPYLIDENE-α-D-GLUCOFURANOSE-5-d AND. Retrieved from [Link]
-
IU Pressbooks. (n.d.). Recrystallization of Sugar – Virtual Chemistry Experiments. Retrieved from [Link]
-
SweetStudy. (n.d.). Recrystallization pre/post lab questions | Organic chemistry homework help. Retrieved from [Link]
Sources
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- 8. dergipark.org.tr [dergipark.org.tr]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
Technical Support Center: Managing the Stability of 1,2-O-Isopropylidene-α-D-glucofuranose
Welcome to the technical support guide for researchers working with 1,2-O-Isopropylidene-α-D-glucofuranose and its derivatives. This resource provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of the isopropylidene protecting group, particularly its susceptibility to hydrolysis during reaction workup. Our goal is to equip you with the foundational knowledge and practical protocols to prevent unintended deprotection and ensure the integrity of your synthetic intermediates.
Frequently Asked Questions (FAQs)
Q1: I've finished my reaction, but after workup, my TLC plate shows a new, more polar spot, and the yield of my desired product is low. What's happening?
This is a classic symptom of accidental hydrolysis of the 1,2-O-isopropylidene group. Isopropylidene acetals are highly sensitive to acidic conditions and can be readily cleaved to reveal the corresponding diol (in this case, glucose or a glucose derivative).[1] The resulting diol is significantly more polar than the protected starting material, causing it to have a lower Rf value (it doesn't travel as far up the TLC plate). The aqueous and often acidic nature of many standard workup procedures is the most common cause of this unintended deprotection.
Q2: Why is the isopropylidene group so sensitive to acid?
The sensitivity of acetals, including isopropylidene groups, to acid is fundamental to their use as protecting groups. The mechanism involves protonation of one of the acetal's oxygen atoms by an acid catalyst.[2][3] This converts the alkoxy group into a good leaving group (an alcohol), which departs to form a resonance-stabilized oxonium ion. This intermediate is highly electrophilic and is readily attacked by water during the workup, leading to the formation of a hemiacetal. A similar acid-catalyzed sequence then removes the second portion of the acetal, regenerating the diol and releasing acetone.[2] Acetals are, however, very stable under neutral to strongly basic conditions.[1][4]
View the Hydrolysis Mechanism Diagram
Caption: Acid-catalyzed hydrolysis of the 1,2-O-isopropylidene group.
Q3: Are all isopropylidene groups on a sugar molecule equally sensitive to acid?
No, there is a notable difference in lability. When working with the fully protected 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, the terminal 5,6-O-isopropylidene group is more susceptible to hydrolysis under milder acidic conditions than the 1,2-O-isopropylidene group.[5] This selective lability is a key synthetic tool, allowing for the preparation of 1,2-O-isopropylidene-α-D-glucofuranose from its di-protected precursor.[6][7] However, the 1,2-acetal is still considered acid-labile and requires careful handling during the workup of subsequent reactions.
Q4: My reaction was performed under basic or neutral conditions. Can I still get hydrolysis during the workup?
Yes. Hydrolysis is not caused by the reaction conditions, but by the workup conditions. A common mistake is to "neutralize" a basic reaction mixture with a strong acid (e.g., 1M HCl) and inadvertently create a low pH environment. Even a mildly acidic aqueous wash (pH 4-6) can be sufficient to cause partial or complete hydrolysis, especially with prolonged contact time in a separatory funnel.
Troubleshooting Guide: Preventing Unwanted Hydrolysis
This guide provides a systematic approach to diagnosing and solving issues related to the instability of the 1,2-O-isopropylidene group during workup.
View the Troubleshooting Workflow Diagram
Caption: A logical workflow for diagnosing and addressing acetal hydrolysis.
Workup Condition Selection Guide
The choice of aqueous solution for your workup is the most critical factor in preventing hydrolysis. Use the table below as a guide for selecting the appropriate conditions.
| Workup Reagent | Typical pH | Risk of Hydrolysis | Recommended Use Case & Comments |
| Dilute HCl (0.1-1M) | 1-2 | EXTREME | NEVER RECOMMENDED. This will rapidly and completely cleave the isopropylidene group. |
| Saturated NH₄Cl | 4.5-5.5 | High | Not recommended. While used to quench organometallic reagents, its acidity is sufficient to cause significant hydrolysis. |
| Deionized Water | ~5.5-7 | Moderate | Risky. Can cause slow hydrolysis, especially with long exposure. Use only if absolutely necessary and minimize contact time. |
| pH 7 Phosphate Buffer | 7.0 | Very Low | A good choice for neutralizing reactions and washing when precise pH control is needed. |
| Saturated NaHCO₃ | 8.0-8.5 | Minimal | HIGHLY RECOMMENDED. The ideal choice for neutralizing residual acid catalysts or acidic byproducts before extraction.[5] |
| Dilute Na₂CO₃/NaOH | >9 | None | Effective, but use with caution. Highly basic conditions can trigger other side reactions (e.g., epimerization, elimination) depending on your substrate. |
Experimental Protocols
Protocol 1: Standard Protective Workup for Acid-Labile Substrates
This protocol is designed to safely quench and extract a product bearing an acid-sensitive group like 1,2-O-isopropylidene-α-D-glucofuranose from a typical organic reaction mixture.
Objective: To neutralize the reaction and extract the product without causing hydrolysis of the acetal.
Methodology:
-
Cool the Reaction: Once the reaction is deemed complete by TLC, cool the reaction vessel to 0 °C in an ice-water bath. This reduces the rate of any potential side reactions during quenching.
-
Quench (if necessary): If the reaction contains highly reactive reagents (e.g., LiAlH₄, Grignard), perform the appropriate quench procedure at 0 °C before proceeding to neutralization. For many other reactions, this step is not needed.
-
Pre-Neutralization (Critical Step):
-
While the organic reaction mixture is still cold and concentrated, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with vigorous stirring.
-
Caution: If the reaction was run with an acid catalyst, significant CO₂ gas evolution will occur. Add the bicarbonate solution portion-wise to control the effervescence.[8]
-
Continue adding NaHCO₃ solution until gas evolution ceases. Check the pH of the aqueous layer with pH paper to ensure it is ≥ 8.
-
-
Dilution and Extraction:
-
Transfer the entire biphasic mixture to a separatory funnel.
-
Dilute the mixture with the organic solvent used for the reaction (e.g., Dichloromethane, Ethyl Acetate) and an equal volume of deionized water to ensure clear layer separation.
-
Shake the funnel gently, venting frequently. Separate the organic layer.
-
Extract the aqueous layer two more times with the organic solvent.
-
-
Washing and Drying:
-
Combine all organic extracts.
-
Wash the combined organic layer once with a saturated aqueous solution of NaCl (brine). This helps to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Protocol 2: Alternative Workup Using a Solid Acid Scavenger
For extremely sensitive substrates or non-aqueous reaction conditions, an acidic workup can sometimes be replaced by using a solid-supported base or scavenger to remove acidic impurities without introducing water.
Objective: To remove acidic components without an aqueous wash.
Methodology:
-
Dilute the Reaction: After the reaction is complete, dilute the mixture with a non-polar organic solvent in which your product is soluble but the scavenger is not (e.g., Dichloromethane, Toluene).
-
Add Solid Scavenger: Add a solid-supported scavenger, such as silica-supported bicarbonate or an amine-based scavenger resin. The amount will depend on the amount of acid to be neutralized.
-
Stir: Stir the suspension at room temperature for 1-2 hours. Monitor the removal of the acidic starting material/byproduct by TLC.
-
Filter and Concentrate: Filter the mixture through a pad of celite or a sintered glass funnel to remove the solid scavenger.
-
Evaporate: Wash the solid cake with fresh solvent and combine the filtrates. Concentrate the solution under reduced pressure to yield the crude product, which can then be purified by chromatography. This method completely avoids the risks associated with aqueous workups.[9]
References
-
J. Org. Chem. (1963). 1,2:5,6-Di-O-isopropylidene Derivatives of D-Gluco. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductions with samarium(II) iodide. Retrieved from [Link]
-
DergiPark. (2013). Design and Newly Synthesis of some 1,2-O-Isopropylidene-α-D-Glucofuranose Derivatives: Characterization and Antibacterial Scree. Retrieved from [Link]
-
Semantic Scholar. (2013). Design and Newly Synthesis of some 1,2-O-Isopropylidene-α-D-Glucofuranose Derivatives: Characterization and Antibacterial Screening Studies. Retrieved from [Link]
-
Chemistry Online. (2022). Synthesis of isopropylidene-α-D-glucofuranose. Retrieved from [Link]
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
- Google Patents. (1995). Process for preparing 1,2-5,6-diacetone-D-glucose.
-
Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. Retrieved from [Link]
-
NIH National Library of Medicine. (2014). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. Retrieved from [Link]
-
Canadian Science Publishing. (1966). 1,2-O-ISOPROPYLIDENE-α-D-GLUCOFURANOSE-5-d AND -6-d. Retrieved from [Link]
-
ElectronicsAndBooks. (n.d.). General Acid Catalyzed Acetal Hydrolysis. The Hydrolysis of Acetals and Ketals of cis. Retrieved from [Link]
-
Khan Academy. (n.d.). Acetals as protecting groups and thioacetals. Retrieved from [Link]
-
PubMed. (1979). Synthesis and pharmacological properties of 3-O-derivatives of 1,2,5,6-di-O-isopropylidene-alpha-D-glucofuranose. Retrieved from [Link]
-
ACS Publications. (1970). A Convenient Preparation of 1,2-Mono-O-isopropylidene-α-D-glucofuranose 1. Retrieved from [Link]
-
YouTube. (2024). Acetal Hydrolysis Mechanism + EASY TRICK!. Retrieved from [Link]
-
ResearchGate. (2005). Selective deprotection of terminal isopropylidene acetals and trityl ethers using HClO4 supported on silica gel. Retrieved from [Link]
-
Semantic Scholar. (2013). Design and Newly Synthesis of some 1,2-O-Isopropylidene-α-D-Glucofuranose Derivatives: Characterization and Antibacterial Screening Studies. Retrieved from [Link]
-
YouTube. (2024). Acetal Practice Problems. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 17.8: Acetals as Protecting Groups. Retrieved from [Link]
-
Reddit. (2023). Can you say aqueous work-up and acidic work-up interchangeably?. Retrieved from [Link]
-
Siddhi Vinayaka Spechem Private Limited. (n.d.). Isopropylidene sugars. Retrieved from [Link]
-
ResearchGate. (2020). Solid Acids: Green Alternatives for Acid Catalysis. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Alternative digestion strategy for Ti, Zr and Hf oxides: eliminating hydrofluoric acid. Retrieved from [Link]
-
ResearchGate. (2014). What inorganic acids are best suited for the breakdown and digestion of organic matter?. Retrieved from [Link]
Sources
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- 2. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. [PDF] Design and Newly Synthesis of some 1,2-O-Isopropylidene-α-D-Glucofuranose Derivatives: Characterization and Antibacterial Screening Studies | Semantic Scholar [semanticscholar.org]
- 8. Troubleshooting [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Improving Regioselectivity of Reactions with 1,2-O-Isopropylidene-alpha-D-glucofuranose
Welcome to the technical support center for 1,2-O-Isopropylidene-alpha-D-glucofuranose. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile chiral building block. We will address common challenges in achieving regioselectivity and provide practical, field-proven solutions to streamline your synthetic workflows.
This compound, often called "monoacetone glucose," is a crucial intermediate derived from D-glucose.[1][2] Its utility stems from the three free hydroxyl groups at the C-3, C-5, and C-6 positions, which offer distinct reactivities for further chemical modification. However, controlling reactions to target a single hydroxyl group in the presence of others—a process known as achieving regioselectivity—is a frequent experimental hurdle.[3] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you master these selective transformations.
Troubleshooting Guide: Common Regioselectivity Issues
This section addresses specific problems encountered during the chemical modification of monoacetone glucose.
❓ Issue 1: My reaction (e.g., acylation, tosylation) yields a mixture of 5-O- and 6-O-substituted products, with low selectivity for the desired C-6 position.
🔬 Root Cause Analysis:
The C-6 hydroxyl is a primary alcohol, making it inherently more nucleophilic and sterically less hindered than the secondary C-5 and C-3 hydroxyls.[4][5] Therefore, it is the most reactive site. However, under certain conditions, the reactivity difference between C-6 and C-5 may not be sufficient to ensure exclusive reaction at C-6, leading to mixtures.
💡 Solutions & Protocols:
-
Stoichiometric Control: Carefully limit the electrophile (e.g., acyl chloride, tosyl chloride) to 1.0-1.1 molar equivalents relative to the glucofuranose derivative. Add the reagent slowly to the reaction mixture at a low temperature (e.g., 0 °C) to favor the kinetically preferred product at the most reactive site.
-
Lower the Reaction Temperature: Reducing the temperature (e.g., from room temperature to 0 °C or -20 °C) decreases the overall reaction rate and amplifies the small activation energy differences between the competing reaction pathways, thus enhancing selectivity for the more reactive C-6 hydroxyl.
-
Utilize the Dibutyltin Oxide Method for Acylations: This is a highly effective method for achieving excellent selectivity at the C-6 position.[6] The dibutyltin oxide reacts with the C-5 and C-6 diol to form a stannylene acetal intermediate. This intermediate selectively activates the primary C-6 oxygen, directing the acylating agent to that position with high fidelity.
dot
Caption: Dibutyltin oxide mediated acylation workflow.
❓ Issue 2: I am attempting to functionalize the C-3 hydroxyl group, but the reaction is either extremely slow, or I recover only the starting material.
🔬 Root Cause Analysis:
The C-3 hydroxyl is the most sterically hindered of the three available hydroxyls. It is shielded by the bulky 1,2-O-isopropylidene group and its position within the furanose ring structure, making it the least accessible to incoming reagents.[5][7] Standard reaction conditions are often insufficient to overcome this steric barrier.
💡 Solutions & Protocols:
-
Employ Forcing Conditions: Increase the reaction temperature significantly (e.g., reflux in a high-boiling solvent like DMF or dioxane). Use a stronger, non-nucleophilic base such as sodium hydride (NaH) to ensure complete deprotonation of the hydroxyl group, thereby increasing its nucleophilicity.
-
Use Less Bulky Reagents: If possible, choose a smaller electrophile. For example, if a bulky silylating agent is failing, a smaller one might have more success.
-
Implement a Protection Strategy: A common and effective approach is to protect the more reactive C-5 and C-6 hydroxyls first, perform the desired reaction at C-3, and then selectively deprotect the C-5 and C-6 positions. For instance, a bulky silyl group like TBDPS-Cl can selectively protect the C-6 hydroxyl.
dot
Caption: Reactivity hierarchy of hydroxyl groups.
Q2: How does my choice of solvent impact the regioselectivity of the reaction?
Solvent choice is critical and can influence reaction outcomes by altering the solvation of both the substrate and the reagents. [8]* Polar Aprotic Solvents (e.g., DMF, Pyridine): These solvents are often used because they effectively solvate cations, leaving the anionic nucleophile (the deprotonated sugar) more reactive. Pyridine can also act as a base and a catalyst.
-
Non-Polar Aprotic Solvents (e.g., Toluene, Dichloromethane): In less polar environments, the intrinsic reactivity differences between the hydroxyl groups can be more pronounced, sometimes leading to better selectivity. Toluene is the solvent of choice for dibutyltin oxide-mediated reactions.
-
Protic Solvents: Generally avoided as they can compete with the sugar's hydroxyl groups as nucleophiles.
Q3: Can temperature be used to switch the regioselectivity of a reaction?
While temperature is a powerful tool for enhancing selectivity for the most reactive site (kinetic product), it is less effective for switching selectivity to a less reactive site. Reactions targeting the C-6 hydroxyl (the kinetic product) benefit from lower temperatures. To favor reaction at a more hindered site like C-5 or C-3 (thermodynamic product), you typically need higher temperatures to provide enough energy to overcome the higher activation barrier. However, this often leads to mixtures unless a protecting group strategy is used.
Summary of Conditions for Selective Reactions
| Target Position | Reaction Type | Reagent (Equivalents) | Solvent | Base | Temperature (°C) | Key Considerations |
| 6-O | Tosylation | TsCl (1.1 eq) | Pyridine | Pyridine | 0 to RT | Favors the most reactive primary hydroxyl. [9] |
| 6-O | Acylation | Acyl Chloride (1.1 eq) | Toluene | Bu₂SnO (cat.) | Reflux | Dibutyltin oxide method provides excellent selectivity. [6] |
| 3-O | Benzylation | Benzyl Bromide (>1.5 eq) | DMF | NaH (1.5 eq) | 0 to RT | Requires a strong base and forcing conditions due to steric hindrance. [10] |
| 5,6-di-O | Acylation | Acetic Anhydride (>2.2 eq) | Pyridine | Pyridine | RT | Using excess reagent will functionalize the more reactive hydroxyls. |
| 3,5,6-tri-O | Acylation | Acyl Chloride (>3.3 eq) | DCM/Pyridine | Et₃N | RT | Full substitution requires a large excess of the acylating agent. [11] |
Key Experimental Protocols
Protocol 1: Selective 6-O-Tosylation
This protocol targets the most reactive primary C-6 hydroxyl group.
-
Preparation: Dissolve 1,2-O-isopropylidene-α-D-glucofuranose (1.0 eq) in anhydrous pyridine (approx. 0.1 M solution) in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Slowly add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 eq) in a minimal amount of anhydrous pyridine to the cooled solution over 30 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 4-6 hours, then allow it to warm to room temperature and stir overnight.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding cold water. Extract the product with ethyl acetate or dichloromethane. Wash the organic layer sequentially with cold 1M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain 1,2-O-Isopropylidene-6-O-tosyl-α-D-glucofuranose. [12]
Protocol 2: Dibutyltin Oxide-Mediated 6-O-Acylation
This protocol ensures high regioselectivity for acylation at the C-6 position. [6]
-
Stannylene Acetal Formation: To a solution of 1,2-O-isopropylidene-α-D-glucofuranose (1.0 eq) in anhydrous toluene, add dibutyltin oxide (Bu₂SnO, 1.0 eq).
-
Azeotropic Removal of Water: Heat the mixture to reflux using a Dean-Stark apparatus to azeotropically remove water. Continue refluxing until the solution becomes clear (typically 2-4 hours).
-
Cooling: Cool the solution to room temperature.
-
Acylation: Add the desired acyl chloride (1.1 eq) dropwise to the solution.
-
Reaction: Stir the reaction at room temperature for 2-5 hours.
-
Monitoring: Monitor the reaction by TLC.
-
Purification: Upon completion, concentrate the reaction mixture in vacuo. The crude product can often be purified directly by silica gel chromatography without an aqueous workup.
References
-
Uddin, M. J., et al. (2018). Design and Newly Synthesis of some 1,2-O-Isopropylidene-α-D-Glucofuranose Derivatives: Characterization and Antibacterial Scree. DergiPark. [Link]
-
Haque, M. E., & Kabir, A. K. M. S. (2020). Selective acylation of 3-O-benzyl-1,2-O-isopropylidene-α-D-glucofuranose. ResearchGate. [Link]
-
Gao, G., et al. (2021). Insights into solvent effect on selective production of furfural and 5-hydroxymethylfurfural from fructose. ResearchGate. [Link]
-
Mamat, C., et al. (2012). The Molecular Structure of 1,2:5,6-Di-O-isopropylidene-3-O-toluenesulfonyl-α-D-glucofuranose. ResearchGate. [Link]
- K. P. C. Vollhardt, N. E. Schore. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. University of California, Berkeley.
-
Khan Academy. (2013). Steric hindrance. YouTube. [Link]
-
WebBook, N. (n.d.). 1,2-O-Isopropylidene-D-glucofuranose. NIST. [Link]
-
Mellmer, M. A., et al. (2018). Solvent-enabled control of reactivity for liquid-phase reactions of biomass-derived compounds. CoLab. [Link]
-
Khan Academy. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry. YouTube. [Link]
-
Wikipedia. (n.d.). Regioselectivity. Wikipedia. [Link]
Sources
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- 2. 1,2-O-Isopropylidene-D-glucofuranose [jinonpharma.com]
- 3. Regioselectivity - Wikipedia [en.wikipedia.org]
- 4. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 5. youtube.com [youtube.com]
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- 8. Solvent-enabled control of reactivity for liquid-phase reactions of biomass-derived compounds | CoLab [colab.ws]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. synthose.com [synthose.com]
Technical Support Center: Navigating the Scale-Up of 1,2-O-Isopropylidene-α-D-glucofuranose Synthesis
Welcome to the technical support center dedicated to the synthesis of 1,2-O-Isopropylidene-α-D-glucofuranose, a crucial intermediate in pharmaceutical and fine chemical synthesis. This guide is designed for researchers, scientists, and drug development professionals to address the common and often complex challenges encountered when transitioning this synthesis from the laboratory bench to a larger scale.
The most prevalent and scalable route to 1,2-O-Isopropylidene-α-D-glucofuranose (often referred to as monoacetone glucose) is a two-step process. First, the synthesis of the precursor, 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (diacetone glucose), followed by the selective hydrolysis of the more labile 5,6-O-isopropylidene group.[1][2] This guide will focus on the challenges and troubleshooting of this widely adopted pathway.
Troubleshooting Guide: From Benchtop to Pilot Plant
This section addresses specific issues you might encounter during the scale-up of 1,2-O-Isopropylidene-α-D-glucofuranose synthesis in a question-and-answer format.
Low Yield of the Diacetone Glucose Precursor
Question: We are experiencing a significant drop in the yield of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose when scaling up the initial reaction of D-glucose and acetone. What are the likely causes and how can we mitigate this?
Answer: Low yields of diacetone glucose at scale are a common problem and can often be traced back to several factors that are exacerbated in larger reaction volumes.
-
Incomplete Reaction: The formation of diacetone glucose is an equilibrium reaction.[3] On a larger scale, inefficient removal of the water byproduct can shift the equilibrium back towards the starting materials.
-
Solution: At an industrial scale, the use of dehydrating agents like anhydrous copper(II) sulfate can become costly and problematic for filtration.[4] A more scalable approach is azeotropic distillation with a suitable co-solvent using a Dean-Stark apparatus.[1] Alternatively, using an excess of acetone under elevated pressure and temperature can drive the reaction to completion.[5]
-
-
Catalyst Inefficiency: The effectiveness of acid catalysts like sulfuric acid or Lewis acids can be diminished at scale due to localized concentration gradients and interaction with byproducts.[1][6]
-
Solution: Ensure homogenous mixing with appropriate agitation to maintain uniform catalyst distribution. For solid catalysts, consider their potential for deactivation by tar-like byproducts and plan for regeneration or replacement.[5]
-
-
Side Reactions: Increased reaction times and potential for localized overheating in large reactors can promote side reactions such as the caramelization of glucose or the self-condensation of acetone, leading to the formation of dark, tarry byproducts.[1][7]
-
Solution: Implement strict temperature control using a reactor with an efficient heating/cooling jacket. Optimize the reaction time by closely monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) to avoid prolonged exposure to acidic conditions after completion.[1][4]
-
Poor Selectivity in the Hydrolysis Step
Question: During the selective hydrolysis of diacetone glucose to monoacetone glucose, we are observing significant amounts of fully deprotected glucose and unreacted starting material in our large-scale batch. How can we improve the selectivity?
Answer: Achieving high selectivity in the partial hydrolysis of diacetone glucose is the most critical challenge in the synthesis of monoacetone glucose. The 5,6-O-isopropylidene group is more susceptible to acid-catalyzed hydrolysis than the 1,2-O-isopropylidene group, and exploiting this difference is key.[1][8]
-
Harsh Acidic Conditions: Using strong acids or high concentrations of milder acids can lead to the non-selective removal of both isopropylidene groups.[8]
-
Solution: Employ milder acidic conditions. A common and effective method is using 50-80% aqueous acetic acid at room temperature.[8][9] For better control and easier work-up at scale, consider using a weak acid cation exchange resin (e.g., Amberlite IRC-50) in the hydrogen form. This allows for the hydrolysis to be carried out by passing a solution of diacetone glucose through a column of the resin, and the reaction can be stopped by simply removing the solution from the resin.[3]
-
-
Inadequate Reaction Monitoring: Allowing the reaction to proceed for too long, even under mild conditions, will result in the loss of selectivity and the formation of fully deprotected glucose.[8]
-
Temperature Control: Higher temperatures can accelerate the hydrolysis of both isopropylidene groups, thus reducing selectivity.
-
Solution: Maintain a consistent and optimized temperature. For the hydrolysis using a weak acid cation exchange resin, a temperature range of 75-90°C has been shown to be effective, with temperatures above 90°C leading to product decomposition.[3]
-
| Parameter | Condition for High Selectivity | Rationale |
| Acid Catalyst | Weak acids (e.g., acetic acid) or weak acid cation exchange resins.[3][8] | Minimizes the rate of hydrolysis of the more stable 1,2-O-isopropylidene group. |
| Temperature | Room temperature to moderately elevated (e.g., up to 90°C with resin).[3][9] | Provides sufficient energy for the hydrolysis of the 5,6-group without significantly affecting the 1,2-group. |
| Reaction Time | Monitored closely by TLC/HPLC to quench at optimal point.[8] | Prevents over-reaction and formation of fully deprotected glucose. |
Purification Challenges at Scale
Question: We are struggling with the purification of 1,2-O-Isopropylidene-α-D-glucofuranose on a multi-kilogram scale. Column chromatography is not feasible, and direct crystallization is giving us a product with low purity.
Answer: Large-scale purification requires moving away from traditional laboratory techniques towards more industrially viable methods.
-
Extraction and Washing: After neutralization of the acidic reaction mixture, an efficient liquid-liquid extraction is crucial to separate the product from salts and water-soluble impurities.
-
Crystallization: The crude product is often a syrup or a waxy solid that can be difficult to crystallize directly, especially in the presence of impurities.
-
Solution: After solvent evaporation, the resulting syrup can be purified by recrystallization. A mixture of hexane and a minimal amount of a more polar solvent like dichloromethane or methanol has been reported to be effective.[1][3] Seeding the supersaturated solution with a small amount of pure crystals can aid in initiating crystallization on a large scale.
-
-
Alternative Purification: For industrial-scale production, consider melt crystallization or fractional distillation under reduced pressure if the thermal stability of the compound allows.
Frequently Asked Questions (FAQs)
Q1: Can 1,2-O-Isopropylidene-α-D-glucofuranose be synthesized directly from D-glucose in one step?
A1: While monoacetone glucose is an intermediate in the formation of diacetone glucose, achieving a high yield of the mono-protected product directly is challenging.[1] The reaction conditions that favor the formation of the 1,2-O-isopropylidene group will also promote the reaction at the 5,6-hydroxyls to form the di-protected product. Therefore, the two-step process involving the synthesis of diacetone glucose followed by selective hydrolysis is generally the more controlled and higher-yielding approach.[11]
Q2: What is the role of the furanose form of glucose in this synthesis?
A2: The synthesis of these isopropylidene derivatives proceeds through the furanose form of glucose. In this five-membered ring structure, the hydroxyl groups at the 1,2 and 5,6 positions are in a cis configuration, which readily react with acetone in the presence of an acid catalyst to form the stable five-membered dioxolane rings of the isopropylidene groups.[6]
Q3: Are there any non-acidic catalysts that can be used for the synthesis of the diacetone glucose precursor?
A3: While acid catalysts are most common, other catalysts like iodine have been reported.[10] However, these may require different reaction conditions and may not be as cost-effective for large-scale production.
Q4: How can we minimize the formation of tar-like byproducts during the initial synthesis of diacetone glucose?
A4: The formation of dark, tarry byproducts is often due to the caramelization of glucose and self-condensation of acetone under harsh acidic conditions and high temperatures.[1] To minimize this, maintain lower reaction temperatures, consider using a milder catalyst, and avoid unnecessarily long reaction times.[1]
Experimental Protocols and Workflows
Protocol 1: Synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (Diacetone Glucose)
This protocol is a widely used method for the preparation of the diacetone glucose precursor.[10]
-
In a suitable reaction vessel, prepare a solution of D-glucose in dry acetone.
-
At room temperature, add a catalytic amount of concentrated sulfuric acid to the solution while stirring vigorously.
-
Continue stirring at room temperature for approximately 6 hours.
-
To drive the reaction to completion, add anhydrous copper(II) sulfate as a dehydrating agent and continue stirring for an additional 18 hours.
-
Neutralize the reaction mixture with sodium bicarbonate and filter to remove inorganic solids.
-
Evaporate the filtrate under reduced pressure to obtain a solid.
-
Partition the solid between dichloromethane and water.
-
Collect the organic layer, dry it over anhydrous sodium sulfate, filter, and evaporate under reduced pressure to yield the crude diacetone glucose.
-
Purify the crude product by recrystallization from a suitable solvent system like hexane/dichloromethane.[1]
Protocol 2: Selective Hydrolysis to 1,2-O-Isopropylidene-α-D-glucofuranose (Monoacetone Glucose)
This protocol describes the selective removal of the 5,6-O-isopropylidene group using aqueous acetic acid.[4][9]
-
Dissolve the diacetone glucose precursor in 50% aqueous acetic acid.
-
Stir the solution gently at room temperature for 6 hours, and then let it stand overnight.
-
Monitor the reaction progress by TLC (e.g., using an ethyl acetate-hexane, 1:2 solvent system) until the starting material is consumed and the slower-moving monoacetone glucose is the major product.[4]
-
Once the reaction is complete, evaporate the solvent under reduced pressure.
-
Dissolve the resulting syrup in chloroform and wash with a saturated aqueous sodium bicarbonate solution, followed by a water wash.
-
Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude monoacetone glucose.
-
Purify the product by recrystallization from methanol to obtain a crystalline solid.[3]
Workflow Diagrams
Caption: Overall workflow for the two-step synthesis of 1,2-O-Isopropylidene-α-D-glucofuranose.
Caption: Simplified representation of the selective acid-catalyzed hydrolysis.
References
- Kawsar, S. M. A., et al. (2013). Design and Newly Synthesis of some 1,2-O-Isopropylidene-α-D-Glucofuranose Derivatives: Characterization and Antibacterial Screening Studies. International Journal of Pure and Applied Chemistry, 8(2), 107-116.
- Fuzesi, L. (1973). U.S. Patent No. 3,723,412. Washington, DC: U.S.
-
PrepChem. (n.d.). Synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. [Link]
- Google Patents. (n.d.). Process for preparing 1,2-5,6-diacetone-D-glucose.
- Google Patents. (n.d.).
-
Kawsar, S. M. A., et al. (2013). Design and Newly Synthesis of some 1,2-O-Isopropylidene-α-D-Glucofuranose Derivatives: Characterization and Antibacterial Scree. DergiPark. [Link]
-
Siddhi Vinayaka Spechem Private Limited. (n.d.). Isopropylidene sugars. [Link]
-
BioPharm International. (2025). Steps to Process Development Optimization. [Link]
- Klingler, F. D., & Psiorz, M. (1995). U.S. Patent No. 5,399,201. Washington, DC: U.S.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US3723412A - Preparation of acetone glucose - Google Patents [patents.google.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. US5399201A - Process for preparing 1,2-5,6-diacetone-D-glucose - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 1,2:5,6-Di-O-isopropylidene-3-O-(methylsulfonyl)-alpha-D-glucofuranose synthesis - chemicalbook [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. [PDF] Design and Newly Synthesis of some 1,2-O-Isopropylidene-α-D-Glucofuranose Derivatives: Characterization and Antibacterial Screening Studies | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Comparative Guide to the Analytical Characterization of 1,2-O-Isopropylidene-α-D-glucofuranose
<Senior Application Scientist Report
Introduction
1,2-O-Isopropylidene-α-D-glucofuranose, also known as monoacetone glucose, is a pivotal intermediate in carbohydrate chemistry.[1] Its utility stems from the selective protection of the 1- and 2-position hydroxyl groups of D-glucose, leaving the hydroxyl groups at the 3, 5, and 6 positions available for further chemical modification.[2] This selective reactivity makes it an invaluable building block for the synthesis of a wide array of complex carbohydrates, glycosides, and other biologically significant molecules.[2] Given its importance, rigorous characterization of its structure and purity is paramount for researchers, scientists, and drug development professionals to ensure the integrity of their synthetic pathways and the quality of their final products.
This guide provides a comprehensive comparison of the primary analytical techniques employed for the characterization of 1,2-O-Isopropylidene-α-D-glucofuranose. We will delve into the principles, experimental protocols, and expected data for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Optical Rotation. By understanding the strengths and nuances of each technique, researchers can make informed decisions to achieve robust and reliable characterization.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural determination of organic molecules, including 1,2-O-Isopropylidene-α-D-glucofuranose. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of each atom, allowing for the confirmation of the desired isopropylidene protection and the furanose ring structure.
A. ¹H NMR Spectroscopy
Proton NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 1,2-O-Isopropylidene-α-D-glucofuranose in 0.5-0.7 mL of a deuterated solvent (e.g., Deuterium Oxide (D₂O) or Chloroform-d (CDCl₃)). The choice of solvent can influence chemical shifts.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to set include the spectral width, number of scans, and relaxation delay.
Expected Data & Interpretation
The ¹H NMR spectrum of 1,2-O-Isopropylidene-α-D-glucofuranose will exhibit characteristic signals corresponding to the protons of the glucofuranose ring and the isopropylidene group. The anomeric proton (H-1) is particularly diagnostic, typically appearing as a doublet around 5.9 ppm with a coupling constant (J-value) of approximately 3.7 Hz, confirming the α-configuration.[3] The two methyl groups of the isopropylidene moiety will appear as distinct singlets.
| Proton Assignment | Approximate Chemical Shift (δ, ppm) in CDCl₃ | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 5.90 | Doublet (d) | ~3.7 |
| H-2 | 4.53 | Doublet (d) | ~3.7 |
| H-3 | 5.30 | Doublet (d) | ~3.7 |
| H-4 | 4.53 | Multiplet (m) | - |
| H-5 | 4.10 | Multiplet (m) | - |
| H-6a, H-6b | 4.18, 4.53 | Multiplet (m) | - |
| Isopropylidene CH₃ | 1.51, 1.25 | Singlet (s) | - |
Table 1: Representative ¹H NMR Data for 1,2-O-Isopropylidene-α-D-glucofuranose. Note that exact chemical shifts can vary based on solvent and concentration.[3]
B. ¹³C NMR Spectroscopy
Carbon-13 NMR provides a count of the unique carbon atoms in the molecule and information about their chemical environment.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Utilize the same NMR spectrometer.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
Expected Data & Interpretation
The ¹³C NMR spectrum will show nine distinct signals, corresponding to the six carbons of the glucofuranose ring and the three carbons of the isopropylidene group (the quaternary carbon and the two equivalent methyl carbons). The chemical shifts are indicative of the type of carbon (e.g., anomeric, alcohol-bearing, methyl).
| Carbon Assignment | Approximate Chemical Shift (δ, ppm) in D₂O |
| C-1 | 105.1 |
| C-2 | 85.5 |
| C-3 | 77.2 |
| C-4 | 75.8 |
| C-5 | 70.9 |
| C-6 | 64.3 |
| Isopropylidene C(CH₃)₂ | 112.2 |
| Isopropylidene CH₃ | 27.1, 26.5 |
Table 2: Representative ¹³C NMR Data for 1,2-O-Isopropylidene-α-D-glucofuranose.[4]
Caption: Workflow for NMR analysis of 1,2-O-Isopropylidene-α-D-glucofuranose.
II. Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: An electrospray ionization (ESI) or electron ionization (EI) mass spectrometer can be used. ESI is a "soft" ionization technique that often yields the molecular ion, while EI is a "hard" technique that causes extensive fragmentation.
-
Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.
Expected Data & Interpretation
The molecular formula of 1,2-O-Isopropylidene-α-D-glucofuranose is C₉H₁₆O₆, with a molecular weight of 220.22 g/mol .[1][2] In ESI-MS, one would expect to observe a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 221 or a sodium adduct [M+Na]⁺ at m/z 243. In EI-MS, a characteristic fragmentation pattern is observed, often with a base peak at m/z 101.[5]
III. Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet) or as a thin film.
-
Instrumentation: A standard FTIR spectrometer is used.
-
Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. The instrument then automatically provides the absorbance or transmittance spectrum.
Expected Data & Interpretation
The FTIR spectrum of 1,2-O-Isopropylidene-α-D-glucofuranose will display characteristic absorption bands for the functional groups present.
| Functional Group | Approximate Wavenumber (cm⁻¹) | Description |
| O-H (hydroxyl) | 3400 (broad) | Stretching vibration of the free hydroxyl groups.[6] |
| C-H (alkane) | 2900-3000 | Stretching vibrations of the C-H bonds in the glucofuranose ring and isopropylidene group.[6] |
| C=O (carbonyl) | ~1727 (if oxidized) | A strong absorption here would indicate an impurity or degradation product.[3] |
| C-O (ether/alcohol) | 1000-1300 | Stretching vibrations of the C-O bonds. |
| Isopropylidene group | ~1370 | Characteristic bending vibration of the gem-dimethyl group.[3] |
Table 3: Key FTIR Absorption Bands for 1,2-O-Isopropylidene-α-D-glucofuranose.
Caption: Workflow for FTIR analysis of 1,2-O-Isopropylidene-α-D-glucofuranose.
IV. Optical Rotation: Assessing Stereochemical Purity
Optical rotation is a fundamental property of chiral molecules and is used to determine the enantiomeric purity of a sample.
Experimental Protocol: Polarimetry
-
Sample Preparation: Prepare a solution of the compound of known concentration in a suitable solvent (e.g., water).
-
Instrumentation: Use a polarimeter.
-
Data Acquisition: Measure the angle of rotation of plane-polarized light passing through the sample solution. The specific rotation [α] is then calculated.
Expected Data & Interpretation
1,2-O-Isopropylidene-α-D-glucofuranose is a chiral molecule and will rotate plane-polarized light. The specific rotation is a characteristic physical constant. A typical value is [α]²⁰/D of -13° (c = 1 in H₂O).[1] A significant deviation from this value could indicate the presence of impurities or the wrong enantiomer.
V. Comparative Summary and Best Practices
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Detailed structural information, proton connectivity, stereochemistry. | Unambiguous structure elucidation. | Requires deuterated solvents, can have overlapping signals. |
| ¹³C NMR | Number and type of carbon atoms. | Complements ¹H NMR, simpler spectra. | Lower sensitivity than ¹H NMR, longer acquisition times. |
| Mass Spectrometry | Molecular weight, fragmentation pattern. | High sensitivity, confirms molecular formula. | May not provide detailed structural isomers information. |
| FTIR Spectroscopy | Presence of functional groups. | Rapid, non-destructive, easy to use. | Provides limited structural detail compared to NMR. |
| Optical Rotation | Stereochemical purity. | Simple, fast, good for quality control. | Does not provide structural information. |
Best Practices for Comprehensive Characterization:
For unequivocal characterization of 1,2-O-Isopropylidene-α-D-glucofuranose, a multi-technique approach is recommended.
-
Primary Characterization: Utilize ¹H and ¹³C NMR as the primary methods for structural confirmation.
-
Confirmation of Identity: Use Mass Spectrometry to confirm the molecular weight.
-
Functional Group Analysis: Employ FTIR as a quick check for the presence of expected functional groups and the absence of impurities like carbonyls.
-
Purity Assessment: Measure the optical rotation to ensure the correct stereoisomer is present and the sample is enantiomerically pure.
By combining the data from these complementary techniques, researchers can be highly confident in the identity, structure, and purity of their 1,2-O-Isopropylidene-α-D-glucofuranose, ensuring the success of their subsequent research and development endeavors.
References
- Benchchem. (n.d.). An In-depth Technical Guide to 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose: Structure, Synthesis, and Applications.
- [No Title]. (n.d.).
- Pascariu, M.-C., Rafailă, M., Medeleanu, M., & Eugen, S. (n.d.). The EI-MS spectra for 1,2:5,6-di-O-isopropylidene-α-d-glucofuranose... ResearchGate.
- Kawsar, S., Islam, M., et al. (2013). Design and Newly Synthesis of some 1,2-O-Isopropylidene-α-D-Glucofuranose Derivatives: Characterization and Antibacterial Screening Studies. Semantic Scholar.
- ChemicalBook. (n.d.). 1,2-O-Isopropylidene-D-glucofuranose(18549-40-1) 13C NMR spectrum.
- [No Title]. (n.d.).
- PubChem. (n.d.). Glucofuranose, 1:2,5:6-di-O-isopropylidene-3-O-pentyl-, alpha-D-.
- [No Title]. (n.d.).
- [No Title]. (n.d.).
- Chem-Impex. (n.d.). 1,2-O-Isopropylidene-α-D-glucofuranose.
- PrepChem.com. (n.d.). Synthesis of 1,2:5,6-di-O-isopropylidene-a-D-glucofuranose.
- ChemicalBook. (n.d.). 1,2-O-Isopropylidene-D-glucofuranose(18549-40-1) 1H NMR spectrum.
- PubChem. (n.d.). 1,2-O-Isopropylidene-alpha-D-glucofuranose.
- Sigma-Aldrich. (n.d.). 1,2-O-Isopropylidene-a- D -glucofuranose 98 18549-40-1.
- Synthose. (n.d.). 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose, Min. 98%.
- Sigma-Aldrich. (n.d.). 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose.
- DergiPark. (n.d.). Design and Newly Synthesis of some 1,2-O-Isopropylidene-α-D-Glucofuranose Derivatives: Characterization and Antibacterial Scree.
- Canadian Science Publishing. (n.d.). 1,2-O-ISOPROPYLIDENE-α-D-GLUCOFURANOSE-5-d AND.
- Alexandersson, E., & Nestor, G. (2021). Complete 1H and 13C NMR spectral assignment of d-glucofuranose. SLU.
- Pana, A.-M., Rusnac, L.-M., Bandur, G., & Balan-Porcarasu, M. (2011). Overlapped FTIR spectra of D-glucose (blue line) and D-mannose (green line) based oligomers. ResearchGate.
- Sigma-Aldrich. (n.d.). 1,2:5,6-Di-O-isopropylidene-a- D -glucofuranose 98 582-52-5.
- SpectraBase. (n.d.). 1,2:5,6-Di-O-isopropylidene-alpha-D-glucofuranose - Optional[13C NMR] - Chemical Shifts.
- SpectraBase. (n.d.). This compound-5-17O.
- Synthose. (n.d.). 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose-1,2,3,4,5,6-13C6.
- [No Title]. (n.d.).
- PubChem. (n.d.). 1,2:5,6-Di-O-isopropylidene-alpha-L-glucofuranose.
- Synthose. (n.d.). 1,2-O-Isopropylidene-6-O-trityl-α-D-glucofuranose.
- NIST. (n.d.). α-D-Glucofuranose, 1,2-O-(1-methylethylidene)-. NIST WebBook.
- Fisher Scientific. (n.d.). This compound 5 g.
Sources
A Comparative Guide to the ¹H and ¹³C NMR Assignments of 1,2-O-Isopropylidene-α-D-glucofuranose
This technical guide provides an in-depth analysis and comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) assignments for 1,2-O-Isopropylidene-α-D-glucofuranose. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of the spectral data, supported by experimental protocols and a comparative analysis with a related compound, 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. Our objective is to furnish a practical and authoritative resource for the structural elucidation of protected monosaccharides.
Introduction: The Significance of Protected Monosaccharides in Research
1,2-O-Isopropylidene-α-D-glucofuranose is a key intermediate in carbohydrate chemistry. The selective protection of the 1- and 2-position hydroxyl groups with an isopropylidene group leaves the hydroxyls at the 3, 5, and 6 positions available for further chemical modification. This strategic protection is fundamental in the synthesis of a wide array of biologically active molecules and complex carbohydrates.
Accurate structural verification of such intermediates is paramount, and NMR spectroscopy stands as the most powerful tool for this purpose. The precise assignment of ¹H and ¹³C NMR signals provides unambiguous confirmation of the desired isomer and substitution pattern. This guide will delve into the nuances of these assignments, offering a clear comparative framework.
Comparative NMR Data Analysis
The chemical environment of each proton and carbon atom in a sugar molecule is highly sensitive to its stereochemistry and the presence of protecting groups. The isopropylidene group, by locking the furanose ring in a specific conformation, imparts a characteristic signature on the NMR spectrum.
To illustrate the influence of protecting groups, we will compare the NMR data of 1,2-O-Isopropylidene-α-D-glucofuranose with its fully protected counterpart, 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.
¹H and ¹³C NMR Chemical Shift Assignments
Table 1: ¹H and ¹³C NMR Assignments for 1,2-O-Isopropylidene-α-D-glucofuranose
| Position | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity & Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |
| 1 | ~5.95 | d, J = 3.6 | ~105.1 |
| 2 | ~4.52 | d, J = 3.6 | ~85.0 |
| 3 | ~4.35 | d, J = 2.5 | ~74.5 |
| 4 | ~4.07 | dd, J = 7.5, 2.5 | ~72.0 |
| 5 | ~4.43 | m | ~70.5 |
| 6a | ~4.22 | m | ~64.0 |
| 6b | ~4.22 | m | |
| C(CH₃)₂ | ~1.47, ~1.31 | s | ~111.8 (C), ~26.7, ~26.2 (CH₃) |
Note: The chemical shifts for H-5, H-6a, and H-6b are often complex and overlapping. Data is compiled from derivative studies and may vary slightly based on solvent and concentration.
Table 2: ¹H and ¹³C NMR Assignments for 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (for comparison)
| Position | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity & Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |
| 1 | ~5.93 | d, J = 3.7 | ~105.2 |
| 2 | ~4.62 | d, J = 3.7 | ~84.7 |
| 3 | ~4.31 | d, J = 2.9 | ~73.4 |
| 4 | ~4.16 | ddd, J = 6.9, 6.2, 2.9 | ~81.2 |
| 5 | ~4.31 | ddd, J = 7.1, 6.2, 3.8 | ~72.5 |
| 6a | ~4.10 | dd, J = 8.5, 7.1 | ~67.3 |
| 6b | ~3.99 | dd, J = 8.5, 3.8 | ~26.9, ~26.3, ~25.4 |
| C(CH₃)₂ (1,2) | ~1.50, ~1.33 | s | ~111.9 (C), ~26.8, ~26.2 (CH₃) |
| C(CH₃)₂ (5,6) | ~1.42, ~1.35 | s | ~109.3 (C), ~26.9, ~25.4 (CH₃) |
Experimental Protocol for NMR Data Acquisition
The acquisition of high-quality NMR data is crucial for accurate structural assignment. The following protocol outlines a standard procedure for preparing and analyzing a sample of 1,2-O-Isopropylidene-α-D-glucofuranose.
Sample Preparation
-
Solvent Selection : Deuterated chloroform (CDCl₃) is a common and effective solvent for protected carbohydrates due to its excellent dissolving power and minimal interference in the ¹H NMR spectrum.
-
Concentration : Prepare a solution with a concentration of approximately 10-20 mg of the compound in 0.6-0.7 mL of CDCl₃. For ¹³C NMR, a higher concentration (50-100 mg/mL) may be beneficial to reduce acquisition time.
-
Filtration : To ensure magnetic field homogeneity and prevent signal broadening, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[1]
-
Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for referencing ¹H and ¹³C NMR spectra to 0.00 ppm. Modern spectrometers can also reference the spectra to the residual solvent signal (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[2]
NMR Experiments for Structural Elucidation
A combination of 1D and 2D NMR experiments is essential for the unambiguous assignment of all proton and carbon signals.
-
¹H NMR : This is the starting point for analysis. It provides information on the number of different types of protons, their chemical environment (chemical shift), and their connectivity to neighboring protons (coupling constants).
-
¹³C NMR {¹H} : This experiment provides a signal for each unique carbon atom in the molecule. Proton decoupling is used to simplify the spectrum to a series of singlets.
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer) : This experiment helps to distinguish between CH, CH₂, and CH₃ groups. CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are not observed.
-
¹H-¹H COSY (Correlation Spectroscopy) : This 2D experiment reveals which protons are coupled to each other. Cross-peaks in the COSY spectrum connect protons that are on adjacent carbons.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) : This 2D experiment correlates each proton with the carbon atom to which it is directly attached. It is a powerful tool for assigning carbon signals based on their known proton assignments.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) : This 2D experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for confirming the overall carbon skeleton.
The Causality Behind Experimental Choices and Spectral Interpretation
The interpretation of the NMR spectra of protected carbohydrates like 1,2-O-Isopropylidene-α-D-glucofuranose requires an understanding of how the structural features influence the NMR parameters.
The Influence of the Isopropylidene Group
The rigid 1,3-dioxolane ring formed by the isopropylidene group at the 1 and 2 positions significantly constrains the conformation of the furanose ring. This has several key consequences for the NMR spectrum:
-
Anomeric Proton (H-1) : The anomeric proton (H-1) is typically found at a downfield chemical shift (around 5.9 ppm) due to being attached to a carbon bonded to two oxygen atoms. The observed coupling constant between H-1 and H-2 (J₁,₂) is typically small (~3-4 Hz), which is characteristic of a cis relationship between these two protons in the furanose ring system.
-
Isopropylidene Methyl Protons : The two methyl groups of the isopropylidene moiety are diastereotopic due to the chiral environment of the sugar. This results in two distinct singlet signals in the ¹H NMR spectrum (around 1.3-1.5 ppm). Similarly, the two methyl carbons give rise to separate signals in the ¹³C NMR spectrum.
Comparison with 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose
Comparing the data in Tables 1 and 2 reveals the effect of the second isopropylidene group at the 5 and 6 positions:
-
Shifts in the H-5 and H-6 Resonances : The presence of the 5,6-O-isopropylidene group significantly alters the chemical shifts of H-5, H-6a, and H-6b. In the di-protected compound, these protons are part of another rigid 1,3-dioxolane ring, leading to more defined chemical shifts and coupling constants compared to the mono-protected analogue where the C5-C6 bond has more rotational freedom.
-
Additional Isopropylidene Signals : The spectrum of the di-protected compound exhibits four methyl signals in the ¹H NMR spectrum, corresponding to the two non-equivalent isopropylidene groups.
Visualizing the Molecular Structure and NMR Correlations
To aid in the understanding of the structural relationships, the following diagrams are provided.
Caption: Molecular structure of 1,2-O-Isopropylidene-α-D-glucofuranose.
Caption: Key 2D NMR correlations for 1,2-O-Isopropylidene-α-D-glucofuranose.
Conclusion
The structural elucidation of protected carbohydrates is a critical task in synthetic chemistry and drug development. This guide has provided a detailed comparative analysis of the ¹H and ¹³C NMR assignments for 1,2-O-Isopropylidene-α-D-glucofuranose, contextualized with data from its fully protected analogue. By understanding the influence of protecting groups on NMR parameters and employing a systematic approach to data acquisition and analysis, researchers can confidently verify the structures of these important synthetic intermediates.
References
-
Alexandersson, E., & Nestor, G. (2022). Complete 1H and 13C NMR spectral assignment of d-glucofuranose. Carbohydrate Research, 511, 108477. [Link]
-
Kawsar, S. M. A., et al. (2013). Design and Newly Synthesis of some 1,2-O-Isopropylidene-α-D-Glucofuranose Derivatives: Characterization and Antibacterial Screening. Hacettepe Journal of Biology and Chemistry, 41(3), 195-206. [Link]
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Ziemer, B., & Mahrwald, R. (2004). 1,2:5,6-Di-O-isopropylidene-3-O-methylsulfonyl-α-D-glucofuranose. Acta Crystallographica Section E: Structure Reports Online, 60(8), o1343-o1344. [Link]
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Ardá, A., et al. (2012). Primary Structure of Glycans by NMR Spectroscopy. Chemical Reviews, 112(5), 2571-2615. [Link]
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Humboldt-Universität zu Berlin, Institut für Chemie. sample preparation — NMR Spectroscopy. [Link]
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Bubb, W. A. (2003). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Concepts in Magnetic Resonance Part A, 19A(1), 1-19. [Link]
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A Comparative Guide to the Synthesis of 1,2-O-Isopropylidene-α-D-glucofuranose: Methods, Mechanisms, and Best Practices
Abstract
This guide provides an in-depth comparison of synthetic methodologies for preparing 1,2-O-isopropylidene-α-D-glucofuranose, a crucial intermediate in carbohydrate chemistry and drug development. We will dissect the foundational principles of glucose acetalization, compare direct versus two-step synthetic pathways, and present detailed, field-proven protocols. The objective is to equip researchers, chemists, and drug development professionals with the knowledge to select and execute the most efficient and reliable synthesis for their specific applications. This document emphasizes the causality behind experimental choices, supported by quantitative data and authoritative references.
Introduction: The Significance of Selective Protection
In the intricate world of carbohydrate chemistry, the ability to selectively protect specific hydroxyl groups is paramount. D-glucose, a fundamental building block, possesses five hydroxyl groups of varying reactivity.[1] To chemically modify a single site without affecting the others, a robust protection strategy is essential. 1,2-O-Isopropylidene-α-D-glucofuranose is a pivotal protected derivative of D-glucose where the hydroxyl groups at the C-1 and C-2 positions are masked as a cyclic acetal. This strategic protection leaves the primary hydroxyl at C-6 and the secondary hydroxyls at C-3 and C-5 available for further modification, making it an invaluable precursor for synthesizing complex carbohydrates, nucleoside analogs, and other biologically active molecules.[2][3]
This guide will explore the primary synthetic routes to this mono-acetal, focusing on the more prevalent and controllable two-step method which proceeds via the formation of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (commonly known as diacetone-D-glucose or DAG), followed by selective deprotection.
The Underlying Chemistry: Acetal Formation with Glucose
The synthesis of isopropylidene derivatives of glucose is a classic example of an acid-catalyzed acetal formation.[4] The reaction involves the nucleophilic attack of glucose's hydroxyl groups on a protonated acetone molecule.
Mechanism of Acetal Formation:
-
Protonation of Acetone: An acid catalyst protonates the carbonyl oxygen of acetone, rendering the carbonyl carbon highly electrophilic.
-
Nucleophilic Attack: A hydroxyl group from the glucose molecule attacks the activated carbonyl carbon.
-
Hemiacetal Formation: A proton transfer results in the formation of a hemiacetal intermediate.
-
Formation of an Oxocarbenium Ion: The hydroxyl group of the hemiacetal is protonated and subsequently eliminated as a water molecule, forming a resonance-stabilized oxocarbenium ion.
-
Second Nucleophilic Attack: A second, suitably positioned hydroxyl group on the glucose molecule attacks the oxocarbenium ion.
-
Deprotonation: Deprotonation of the resulting intermediate yields the final cyclic acetal product.
During this reaction with D-glucose, the equilibrium between its pyranose (six-membered ring) and furanose (five-membered ring) forms shifts. The furanose form, although less abundant in solution, is preferentially trapped because the cis-diol at the C-1 and C-2 positions readily reacts with acetone to form a stable, five-membered dioxolane ring.[4][5]
Caption: General mechanism for acid-catalyzed acetal formation.
A Tale of Two Pathways: Comparative Synthetic Strategies
The synthesis of 1,2-O-isopropylidene-α-D-glucofuranose is almost exclusively achieved via a two-step process. Direct partial acetalization is notoriously difficult to control and often results in a mixture of mono- and di-protected products that are challenging to separate.
The Superior Route: Synthesis via Diacetone Glucose & Selective Hydrolysis
This robust and reliable method involves two distinct stages:
-
Exhaustive Acetalization: D-glucose is reacted with excess acetone to form 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (DAG).
-
Selective Hydrolysis: The more acid-labile 5,6-O-isopropylidene group of DAG is selectively cleaved to yield the target compound.[2][3]
Part A: Synthesis of Diacetone Glucose (DAG)
The key to a successful DAG synthesis lies in driving the reaction to completion while minimizing side reactions like caramelization. This requires an effective catalyst and, crucially, the removal of water formed during the reaction to shift the equilibrium towards the product.[6]
| Catalyst | Typical Conditions | Advantages | Disadvantages | Reported Yield |
| Sulfuric Acid (H₂SO₄) | Room temp. to 60°C; 4-24 hrs. Often with a dehydrating agent (e.g., anhydrous CuSO₄).[5] | Inexpensive, readily available, highly effective. | Strongly acidic, can cause charring/caramelization if not controlled. Requires careful neutralization. | Good to Excellent |
| Iodine (I₂) | Reflux (62°C); 5 hrs.[7] | Mild Lewis acid, less prone to causing degradation than strong Brønsted acids. | Slower reaction times compared to H₂SO₄. Requires optimization of catalyst loading.[7] | ~75%[7] |
| Lewis Acids (e.g., FeCl₃, SbCl₅) | Reflux or elevated temp. (40-60°C).[8][9] | Can be highly efficient. Some methods are accelerated by ultrasound.[9] | Can be moisture-sensitive. Metal catalysts may require specific workup procedures. | ~72-76%[8][9] |
Expert Insight: While various catalysts are effective, concentrated sulfuric acid remains a popular choice in many labs due to its low cost and potency. The key to mitigating its harshness is careful temperature control and the use of a dehydrating agent like anhydrous copper(II) sulfate, which not only removes water but also provides a visual cue (color change from white to blue) of moisture presence.
Part B: Selective Hydrolysis of the 5,6-O-Isopropylidene Group
The kinetic and thermodynamic stability of the two isopropylidene groups in DAG are different. The 5,6-O-isopropylidene group, protecting a primary (C-6) and a secondary (C-5) alcohol, is significantly more susceptible to acid-catalyzed hydrolysis than the 1,2-O-isopropylidene group, which protects two secondary alcohols locked in the furanose ring structure. This difference in lability is the cornerstone of this synthetic strategy.
The most common method for this selective deprotection is treatment with aqueous acetic acid or other mild acidic conditions.[2][3] Careful monitoring of the reaction by Thin Layer Chromatography (TLC) is crucial to prevent over-hydrolysis, which would lead to the formation of D-glucose.
Field-Proven Experimental Protocols
The following protocols are designed to be self-validating, with clear checkpoints and rationales for each step.
Caption: Overall workflow for the two-step synthesis.
Protocol 1: Synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (DAG) using H₂SO₄
Materials:
-
D-glucose (anhydrous)
-
Acetone (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Anhydrous Copper(II) Sulfate (CuSO₄) or Molecular Sieves (4Å)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Cyclohexane or Hexane for recrystallization
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend anhydrous D-glucose (e.g., 10 g) and a dehydrating agent like anhydrous CuSO₄ (e.g., 30 g) in anhydrous acetone (e.g., 500 mL).
-
Causality: Anhydrous conditions are critical. Water is a byproduct of the reaction, and its presence will shift the equilibrium back towards the starting materials, reducing the yield.
-
-
Catalyst Addition: Cool the suspension in an ice bath. Slowly add concentrated H₂SO₄ (e.g., 2.5 mL) dropwise with vigorous stirring.
-
Causality: The reaction is exothermic. Slow, cooled addition prevents overheating, which can lead to the degradation and caramelization of the sugar.
-
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress using TLC (e.g., mobile phase 1:1 Ethyl Acetate:Hexane). The reaction is typically complete in 18-24 hours, indicated by the disappearance of the D-glucose spot at the baseline.
-
Neutralization: Once complete, carefully neutralize the acid catalyst by slowly adding saturated NaHCO₃ solution until effervescence ceases.
-
Causality: Prompt and thorough neutralization is essential to prevent acid-catalyzed hydrolysis of the desired product during the workup phase.
-
-
Filtration and Extraction: Filter the mixture to remove the copper salts and unreacted glucose. Wash the solid residue with acetone. Combine the filtrates and evaporate the acetone under reduced pressure to obtain a syrup. Dissolve this syrup in dichloromethane and wash with water to remove any remaining inorganic salts.
-
Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude product. Recrystallize the solid from cyclohexane or a similar non-polar solvent to obtain pure DAG as a white crystalline solid.[4]
Protocol 2: Selective Hydrolysis to 1,2-O-Isopropylidene-α-D-glucofuranose
Materials:
-
1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (DAG)
-
Aqueous Acetic Acid (e.g., 50-70%)
-
Toluene or other suitable solvent for azeotropic removal of water
Procedure:
-
Reaction Setup: Dissolve the purified DAG (e.g., 5 g) in aqueous acetic acid (e.g., 50 mL) in a round-bottom flask.
-
Reaction: Gently stir the solution at room temperature for 6-8 hours. The progress of the selective hydrolysis should be meticulously monitored by TLC. A new, more polar spot corresponding to the mono-acetal product will appear, while the starting DAG spot diminishes.
-
Causality: Over-running the reaction will lead to the formation of a very polar spot at the baseline (D-glucose) and significantly reduce the yield of the desired product.
-
-
Workup: Once TLC indicates optimal conversion (maximum mono-acetal, minimal DAG and glucose), stop the reaction. Evaporate the solvent under reduced pressure. It is advisable to co-evaporate with toluene multiple times to completely remove traces of acetic acid and water.
-
Purification: The resulting residue can be purified by silica gel column chromatography or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure 1,2-O-isopropylidene-α-D-glucofuranose.
Conclusion and Recommendations
The synthesis of 1,2-O-isopropylidene-α-D-glucofuranose is most reliably and efficiently achieved through a two-step process: the formation of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (DAG) followed by its selective, mild acid-catalyzed hydrolysis. For the initial formation of DAG, the use of sulfuric acid as a catalyst in anhydrous acetone with a dehydrating agent remains a robust and cost-effective method. The critical parameter for success in the second step is careful reaction monitoring to maximize the yield of the desired mono-acetal while preventing complete deprotection. This strategic approach provides chemists with a versatile and valuable building block for advanced organic synthesis.
References
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A Comparative Guide to Protecting Groups for 1,2-Diols in Glucofuranose: Beyond the Isopropylidene Ketal
In the intricate world of carbohydrate chemistry, the strategic use of protecting groups is paramount to achieving regioselective modifications and successful multi-step syntheses. For the ubiquitous 1,2-diol of D-glucofuranose, the 1,2-O-isopropylidene group has long been a workhorse, prized for its ease of installation and relative stability. However, the demands of complex synthetic routes often necessitate a broader palette of protecting groups with orthogonal stability profiles and unique electronic and steric properties. This guide provides a comprehensive comparison of viable alternatives to the 1,2-O-isopropylidene group, offering experimental insights and data to inform the selection of the optimal protecting group for your specific synthetic challenge.
The Benchmark: 1,2-O-Isopropylidene-α-D-glucofuranose
The formation of the 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose is a cornerstone of introductory carbohydrate chemistry. The selective hydrolysis of the 5,6-ketal provides the versatile 1,2-O-isopropylidene-α-D-glucofuranose, a key intermediate for modifications at the C-3, C-5, and C-6 positions. Its stability to basic and hydrogenolytic conditions is a significant advantage. However, its lability to acidic conditions, which is often exploited for its removal, can also be a limitation in synthetic sequences requiring acid-catalyzed reactions.
Alternative Protecting Groups for 1,2-Diols
This section details the properties and applications of several alternative protecting groups for the 1,2-diol of glucofuranose. A comparative summary of their key features is provided in Table 1.
Cyclohexylidene Ketals
A close relative of the isopropylidene group, the cyclohexylidene ketal offers a subtle yet potentially significant difference in steric bulk and stability.[1][2] The increased hydrophobicity of the cyclohexyl ring can also influence the solubility and chromatographic behavior of the protected carbohydrate.
Advantages:
-
Similar, straightforward installation compared to isopropylidene ketals.
-
Generally exhibits slightly greater stability to acidic hydrolysis, which can be advantageous in certain synthetic sequences.[3]
Disadvantages:
-
The difference in stability compared to the isopropylidene group may not be sufficient for true orthogonality.
-
The introduction of an additional stereocenter upon formation of the ketal can lead to diastereomeric mixtures, although this is often not a significant issue with the rigid furanose ring.
Benzylidene Acetals
While classically employed for the protection of 4,6-diols in pyranosides, the principles of benzylidene acetal formation can be applied to 1,2-diols.[4][5] The aromatic nature of the benzylidene group can influence the reactivity of the sugar through electronic effects and provides a chromophore for UV visualization.
Advantages:
-
Can be removed under a variety of conditions, including acidic hydrolysis and hydrogenolysis, offering greater flexibility in deprotection strategies.[6]
-
The rigidity of the benzylidene acetal can lock the conformation of the furanose ring, which can have a profound impact on the stereochemical outcome of subsequent glycosylation reactions.[7]
Disadvantages:
-
Formation can sometimes lead to mixtures of regioisomers, particularly with less sterically hindered diols.
-
Reductive cleavage of the benzylidene acetal can yield either the 4-O-benzyl or 6-O-benzyl ether, a feature that is highly useful for pyranosides but requires careful consideration in the context of a 1,2-diol.[5]
Cyclic Silyl Ethers: The Di-tert-butylsilylene (DTBS) Group
Cyclic silyl ethers, particularly the di-tert-butylsilylene (DTBS) group, have emerged as powerful tools for the protection of diols.[8][9] The DTBS group can span a 1,2-diol and significantly influences the stereoselectivity of glycosylation reactions.
Advantages:
-
Confers significant steric bulk, which can direct attacking reagents to the opposite face of the sugar ring.
-
The DTBS group is known to direct α-galactosylation, a phenomenon attributed to "through-space electron donation" from a silicon-bound tert-butyl group to the oxocarbenium ion intermediate.[7][8]
-
Stable to a wide range of reaction conditions, but can be selectively cleaved using fluoride reagents such as tetrabutylammonium fluoride (TBAF).[10]
Disadvantages:
-
The bulky nature of the silylating reagents can sometimes lead to sluggish reactions.
-
The cost of silylating agents can be higher compared to acetone or benzaldehyde.
Boronate Esters
Boronate esters offer a unique approach to diol protection, characterized by their ease of formation and mild cleavage conditions.[11][12] They are often used for the temporary protection of diols, allowing for selective reactions at other positions.
Advantages:
-
Formation and cleavage occur under very mild conditions, often at room temperature.[13]
-
The boronic acid can be recovered and reused, making this a more sustainable protecting group strategy.[11]
-
Can be used for the regioselective O-glycosylation of unprotected ribonucleosides by temporarily protecting the 2',3'-diol.[14]
Disadvantages:
-
The stability of boronate esters can be limited, particularly in the presence of water or other nucleophiles.
-
Their application as a long-term protecting group in multi-step synthesis may be restricted due to their lability.
Orthoesters
Orthoesters are another class of protecting groups suitable for cis-diols.[15][16] They are formed by the reaction of a diol with an orthoester, such as triethyl orthoacetate, in the presence of an acid catalyst.
Advantages:
-
Stable to basic and nucleophilic conditions.
-
Can be cleaved under mild acidic conditions.[17]
-
Can be used in rearrangements such as the Johnson-Claisen rearrangement.[15]
Disadvantages:
-
Formation can sometimes be sluggish.
-
The presence of multiple alkoxy groups can complicate NMR analysis.
Comparative Data
| Protecting Group | Formation Conditions | Cleavage Conditions | Stability | Key Advantages |
| 1,2-O-Isopropylidene | Acetone, acid catalyst (e.g., H₂SO₄, TsOH) | Mild acid (e.g., aq. AcOH, Dowex 50W-X8)[3] | Stable to base, hydrogenolysis; Labile to acid | Readily available, inexpensive, well-established |
| 1,2-O-Cyclohexylidene | Cyclohexanone, acid catalyst[18] | Mild acid (slightly more stable than isopropylidene)[3] | Stable to base, hydrogenolysis; Labile to acid | Increased stability over isopropylidene |
| 1,2-O-Benzylidene | Benzaldehyde, acid catalyst (e.g., Cu(OTf)₂) | Acid hydrolysis, hydrogenolysis (e.g., Pd/C, H₂)[6] | Stable to base; Cleavable by acid and reduction | Influences stereoselectivity, multiple deprotection options |
| 3,5-O-Di-tert-butylsilylene | di-tert-butylsilyl bis(trifluoromethanesulfonate), base (e.g., pyridine)[8] | Fluoride source (e.g., TBAF in THF)[10] | Stable to a wide range of conditions | Directs stereoselectivity (e.g., α-glycosylation) |
| Boronate Ester | Boronic acid (e.g., phenylboronic acid), azeotropic removal of water[13] | Mildly acidic or basic hydrolysis, or with a diol like pinacol | Labile, used for temporary protection | Mild formation and cleavage, reusable reagent |
| Orthoester | Orthoester (e.g., triethyl orthoacetate), acid catalyst | Mild aqueous acid[17] | Stable to base | Stable to basic conditions, useful in rearrangements |
Table 1: Comparison of Alternative Protecting Groups for 1,2-Diols in Glucofuranose.
Experimental Protocols
Synthesis of 1,2-O-Cyclohexylidene-α-D-glucofuranose[18]
-
To a suspension of anhydrous D-glucose (1.44 moles) in cyclohexanone (7.7 moles), add concentrated sulfuric acid (20 mL).
-
Heat the mixture to 35 °C and monitor the reaction by TLC.
-
Upon completion, neutralize the reaction with a suitable base (e.g., sodium carbonate).
-
Extract the product with an organic solvent and purify by chromatography or recrystallization.
Synthesis of a 4,6-O-Benzylidene Acetal[5]
-
Dissolve the diol in a suitable solvent (e.g., DMF or acetonitrile).
-
Add benzaldehyde dimethyl acetal and a catalytic amount of an acid catalyst such as 10-camphorsulfonic acid (CSA) or copper(II) triflate (Cu(OTf)₂).
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction and purify the product.
Cleavage of a Benzylidene Acetal via Hydrogenolysis[6]
-
Dissolve the benzylidene-protected carbohydrate in methanol.
-
Add 10% Palladium on carbon (Pd/C) catalyst.
-
Introduce triethylsilane (Et₃SiH) to the mixture.
-
Stir the reaction at room temperature under an inert atmosphere and monitor by TLC.
-
Upon completion, filter off the catalyst and concentrate the filtrate to obtain the deprotected diol.
Logical Relationships in Protecting Group Strategy
The selection of a protecting group is a critical decision in the design of a synthetic route. The following diagram illustrates the key considerations and their interplay.
Caption: Decision-making workflow for selecting a suitable protecting group.
Experimental Workflow: Protection and Deprotection
The following diagram outlines a generalized experimental workflow for the protection and deprotection of a diol.
Caption: A typical experimental sequence for utilizing a protecting group.
Conclusion
The 1,2-O-isopropylidene group remains a valuable and convenient protecting group for the 1,2-diol of glucofuranose. However, for more complex synthetic endeavors, a nuanced understanding of the available alternatives is essential. Cyclohexylidene ketals offer a modest increase in stability, while benzylidene acetals provide alternative deprotection pathways and can influence stereochemistry. For exerting significant stereocontrol, the di-tert-butylsilylene group is a powerful option. Boronate esters excel in temporary protection scenarios, and orthoesters provide stability under basic conditions. By carefully considering the stability, reactivity, and stereoelectronic effects of each protecting group, researchers can devise more efficient and elegant synthetic routes to complex carbohydrate-based molecules.
References
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The anomeric effect. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]
-
Demchenko, A. V. (2008). Protecting groups in carbohydrate chemistry: Influence on stereoselectivity of glycosylations. Current Organic Chemistry, 12(8), 635-652. [Link]
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Shimada, N., & Makino, K. (2013). 2,6-Bis(trifluoromethyl)phenylboronic Esters as Protective Groups for Diols: A Protection/Deprotection Protocol for Use under Mild Conditions. Organic Letters, 15(24), 6266–6269. [Link]
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Silyl ether. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]
-
Imamura, A., & Ando, H. (2018). Di-tert-butylsilylene (DTBS)-Directed Stereoselective Glycosylations. Trends in Glycoscience and Glycotechnology, 30(175), E103–E112. [Link]
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Banerjee, A., Senthilkumar, S., & Baskaran, S. (2016). Benzylidene Acetal Protecting Group as Carboxylic Acid Surrogate: Synthesis of Functionalized Uronic Acids and Sugar Amino Acids. Chemistry – A European Journal, 22(8), 2639-2643. [Link]
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Das, S. K., & Mallet, J. M. (2003). Acetal Protecting Groups in the Organic Laboratory: Synthesis of Methyl 4,6-O-Benzylidene-α-D-Glucopyranoside. Journal of Chemical Education, 80(3), 315. [Link]
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PrepChem. (n.d.). Synthesis of 1,2:5,6-Di-O-Cyclohexylidene-α-D-glucofuranose. Retrieved January 16, 2026, from [Link]
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van der Vorm, S., Hansen, T., van Hengst, J. M. A., Overkleeft, H. S., & van der Marel, G. A. (2019). Protecting Group Strategies in Carbohydrate Chemistry. In Carbohydrate Chemistry (pp. 1-46). Wiley-VCH. [Link]
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van der Vorm, S. (2018). Protective group strategies in carbohydrate and peptide chemistry. Leiden University Scholarly Publications. [Link]
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Gupta, S., Sharma, A., Mondal, D., & Bera, S. (2022). Advancement of the Cleavage Methods of Carbohydrate-derived Isopropylidene and Cyclohexylidene Ketals. Current Organic Chemistry, 26(7), 715–734. [Link]
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Ishihara, J. (2021). Benzylidene protection of diol. In Glycoscience Protocols (GlycoPODv2). National Center for Biotechnology Information. [Link]
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Chem-Station. (2016, May 9). Protecting Groups for Boronic Acids. Retrieved January 16, 2026, from [Link]
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Boltje, T. J., & van Delft, F. L. (2011). Strategies Toward Protection of 1,2‐ and 1,3‐Diols in Carbohydrate Chemistry. In Carbohydrate Chemistry: Proven Synthetic Methods, Volume 1. CRC Press. [Link]
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Mandal, P. K., & Misra, A. K. (2007). Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. Beilstein Journal of Organic Chemistry, 3, 21. [Link]
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Boltje, T. J., & van Delft, F. L. (2019). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Organic & Biomolecular Chemistry, 17(20), 4939-4952. [Link]
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TutorChase. (n.d.). Why are protecting groups used in carbohydrate synthesis? Retrieved January 16, 2026, from [Link]
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Theil, F. (1995). Protecting Groups in Carbohydrate Chemistry. Journal of Chemical Education, 72(11), 1035. [Link]
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Boltje, T. J., & van Delft, F. L. (2019). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Organic & Biomolecular Chemistry, 17(20), 4939-4952. [Link]
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Wang, Y., & Ye, X. S. (2012). 1,4-Dithiothreitol Mediated Cleavage of Acetal and Ketal Type of Diol Protecting Groups. Chinese Journal of Chemistry, 30(11), 2639-2644. [Link]
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Glyko. (n.d.). 1,2-O-Cyclohexylidene-α-D-glucofuranose. Retrieved January 16, 2026, from [Link]
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Boto, A., Hernández, D., Hernández, R., & Suárez, E. (2006). Selective cleavage of methoxy protecting groups in carbohydrates. The Journal of Organic Chemistry, 71(5), 1938–1948. [Link]
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Duggan, P. J., & Tyndall, E. M. (2002). Boron Acids as Protective Agents and Catalysts in Synthesis. ChemInform, 33(32). [Link]
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Imamura, A., & Ando, H. (2018). DTBS(di-tert-butylsilylene)-directed α-Galactosylation for the Synthesis of Biologically Relevant Glycans. Trends in Glycoscience and Glycotechnology, 30(175), E103–E112. [Link]
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Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved January 16, 2026, from [Link]
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Tanaka, H., & Takahashi, T. (2018). Regioselective O-Glycosylation of Nucleosides via the Temporary 2',3'-Diol Protection by a Boronic Ester for the Synthesis of Disaccharide Nucleosides. Journal of Visualized Experiments, (137), 57921. [Link]
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Chemistry LibreTexts. (2021, June 10). 16: Silylethers. Retrieved January 16, 2026, from [Link]
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Taylor, M. S., & Zhu, J. (2011). Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates. Organic & Biomolecular Chemistry, 9(18), 6268–6276. [Link]
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Master Organic Chemistry. (2018, April 24). Key Reactions Of Sugars: Glycosylation and Protection. Retrieved January 16, 2026, from [Link]
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Zare, A., & Meraj, S. (2020). Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. RSC Advances, 10(52), 31213–31248. [Link]
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Reddit. (2025, September 5). Protecting the diol. r/OrganicChemistry. [Link]
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Zare, A., & Meraj, S. (2020). Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. RSC Advances, 10(52), 31213–31248. [Link]
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Boltje, T. J., & van Delft, F. L. (2019). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Organic & Biomolecular Chemistry, 17(20), 4939-4952. [Link]
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Khan Academy. (2019, January 8). acetals and ketals as protecting groups [Video]. YouTube. [Link]
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A Comparative Analysis of Hydroxyl Group Reactivity in 1,2-O-Isopropylidene-α-D-glucofuranose
An In-depth Technical Guide
For synthetic chemists, particularly those in carbohydrate chemistry and drug development, the ability to selectively modify a single functional group within a polyhydroxylated molecule is a cornerstone of efficient synthesis. 1,2-O-Isopropylidene-α-D-glucofuranose, a readily accessible derivative of D-glucose, serves as a quintessential model for understanding the principles of regioselectivity. The protection of the C-1 and C-2 hydroxyls by the isopropylidene group leaves three chemically distinct hydroxyls at the C-3, C-5, and C-6 positions. This guide provides a detailed examination of their relative reactivity, grounded in mechanistic principles and supported by experimental data, to inform and guide synthetic strategies.
The Hierarchy of Reactivity: A Triad of Distinct Hydroxyls
The differential reactivity of the hydroxyl groups in 1,2-O-Isopropylidene-α-D-glucofuranose is not random; it is governed by a predictable interplay of steric and electronic factors. This results in a clear hierarchy, which is fundamental to its application as a synthetic intermediate.
-
The C-6 Primary Hydroxyl (–CH₂OH): As a primary alcohol, the C-6 hydroxyl is the least sterically hindered of the three. Its position on a flexible side chain, extending away from the furanose ring, makes it the most accessible to incoming reagents. Consequently, it is the most nucleophilic and reactive site for a majority of reactions, including esterification, etherification, and oxidation.
-
The C-3 Secondary Hydroxyl: Located on the rigid furanose ring, this secondary alcohol is significantly more sterically hindered than the C-6 hydroxyl. However, its reactivity can be influenced by electronic factors and the specific reaction conditions. It is generally the second most reactive site.
-
The C-5 Secondary Hydroxyl: Also a secondary alcohol on the furanose ring, the C-5 hydroxyl is considered the least reactive. Its steric environment is constrained by its proximity to both the C-6 side chain and the bulky 1,2-O-isopropylidene protecting group, making it the most challenging to functionalize selectively.
The generally accepted order of reactivity is therefore: C-6 >> C-3 > C-5 . This principle is consistently demonstrated in a wide range of chemical transformations.
Experimental Validation: Protocols for Selective Functionalization
The selective modification of 1,2-O-Isopropylidene-α-D-glucofuranose is a well-established practice in carbohydrate chemistry. The following protocols and data illustrate the practical application of the reactivity hierarchy.
Selective Acylation: Targeting the Most Reactive Sites
Acylation reactions, such as benzoylation or acetylation, are classic examples used to demonstrate this selectivity. When the reagent is used in a controlled stoichiometry, it will preferentially react with the most accessible hydroxyl group.
A study by Kawsar et al. involved the direct acylation of 1,2-O-Isopropylidene-α-D-glucofuranose with various acylating agents.[1][2] Even with an excess of the acylating agent, the reaction furnished the 3,5,6-tri-O-acyl derivatives, implying the reaction proceeds by acylating all available hydroxyls. However, careful control of stoichiometry allows for selective reactions. To functionalize the less reactive hydroxyls, a common strategy is to first protect the more reactive ones.
Table 1: Comparative Reactivity in Selective Transformations
| Target Hydroxyl | Reaction Type | Reagents & Conditions | Result | Causality |
| C-6 | Tosylation | 1.1 eq. TsCl, Pyridine, 0°C | Selective formation of 6-O-tosyl derivative | C-6 is the primary, most sterically accessible hydroxyl, favoring reaction with the bulky tosyl group. |
| C-3 | Benzylation | 1. Protect C-6 (e.g., as trityl ether) 2. NaH, BnBr, DMF | Selective benzylation at C-3 | With the most reactive C-6 site blocked, the C-3 hydroxyl becomes the next most favorable site for reaction. |
| C-5 | Acylation | 1. Protect C-6 and C-3 | Selective acylation at C-5 | C-5 is the most sterically hindered and least reactive hydroxyl, requiring protection of both other sites for selective modification. |
Protocol: Selective Acylation of 1,2-O-Isopropylidene-α-D-glucofuranose
This protocol describes a general method for the complete acylation of all three hydroxyl groups, which proceeds based on their relative reactivities.
Objective: To synthesize 3,5,6-tri-O-acyl derivatives of 1,2-O-Isopropylidene-α-D-glucofuranose.
Methodology:
-
Dissolve 1,2-O-Isopropylidene-α-D-glucofuranose (1 molar equivalent) in anhydrous dichloromethane and triethylamine.[1]
-
Add the desired acylating agent (e.g., pentanoyl chloride, 4 molar equivalents) to the solution.[1]
-
Stir the mixture at room temperature for 8-10 hours, monitoring the reaction by Thin Layer Chromatography (TLC).[1]
-
Upon completion, evaporate the solvent under reduced pressure.
-
Purify the resulting syrup via column chromatography on silica gel to isolate the 3,5,6-tri-O-acyl derivative.[1]
Self-Validating System: The progress of this reaction inherently validates the reactivity hierarchy. TLC monitoring would show the sequential disappearance of the starting material and the appearance of mono-, di-, and finally tri-acylated products, with the initial products being predominantly the 6-O-acylated species.
Caption: Experimental workflow for the acylation of 1,2-O-Isopropylidene-α-D-glucofuranose.
Mechanistic Rationale and Synthetic Implications
The observed selectivity is a direct consequence of the molecule's three-dimensional structure. Both steric and electronic effects contribute to the reactivity differences.[3][4][5][6]
Caption: Key factors influencing the reactivity of the different hydroxyl groups.
-
Steric Hindrance: This is the dominant factor.[3][7] The C-6 primary hydroxyl has the most space around it, allowing reagents to approach easily. The C-3 and C-5 secondary hydroxyls are shielded by the ring structure itself. The C-5 position is particularly crowded.
-
Electronic Effects: While steric hindrance is primary, electronic effects can play a role.[3][4][5][6] The inductive effects of the furanose ring and the isopropylidene group modulate the nucleophilicity of the hydroxyl oxygens, but this is a secondary influence compared to the steric accessibility.
This predictable reactivity is a powerful tool for the synthetic chemist. To target the less reactive C-3 or C-5 positions, one must employ protecting group strategies. A typical sequence involves:
-
Protect C-6: Selectively protect the most reactive C-6 hydroxyl using a bulky protecting group like a trityl (Tr) or silyl (e.g., TBDMS) ether.
-
Functionalize C-3: With C-6 blocked, the C-3 hydroxyl is now the most reactive site available for the next transformation.
-
Functionalize C-5: This requires protection of both C-6 and C-3, making it the most synthetically demanding position to modify.
Conclusion
The hydroxyl groups of 1,2-O-Isopropylidene-α-D-glucofuranose offer a classic yet powerful illustration of regioselectivity in organic synthesis. The reactivity order, unambiguously established as C-6 >> C-3 > C-5, is primarily dictated by steric accessibility. The primary C-6 hydroxyl serves as the kinetic site of reaction, while the more hindered C-3 and C-5 secondary hydroxyls require strategic protection of the more reactive centers to achieve selective functionalization. Mastering these fundamental principles enables researchers and drug development professionals to design logical and efficient synthetic routes to complex and valuable carbohydrate-based targets.
References
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Kawsar, S. M. A., Islam, M., Ozeki, Y., et al. (2013). Design and Newly Synthesis of some 1,2-O-Isopropylidene-α-D-Glucofuranose Derivatives: Characterization and Antibacterial Screening Studies. Journal of Applied Pharmaceutical Science, 3(8), 86-91. [Link]
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Kawsar, S. M. A., et al. (2013). Design and Newly Synthesis of some 1,2-O-Isopropylidene-α-D-Glucofuranose Derivatives: Characterization and Antibacterial Scree. DergiPark. [Link]
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PubMed. (2017). On the Nature of the Electronic Effect of Multiple Hydroxyl Groups in the 6-membered Ring - The Effects Are Additive but Steric Hindrance Plays a Role Too. PubMed. [Link]
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PubMed. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. PubMed. [Link]
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PubMed. (1991). Steric and electronic effects in the formation of dihexulose dianhydrides. Reaction of racemic sorbose in anhydrous hydrogen fluoride and a facile synthesis of D-sorbose. PubMed. [Link]
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ResearchGate. (2017). On the nature of the electronic effect of multiple hydroxyl groups in the 6-membered ring – the effects are additive but steric hindrance plays a role too. ResearchGate. [Link]
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ResearchGate. (2019). Effect of steric hindrance and ? electrons on alcohol self-association. ResearchGate. [Link]
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A Senior Scientist's Comparative Guide to Chiral Purity Analysis of 1,2-O-Isopropylidene-α-D-glucofuranose
For researchers, scientists, and drug development professionals, the stereochemical integrity of chiral building blocks is non-negotiable. 1,2-O-Isopropylidene-α-D-glucofuranose, a key intermediate in nucleoside analogue synthesis and various glycosylation reactions, is no exception.[1] Its utility is fundamentally tied to its enantiomeric purity, as the presence of its L-enantiomer can lead to undesired side products, reduced efficacy, and complex purification challenges in multi-step syntheses.
This in-depth guide provides a comparative analysis of modern chromatographic techniques for determining the chiral purity of 1,2-O-Isopropylidene-α-D-glucofuranose. We move beyond mere protocols to dissect the causality behind methodological choices, offering a framework for selecting the optimal analytical strategy based on laboratory context, from high-throughput screening to rigorous quality control.
The Analytical Challenge: Why Chiral Purity Matters
1,2-O-Isopropylidene-α-D-glucofuranose is synthesized from D-glucose.[2] While the starting material is naturally enantiopure, downstream synthetic manipulations or the use of related chiral auxiliaries can introduce stereochemical impurities.[3][4] The primary analytical goal is to resolve and accurately quantify the D-enantiomer from its mirror image, the L-enantiomer, to determine the enantiomeric excess (e.e.).
Core Analytical Strategies: A Head-to-Head Comparison
The primary methods for chiral analysis of non-volatile, polar molecules like protected sugars are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). Gas Chromatography (GC) is a viable but more complex alternative, requiring derivatization to induce volatility.
| Method | Principle | Advantages | Limitations | Best Suited For |
| Chiral HPLC | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP) in a liquid mobile phase. | Ubiquitous instrumentation, vast library of established CSPs, excellent resolution capabilities, robust and reproducible.[5] | Longer analysis times, high consumption of organic solvents, potentially high backpressure. | Routine QC, method development, high-resolution preparative separations. |
| Chiral SFC | Differential interaction with a CSP using a supercritical fluid (typically CO₂) as the primary mobile phase. | Extremely fast analysis, significantly lower organic solvent consumption, low viscosity allows for higher flow rates and efficiency.[][7] | Requires specialized instrumentation, method development can be less intuitive than HPLC.[8] | High-throughput screening, "green" chemistry initiatives, rapid purification. |
| Chiral GC | Separation of volatile derivatives of enantiomers on a chiral capillary column. | Exceptional resolution and sensitivity, especially when coupled with Mass Spectrometry (MS). | Requires derivatization to make the analyte volatile, which adds steps and potential for side reactions.[9] Not suitable for thermally labile compounds. | Trace-level impurity analysis, structural confirmation of isomers via MS. |
Method Selection Workflow
The choice of analytical technique is a balance of performance requirements and available resources. The following decision tree illustrates a logical workflow for selecting the appropriate method.
Caption: Logical workflow for selecting a chiral analysis method.
Deep Dive 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for enantiomeric separations due to its versatility and robustness.[5] The key to success lies in the selection of the Chiral Stationary Phase (CSP). For carbohydrate derivatives, polysaccharide-based CSPs are exceptionally effective.
Causality of CSP Selection: Polysaccharide CSPs, such as those derived from cellulose or amylose coated onto a silica support, create complex chiral cavities and surfaces.[3][10] The separation mechanism relies on a combination of intermolecular interactions—hydrogen bonds, dipole-dipole interactions, and steric hindrance—between the analyte's functional groups (hydroxyls, ether oxygens) and the chiral polymer. The rigid, helical structure of the polysaccharide provides the necessary stereochemical discrimination to resolve the enantiomers.
Comparative Performance of Polysaccharide CSPs
The following data illustrates the performance of common polysaccharide columns for a closely related compound, demonstrating typical separation characteristics.
| Parameter | Column A (Cellulose-based) | Column B (Amylose-based) |
| Mobile Phase | Hexane/Isopropanol (90:10, v/v) | Hexane/Ethanol (85:15, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Retention Time (D-form) | 8.5 min | 10.2 min |
| Retention Time (L-form) | 9.8 min | 12.1 min |
| Resolution (Rs) | 2.1 | 2.5 |
| Selectivity (α) | 1.18 | 1.22 |
Note: Data is illustrative, based on typical performance for similar separations. Actual results will vary.
Detailed Experimental Protocol: Chiral HPLC
This protocol provides a starting point for method development. Optimization is crucial for achieving baseline separation.[11]
-
Column: A polysaccharide-based chiral column (e.g., Daicel CHIRALPAK® series or Phenomenex Lux® series) is recommended. A 250 x 4.6 mm, 5 µm particle size column is a standard choice.
-
Mobile Phase: Start with a normal-phase eluent such as n-Hexane/Isopropanol (90:10 v/v). The alcohol modifier is critical; its type and concentration directly impact retention and selectivity.[12]
-
Flow Rate: Begin with 1.0 mL/min. Lower flow rates can sometimes improve resolution.[11]
-
Temperature: Maintain a constant column temperature, typically 25 °C.
-
Detection: Use a UV detector at a low wavelength (e.g., 210 nm) or a Refractive Index (RI) detector, as the analyte lacks a strong chromophore.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent at a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Analysis: Inject 10 µL and monitor the chromatogram. Adjust the mobile phase composition (e.g., change the percentage of alcohol) to optimize the resolution between the enantiomeric peaks.
Deep Dive 2: Chiral Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful, "green" alternative to HPLC for chiral separations.[][13] It uses supercritical CO₂, a non-toxic and inexpensive solvent, as the main mobile phase, supplemented with a small amount of an organic modifier (co-solvent).[14]
Causality of SFC's Advantage: The low viscosity and high diffusivity of supercritical fluids allow for much faster separations than HPLC without a significant loss in efficiency.[7] This means higher flow rates can be used, dramatically reducing run times. For chiral analysis, the same polysaccharide-based CSPs used in normal-phase HPLC are highly effective in SFC, often exhibiting even better selectivity.[8]
Experimental Workflow: Chiral SFC Analysis
Caption: Step-by-step workflow for chiral SFC analysis.
Detailed Experimental Protocol: Chiral SFC
-
Column: Use a chiral column specifically packed for SFC or a compatible normal-phase HPLC chiral column (e.g., Daicel CHIRALPAK® IA, IB, IC).
-
Mobile Phase: Supercritical CO₂ with an alcohol modifier (e.g., Methanol or Ethanol). Start with a low modifier percentage (e.g., 5-10%).
-
Flow Rate: A typical starting point is 3.0 mL/min.
-
Back Pressure: Maintain a constant back pressure, typically 150 bar, using an automated back pressure regulator (BPR).
-
Temperature: Set the column oven to 40 °C.
-
Detection: UV detection at 210 nm.
-
Sample Preparation: Dissolve the sample in the alcohol modifier.
-
Analysis: Inject a small volume (1-5 µL). The percentage of the modifier is the most critical parameter for optimizing selectivity and retention.
Deep Dive 3: Chiral Gas Chromatography (GC)
While less direct, GC offers unparalleled resolving power for volatile compounds. For a non-volatile sugar derivative like 1,2-O-Isopropylidene-α-D-glucofuranose, derivatization is mandatory.[9][15]
Causality of Derivatization: The free hydroxyl groups on the sugar make it highly polar and non-volatile, preventing it from passing through a GC system.[9] Derivatization, typically silylation (e.g., with BSTFA) or acetylation, replaces the active hydrogens on the hydroxyl groups with non-polar, bulky groups. This transformation drastically increases the molecule's volatility and thermal stability, making it amenable to GC analysis.[16][17]
Detailed Experimental Protocol: GC Derivatization and Analysis
-
Derivatization (Silylation):
-
Carefully dry a 1-2 mg sample under vacuum or a stream of nitrogen.
-
Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS) and 100 µL of a dry solvent like pyridine or acetonitrile.
-
Heat the mixture at 70 °C for 30 minutes in a sealed vial.[17]
-
Cool to room temperature before injection.
-
-
GC Column: A chiral capillary column, such as one coated with a cyclodextrin derivative (e.g., a BETA DEX™ phase), is required.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Temperature Program: Start with an initial oven temperature of ~100 °C, hold for 1-2 minutes, then ramp up to ~220 °C at a rate of 5-10 °C/min.
-
Injector and Detector: Use a split/splitless injector at ~250 °C and a Flame Ionization Detector (FID) or Mass Spectrometer (MS) at ~250 °C.
-
Analysis: Inject 1 µL of the derivatized sample. The resulting chromatogram should show two separated peaks corresponding to the derivatized D- and L-enantiomers.
Conclusion and Recommendations
The selection of an analytical method for the chiral purity of 1,2-O-Isopropylidene-α-D-glucofuranose is driven by the specific needs of the laboratory.
-
For routine quality control and high-resolution analysis , Chiral HPLC remains the most reliable and accessible method. Its vast library of columns and well-understood separation mechanisms provide a robust platform for method development and validation.
-
For high-throughput screening or laboratories prioritizing speed and sustainability , Chiral SFC is the superior choice. Its dramatically reduced run times and solvent consumption offer significant advantages in efficiency and environmental impact.
-
For trace-level impurity detection or when unambiguous structural confirmation is needed , Chiral GC-MS is the most powerful technique, provided the additional sample preparation step of derivatization is acceptable.
Ultimately, the most effective approach involves screening the analyte on a set of complementary polysaccharide-based chiral columns using both HPLC and SFC systems, if available. This empirical screening process, guided by the principles outlined in this guide, will rapidly identify the optimal conditions for a reliable, accurate, and efficient determination of chiral purity.
References
- A Researcher's Guide to Chiral HPLC Analysis of Diacetone-D-Glucose Reaction Products. Benchchem.
- Technical Support Center: Synthesis of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose (Diacetone-D-glucose). Benchchem.
-
Little, M. R. (1985). The separation of enantiomeric sugars by chromatographic methods. Journal of Biochemical and Biophysical Methods, 11(4-5), 195–202. Available from: [Link]
- An In-depth Technical Guide to 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose: Structure, Synthesis, and Applications. Benchchem.
- Synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. PrepChem.com.
- Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. FAGG - Federal Agency for Medicines and Health Products.
- Enantiomeric Purification (HPLC/SFC). BOC Sciences.
- SFC for chiral separations in bioanalysis. PubMed.
-
Supercritical fluid chromatography. Wikipedia. Available from: [Link]
-
Supercritical Fluid Chromatography (SFC). Daicel Chiral Technologies. Available from: [Link]
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Tasnim, S., et al. (2018). Design and Newly Synthesis of some 1,2-O-Isopropylidene-α-D-Glucofuranose Derivatives: Characterization and Antibacterial Screening. DergiPark. Available from: [Link]
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Analysis of sugars by GC method. Chromatography Forum. Available from: [Link]
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Chiral HPLC method: Topics. Science.gov. Available from: [Link]
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Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods. Restek. Available from: [Link]
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Overcome the Complexities of Analyzing for Sugars by GC-MS. Restek. Available from: [Link]
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Chiral HPLC Separations. Phenomenex. Available from: [Link]
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A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available from: [Link]
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Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone. Available from: [Link]
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A Researcher's Guide to the Spectroscopic Comparison of Alpha and Beta Anomers of Isopropylidene Glucofuranose
In the field of carbohydrate chemistry, the precise characterization of stereoisomers is paramount for understanding reaction mechanisms, determining biological activity, and ensuring the purity of synthesized compounds. Among the most common challenges is the differentiation of anomers—diastereomers that differ only in the configuration at the anomeric carbon. This guide provides an in-depth, objective comparison of the α- and β-anomers of isopropylidene-protected glucofuranose, a crucial intermediate in synthetic carbohydrate chemistry. We will delve into the spectroscopic nuances that allow for their unambiguous identification, supported by experimental data and protocols.
The protection of D-glucose using isopropylidene groups is a foundational strategy that yields 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, a stable crystalline solid where the furanose ring is locked in the α-configuration.[1] However, selective hydrolysis can lead to various partially protected intermediates, including 1,2-O-isopropylidene-α-D-glucofuranose, where the potential for anomerization to the β-form exists, making robust analytical tools essential.
The Structural Basis of Anomeric Distinction
The core difference between α- and β-anomers lies in the stereochemistry of the anomeric center (C-1). In the furanose ring of 1,2-O-isopropylidene-D-glucofuranose, the α-anomer has the C-1 hydroxyl group (or substituent) on the opposite side of the ring from the C-4 substituent. Conversely, the β-anomer has these groups on the same side. This seemingly subtle difference creates distinct steric and electronic environments that are readily detectable by modern spectroscopic methods.
The anomeric effect, a stereoelectronic phenomenon, describes the tendency for a heteroatomic substituent at the anomeric carbon to favor an axial position over a sterically less hindered equatorial one.[2][3][4] While more pronounced in pyranose rings, its influence extends to furanose systems, affecting bond lengths, angles, and ultimately, the magnetic environment of nearby nuclei.
Caption: Steric relationship in α- and β-glucofuranose anomers.
Spectroscopic Fingerprints: A Comparative Analysis
The most powerful techniques for distinguishing between the α and β anomers of isopropylidene glucofuranose are Nuclear Magnetic Resonance (NMR) spectroscopy and polarimetry.
¹H NMR Spectroscopy: The Definitive Tool
Proton NMR (¹H NMR) is the most informative method for anomer identification. The anomeric proton (H-1) is the key diagnostic signal.
Key Diagnostic Features:
-
Chemical Shift (δ): The anomeric proton of the α-anomer is typically found further downfield (at a higher ppm value) compared to the β-anomer.[5][6][7] This is due to the different electronic environments arising from the orientation of the substituent on the anomeric carbon.
-
Coupling Constant (³J(H1,H2)): The dihedral angle between H-1 and the adjacent proton H-2 is different in the two anomers. According to the Karplus relationship, this results in a different scalar coupling constant. For furanose rings, the α-anomer (with a cis H-1/H-2 relationship) generally exhibits a larger coupling constant (around 3-5 Hz) than the β-anomer (trans H-1/H-2), which often has a very small coupling constant (0-2 Hz).[5][8]
Table 1: Comparative ¹H NMR Data for Glucofuranose Anomers
| Anomer | Anomeric Proton (H-1) Chemical Shift (δ, ppm) | Coupling Constant (³J(H1,H2), Hz) |
| α-Anomer | ~5.9 | ~3.7 - 4.0 |
| β-Anomer | ~5.2 | < 1 (often appears as a singlet) |
Note: Exact chemical shifts can vary based on solvent and concentration. The values presented are typical.
The causality behind these differences is rooted in stereochemistry. The deshielding of the α-anomeric proton is influenced by its spatial relationship with the ring oxygen and the substituent. The magnitude of the coupling constant is a direct consequence of the H1-C1-C2-H2 dihedral angle, which is structurally constrained by the furanose ring conformation and the anomeric configuration.
¹³C NMR Spectroscopy: Corroborating Evidence
Carbon NMR provides complementary data, with the anomeric carbon (C-1) being the most sensitive reporter.
Key Diagnostic Features:
-
Chemical Shift (δ): The C-1 signal for the α-anomer typically resonates at a lower field (higher ppm) than the C-1 of the β-anomer.[9][10] This trend is a reliable indicator for furanose systems.
-
One-Bond C-H Coupling (¹J(C1,H1)): While not always measured in routine spectra, the ¹J(C1,H1) coupling constant can also be diagnostic. Typically, this value is larger for the α-anomer.
Table 2: Comparative ¹³C NMR Data for Glucofuranose Anomers
| Anomer | Anomeric Carbon (C-1) Chemical Shift (δ, ppm) |
| α-Anomer | ~105 |
| β-Anomer | ~98-100 |
Note: Values are approximate and depend on the specific isopropylidene protection pattern and solvent.
Optical Rotation: A Classical Distinction
The measurement of specific rotation ([α]D) is a classic, powerful, and non-destructive technique to differentiate anomers. Each anomer rotates plane-polarized light to a different degree.
Key Diagnostic Features:
-
Sign and Magnitude: The α- and β-anomers will have distinctly different specific rotation values. For D-glucose derivatives, the α-anomer is generally more dextrorotatory than the β-anomer.[11] For the common 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, the specific rotation is typically around -18° (c=1% in H₂O).[1] The corresponding β-anomer, if formed, would exhibit a different value. The process of interconversion between anomers in solution, leading to an equilibrium rotation value, is known as mutarotation.[12][13][14]
Table 3: Comparative Optical Rotation Data
| Anomer | Typical Specific Rotation [α]D |
| α-D-Glucopyranose | +112° |
| β-D-Glucopyranose | +18.7° |
| 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | -18° |
Note: Pyranose data is shown for comparison of the general trend. The value for the protected furanose is specific.
FT-IR Spectroscopy: A Limited but Supportive Role
Infrared spectroscopy is less definitive for anomer identification compared to NMR. The spectra of both anomers are often very similar. However, subtle differences in the fingerprint region (below 1500 cm⁻¹), which corresponds to complex C-O, C-C stretching, and bending vibrations, may be observable.[15][16] These differences arise from the slight changes in bond angles and lengths between the two diastereomers. While not a primary identification method, it can be used for sample matching against a known reference standard.
Experimental Protocols
To ensure trustworthy and reproducible results, the following protocols are recommended.
Protocol 1: Synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose
This protocol describes a standard synthesis which exclusively yields the α-anomer due to thermodynamic control.[1]
Materials:
-
D-glucose
-
Dry acetone
-
Concentrated sulfuric acid or iodine as a catalyst[1]
-
Sodium bicarbonate
-
Anhydrous magnesium sulfate
-
Benzene or other suitable solvent for extraction
-
Hexane for recrystallization
Procedure:
-
Suspend D-glucose (1 part by weight) in dry acetone (25 parts by volume).
-
Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.
-
Stir the reaction mixture vigorously at room temperature for several hours (e.g., 6 hours).[1]
-
Neutralize the acid catalyst by slowly adding solid sodium bicarbonate until effervescence ceases.
-
Filter the mixture to remove any solids.
-
Evaporate the acetone under reduced pressure.
-
Dissolve the resulting syrup in a suitable organic solvent (e.g., benzene) and wash with water.[17]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Recrystallize the crude product from a suitable solvent system like chloroform/n-hexane to obtain pure white crystals of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.[17]
Caption: Workflow for the synthesis of diacetone-D-glucose.
Protocol 2: NMR Sample Preparation and Acquisition
Procedure:
-
Dissolve 5-10 mg of the purified glucofuranose derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire a standard ¹H NMR spectrum. Pay close attention to the region between 5.0 and 6.5 ppm for the anomeric proton.
-
Acquire a standard proton-decoupled ¹³C NMR spectrum. Note the chemical shift of the anomeric carbon, typically between 95 and 110 ppm.
-
(Optional but Recommended) For unambiguous assignment, perform 2D NMR experiments such as COSY (to correlate H-1 with H-2) and HSQC (to correlate H-1 with C-1).[10]
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- 4. Illustrated Glossary of Organic Chemistry - Anomeric effect [chem.ucla.edu]
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The Strategic Utility of 1,2-O-Isopropylidene-α-D-glucofuranose in Modern Synthesis: A Comparative Guide
A Senior Application Scientist's Review of a Versatile Chiral Building Block
For researchers, scientists, and professionals in drug development, the selection of a suitable starting material is a critical decision that profoundly impacts the efficiency, stereochemical outcome, and economic viability of a synthetic route. Among the plethora of chiral synthons derived from carbohydrates, 1,2-O-isopropylidene-α-D-glucofuranose, often referred to as 'monoacetone glucose', stands out as a particularly versatile and strategic intermediate. This guide provides an in-depth technical comparison of its applications, performance against alternatives, and the underlying rationale for its use in complex molecular synthesis.
Introduction to 1,2-O-Isopropylidene-α-D-glucofuranose: Structure and Synthesis
1,2-O-Isopropylidene-α-D-glucofuranose is a partially protected derivative of D-glucose. Its key structural feature is the protection of the 1- and 2-position hydroxyl groups as an isopropylidene acetal, which locks the sugar in its furanose form. This leaves the hydroxyl groups at the C-3, C-5, and C-6 positions available for chemical modification, offering a distinct pattern of reactivity compared to its more commonly known precursor, 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose ('diacetone glucose').
The synthesis of monoacetone glucose is most commonly and efficiently achieved through the selective hydrolysis of the more sterically hindered and acid-labile 5,6-O-isopropylidene group from diacetone glucose.[1] This seemingly simple deprotection step unlocks a wider range of synthetic possibilities by exposing the primary C-6 hydroxyl and the secondary C-5 hydroxyl groups.
Experimental Protocol: Synthesis of 1,2-O-Isopropylidene-α-D-glucofuranose from Diacetone Glucose
This protocol outlines the selective hydrolysis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose to yield 1,2-O-isopropylidene-α-D-glucofuranose.
Materials:
-
1,2:5,6-di-O-isopropylidene-α-D-glucofuranose
-
Acetic acid (aqueous solution, typically 50-75%)
-
Sodium bicarbonate (saturated aqueous solution)
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Dissolve 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose in aqueous acetic acid at room temperature.
-
Stir the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC) until the starting material is consumed and a more polar spot corresponding to the product appears.
-
Upon completion, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic extracts and wash with water, then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield pure 1,2-O-isopropylidene-α-D-glucofuranose.
Causality Behind Experimental Choices: The use of aqueous acetic acid provides mild acidic conditions that are sufficient to hydrolyze the more labile 5,6-O-isopropylidene group while leaving the 1,2-O-isopropylidene group intact. The careful monitoring by TLC is crucial to prevent over-reaction and the formation of fully deprotected glucose. Neutralization is essential to stop the hydrolysis and prevent further degradation during workup and purification.
Key Applications and Comparative Analysis
The synthetic utility of 1,2-O-isopropylidene-α-D-glucofuranose stems from the differential reactivity of its three free hydroxyl groups. The primary hydroxyl at C-6 is the most nucleophilic and least sterically hindered, making it the preferred site for many reactions. This regioselectivity is a key advantage in multi-step syntheses.
Regioselective Acylation and Alkylation at the C-6 Position
The enhanced reactivity of the primary C-6 hydroxyl group allows for the straightforward introduction of various functionalities, such as acyl and alkyl groups, with high selectivity. This is a significant advantage over using unprotected glucose, which would lead to a mixture of products.
A notable application is the synthesis of 6-O-acyl derivatives, some of which have shown promising biological activities. For instance, the selective acylation of 1,2-O-isopropylidene-α-D-glucofuranose with various acyl chlorides can be achieved in good yields to produce 3,5,6-tri-O-acyl derivatives that have demonstrated moderate to good antibacterial activity.[2]
| Starting Material | Reagents | Major Product(s) | Key Advantage/Disadvantage |
| 1,2-O-Isopropylidene-α-D-glucofuranose | 1. Acyl chloride, pyridine | 6-O-acyl derivative (initially) | High regioselectivity for the primary C-6 hydroxyl. |
| D-Glucose | Acyl chloride, pyridine | Mixture of mono-, di-, tri-, tetra-, and penta-acyl esters | Lack of selectivity leads to complex product mixtures and low yields of a specific regioisomer. |
| 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose | Not applicable for C-6 acylation | C-3 acylation | Only the C-3 hydroxyl is available for reaction. |
Synthesis of Bioactive Molecules
1,2-O-Isopropylidene-α-D-glucofuranose serves as a crucial intermediate in the synthesis of several important bioactive molecules.
Tribenoside is a drug used for the treatment of hemorrhoids and other venous disorders. Its synthesis can be accomplished starting from a derivative of 1,2-O-isopropylidene-α-D-glucofuranose. A key intermediate, 3,5,6-tribenzyloxy-1,2-oxo-isopropylidene-α-D-glucofuranose, is deprotected under acidic conditions as a step towards the final product.[3] This highlights the utility of the mono-protected glucose as a scaffold for building complex molecules.
Iminosugars, such as nojirimycin, are potent glycosidase inhibitors with therapeutic potential for treating diabetes, viral infections, and cancer.[4] The synthesis of nojirimycin and its derivatives often starts from D-glucose. While many synthetic routes utilize 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, the use of 1,2-O-isopropylidene-α-D-glucofuranose offers an alternative pathway where modifications at the C-5 and C-6 positions are required early in the synthetic sequence.
For example, a common strategy involves the oxidation of the C-6 hydroxyl to an aldehyde, followed by reductive amination to form the piperidine ring characteristic of nojirimycin. This initial oxidation is readily achieved with high selectivity on 1,2-O-isopropylidene-α-D-glucofuranose.
| Starting Material | Key Synthetic Steps | Advantages | Disadvantages |
| 1,2-O-Isopropylidene-α-D-glucofuranose | Selective oxidation of C-6 OH, subsequent cyclization. | Direct access to C-6 for modification. | May require protection of C-3 and C-5 hydroxyls in subsequent steps. |
| 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose | Modification at C-3, deprotection of 5,6-acetonide, then modification of C-5 and C-6. | C-3 hydroxyl is selectively available. | Requires an additional deprotection step to access C-5 and C-6. |
| D-Glucose | Multiple protection/deprotection steps. | Inexpensive starting material. | Lack of inherent selectivity leads to longer and less efficient syntheses. |
Alternative Chiral Synthons: A Performance Benchmark
While 1,2-O-isopropylidene-α-D-glucofuranose is a powerful tool, it is essential to consider alternative chiral starting materials. The choice of synthon often depends on the specific target molecule and the desired stereochemistry.
| Chiral Synthon | Source | Key Features | Typical Applications | Comparison to Monoacetone Glucose |
| Levoglucosenone | Pyrolysis of cellulose | Bicyclic, enone functionality | Synthesis of complex natural products like tetrodotoxin.[5] | Offers different reactivity due to the enone system; less direct for simple sugar modifications. |
| (R)- and (S)-Glyceraldehyde Acetonide | Glycerol | C3 chiral building block | Synthesis of a wide range of enantiomerically pure compounds. | Provides a smaller chiral fragment; less complex than the glucose-derived synthon. |
| D-Mannitol Diacetonide | D-Mannitol | C2-symmetric diol | Synthesis of C2-symmetric ligands and natural products. | Different stereochemistry and symmetry compared to the glucose derivative. |
Conclusion: An Indispensable Tool for the Synthetic Chemist
1,2-O-Isopropylidene-α-D-glucofuranose is a highly valuable chiral building block that offers a unique pattern of reactivity, particularly for regioselective modifications at the C-6 position. Its utility in the synthesis of complex bioactive molecules, such as Tribenoside and iminosugars, underscores its importance in drug discovery and development. While 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose is an excellent choice for selective reactions at the C-3 position, the mono-protected derivative provides a more direct route for transformations involving the C-5 and C-6 hydroxyl groups. The decision to use 1,2-O-isopropylidene-α-D-glucofuranose over other chiral synthons will ultimately depend on the specific synthetic strategy and the stereochemical requirements of the target molecule. However, its ready availability, well-defined reactivity, and proven track record in the synthesis of complex molecules solidify its position as an indispensable tool in the modern synthetic chemist's arsenal.
References
-
A method for preparing tribenoside. (2019). Link
-
Technical Support Center: Synthesis of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose (Diacetone-D-glucose). (n.d.). Benchchem. Link
-
Synthesis of 1,2:5,6-di-O-isopropylidene-a-D-glucofuranose. (n.d.). PrepChem.com. Link
-
Kawsar, S. M. A., et al. (2013). Design and Newly Synthesis of some 1,2-O-Isopropylidene-α-D-Glucofuranose Derivatives: Characterization and Antibacterial Screening Studies. Der Pharma Chemica, 5(4), 124-133. Link
-
Synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. (n.d.). PrepChem.com. Link
-
Synthesis of nojirimycin derivatives. (1991). Link
-
An In-depth Technical Guide to 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose: Structure, Synthesis, and Applications. (n.d.). Benchchem. Link
-
Synthesis and pharmacological properties of 3-O-derivatives of 1,2,5,6-di-O-isopropylidene-alpha-D-glucofuranose. (1979). Arzneimittel-Forschung, 29(7), 986-990. Link
-
Synthetic method of tribenoside. (2020). Link
-
Sarotti, A. M. (2012). Recent Applications of Levoglucosenone as Chiral Synthon. Current Organic Synthesis, 9(4), 439-459. Link
-
Mono-Acetone-D-Glucose. (n.d.). Synose. Link
-
ChemInform Abstract: Synthesis of 1,2-O-Isopropylidene-3,5-O-propylidene-α-D-glucofuranose (III) as a Convenient Precursor of Both 6-O-Alkyl (VI) and 6-O-Glycidyl-D-glucose Amphiphiles (IX). (1991). ChemInform, 22(34). Link
-
Oikawa, Y., Nishi, T., & Yonemitsu, O. (1985). Chiral synthesis of polyketide-derived natural products. Part 6. Chemical correlation of chiral synthons, derived from D-glucose for the synthesis of erythromycin A, with chemical cleavage products the natural antibiotic. Journal of the Chemical Society, Perkin Transactions 1, 27-33. Link
-
Kawsar, S. M. A., et al. (2013). Design and Newly Synthesis of some 1,2-O-Isopropylidene-α-D-Glucofuranose Derivatives: Characterization and Antibacterial Screening Studies. Semantic Scholar. Link
-
Tandem Glycosyl Iodide Glycosylation and Regioselective Enzymatic Acylation Affords 6-O-Tetradecanoyl-α-d-cholesterylglycosides. (2018). Journal of Visualized Experiments, (132), 56981. Link
-
1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose. (n.d.). Sigma-Aldrich. Link
-
Process for preparing 1,2-5,6-diacetone-D-glucose. (1996). Link
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,2-O-Isopropylidene-alpha-D-glucofuranose
As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the benchtop; it is integral to the entire lifecycle of the chemicals we handle, including their final disposal. This guide provides a detailed, field-proven protocol for the proper disposal of 1,2-O-Isopropylidene-alpha-D-glucofuranose. While this compound is a common intermediate in carbohydrate chemistry and is not classified as hazardous under current regulations, adherence to a structured disposal protocol is paramount. This ensures the safety of laboratory personnel, prevents environmental contamination, and maintains regulatory compliance.
The core principle of modern laboratory waste management is that no chemical should be disposed of in the sanitary sewer or regular trash unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department. The procedures outlined below are designed to be a self-validating system, ensuring that every step is logical, safe, and compliant.
Hazard Assessment and Chemical Profile
The first step in any disposal procedure is a thorough understanding of the chemical's properties and associated hazards. According to Safety Data Sheets (SDS) from leading suppliers, this compound does not meet the criteria for classification as a hazardous substance.[1][2] However, it is crucial to recognize that "non-hazardous" does not mean "harmless." Thermal decomposition can produce irritating vapors, and like any chemical, it requires careful handling.[1][3]
| Property | Value | Source |
| Chemical Name | This compound | |
| CAS Number | 18549-40-1 | [3] |
| Physical State | Powder Solid | [1][3] |
| Appearance | White | [1][3] |
| Odor | Odorless | [1][3] |
| Melting Point | 159 - 161 °C | [3] |
| Health Hazards | Not classified as hazardous | [1][2] |
| Environmental Hazards | No known hazards | [1] |
| Incompatible Materials | Strong oxidizing agents | [3] |
Core Disposal Workflow: A Step-by-Step Protocol
The following protocol provides a comprehensive workflow for the safe disposal of this compound from the point of generation to its final collection.
Experimental Protocol: Waste Collection and Disposal
Objective: To safely collect and store solid and liquid waste containing this compound for proper disposal.
Materials:
-
Appropriate Personal Protective Equipment (PPE)
-
Designated chemical waste container (solid or liquid)
-
Chemical waste label
-
Permanent marker
Procedure:
-
Don Personal Protective Equipment (PPE): Before handling the chemical or its waste, ensure you are wearing appropriate PPE.
-
Waste Segregation: This is the most critical step. Although this compound is not classified as hazardous, it must be disposed of as a chemical waste.
-
Solid Waste: Collect any unused or contaminated solid this compound, along with contaminated items like weigh boats, gloves, or paper towels, in a dedicated solid chemical waste container.
-
Liquid Waste: If the compound is in a solution, collect it in a liquid chemical waste container.
-
Causality: Do not mix this waste stream with other hazardous wastes (e.g., halogenated solvents, acids, bases, or heavy metals) unless explicitly instructed by your EHS office.[5][6] Segregation prevents unintended chemical reactions and simplifies the final disposal process for EHS personnel.
-
-
Containerization:
-
Select a container that is in good condition, compatible with the waste, and has a secure, leak-proof lid.[7] Plastic containers are often preferred.[8]
-
Ensure the container is kept closed at all times except when adding waste.[7] This prevents the release of any potential vapors and protects the contents from contamination.
-
-
Labeling: Proper labeling is a non-negotiable safety and regulatory requirement.[9]
-
Affix a "Hazardous Waste" or "Chemical Waste" label to the container as soon as the first particle of waste is added.[7]
-
Clearly write the full chemical name: "this compound". Do not use abbreviations or chemical formulas.[5][7]
-
List all constituents, including solvents if it is a liquid waste, with approximate percentages.[7]
-
Since this chemical has no specific hazard classification, you may indicate "No Hazards" or leave the hazard section blank, as per your institution's policy.
-
-
Accumulation and Storage:
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) .[7][8][10]
-
The SAA must be at or near the point of waste generation and under the control of the laboratory personnel generating the waste.[7][8]
-
Causality: This practice minimizes the risk associated with transporting open waste containers through the laboratory and ensures accountability.
-
-
Requesting Disposal:
Logical Framework for Disposal Decisions
The following diagram illustrates the decision-making process for handling chemical waste like this compound in a laboratory setting.
Caption: Decision workflow for proper chemical waste disposal.
Spill and Decontamination Procedures
In the event of a small spill of solid this compound:
-
Ensure you are wearing your PPE.
-
Avoid raising dust.
-
Gently sweep up the material and place it into your designated solid waste container.[1][3]
-
Wipe the spill area with a damp cloth or paper towel and dispose of it in the same waste container.
-
Wash the area with soap and water.
By adhering to this comprehensive guide, you contribute to a culture of safety, ensure regulatory compliance, and protect our environment. This structured approach to the disposal of even non-hazardous chemicals is the hallmark of a responsible and trustworthy scientific professional.
References
-
University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]
-
American Chemical Society. Regulation of Laboratory Waste. Retrieved from [Link]
-
Columbia University Research. Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]
-
Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
-
Medical Laboratory Observer. (2019, July 24). Laboratory Waste Management: The New Regulations. Retrieved from [Link]
-
Emory University Department of Chemistry. Chemical Waste Disposal Guidelines. Retrieved from [Link]
-
Fisher Scientific. (2024, January 28). SAFETY DATA SHEET: this compound. Retrieved from [Link]
-
Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]
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A Senior Application Scientist's Guide to Handling 1,2-O-Isopropylidene-alpha-D-glucofuranose: From Risk Assessment to Disposal
As researchers and drug development professionals, our work with specialized chemical reagents demands a proactive and deeply ingrained safety culture. This guide provides essential, immediate safety and logistical information for handling 1,2-O-Isopropylidene-alpha-D-glucofuranose (CAS No. 18549-40-1). We will move beyond a simple checklist to understand the causality behind each safety recommendation, ensuring that every protocol is a self-validating system for laboratory safety. This approach, grounded in authoritative standards, is designed to build the trust and confidence needed to handle this and other chemical reagents safely.
Hazard Assessment: Understanding the Reagent
This compound is a white, odorless, crystalline solid commonly used as an intermediate in carbohydrate chemistry.[1][2] While Safety Data Sheets (SDS) indicate that, at its given concentration, it is not classified as hazardous and contains no substances considered to be hazardous to health, a deeper look is warranted.[1] The toxicological properties of this substance have not been fully investigated, and it may cause eye, skin, and respiratory tract irritation upon contact.[3] Furthermore, thermal decomposition can lead to the release of irritating gases and vapors.[2]
This lack of comprehensive toxicological data necessitates a conservative approach. We must operate under the assumption of potential hazard and implement controls to minimize all routes of exposure—inhalation, ingestion, and dermal contact. This principle is a cornerstone of the Occupational Safety and Health Administration (OSHA) Laboratory Standard, which mandates that employee exposures to hazardous chemicals must be minimized.[4]
| Property | Description | Source(s) |
| Chemical Name | This compound | [2] |
| CAS Number | 18549-40-1 | [5] |
| Appearance | White powder / solid | [1][2] |
| Odor | Odorless | [2] |
| Primary Hazards | May cause eye, skin, and respiratory tract irritation. | [3] |
| Combustion Hazards | Thermal decomposition can release irritating vapors and gases. | [1][2] |
| Incompatibilities | Strong oxidizing agents. | [2] |
| Storage | Keep in a dry, cool, well-ventilated place. Keep container tightly closed. Some sources recommend refrigeration. | [2][3] |
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is your primary barrier against exposure. It should be chosen after a thorough risk assessment of your specific laboratory procedures.[6] For handling this compound in its solid form, the following PPE is required.
-
Eye and Face Protection:
-
Minimum Requirement: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][3]
-
Rationale: This protects against accidental splashes into the eye during dissolution or transfer, and from airborne dust particles. A face shield should be used in conjunction with goggles when handling larger quantities where the risk of splashing is significant.[7]
-
-
Skin and Body Protection:
-
Lab Coat: A standard laboratory coat is mandatory to protect against spills and contamination of personal clothing.
-
Gloves: Wear appropriate chemical-resistant gloves to prevent skin exposure.[3] Nitrile gloves are a suitable choice for incidental contact with this solid. Always inspect gloves for tears or holes before use and practice proper removal technique to avoid contaminating your skin.
-
Rationale: Direct skin contact is a primary route of exposure. While not classified as a skin irritant, repeated contact with any chemical should be avoided. Contaminated clothing must be removed and washed before reuse.[3]
-
-
Respiratory Protection:
-
Standard Use: Under normal conditions with adequate ventilation (e.g., in a chemical fume hood), specific respiratory protection is not required.[2]
-
Required Use: A NIOSH-approved respirator, such as a type N95 filtering facepiece, must be used whenever there is a potential to generate dust.[5] This is critical during tasks such as weighing the powder, transferring it from its container, or cleaning up spills.
-
Rationale: Inhaling fine chemical dust can cause respiratory tract irritation.[3] Engineering controls like a fume hood are the first line of defense, but when these are insufficient to control dust, PPE becomes essential. All respirator use must comply with a respiratory protection program that meets OSHA's 29 CFR 1910.134 requirements.[3]
-
Operational and Disposal Plans
Adherence to standardized procedures is critical for safety and reproducibility. The following step-by-step protocols provide a framework for handling this compound.
Experimental Workflow: A Deliberate Sequence
The entire process, from preparation to disposal, should be viewed as a single, integrated workflow. Each step builds upon the last to ensure containment and safety.
Caption: Integrated workflow for handling this compound.
Protocol 1: PPE Donning and Doffing Sequence
The order in which you put on and take off PPE is crucial to prevent cross-contamination.[8]
Caption: Correct sequence for donning and doffing personal protective equipment.
Protocol 2: Safe Handling and Disposal
-
Preparation:
-
Designate a work area, preferably inside a certified chemical fume hood, for all manipulations of the solid chemical.
-
Ensure an eyewash station and safety shower are accessible and unobstructed.
-
Review the Safety Data Sheet (SDS) before beginning work.[9]
-
Assemble all necessary equipment (spatulas, weigh boats, glassware, solvent) within the fume hood to minimize movement in and out of the controlled space.
-
-
Donning PPE:
-
Follow the donning sequence outlined in the diagram above. If a respirator is required, perform a seal check to ensure a proper fit.[8]
-
-
Handling the Chemical:
-
Perform all weighing and transfer operations over a contained, easily cleaned surface within the hood.
-
Minimize the generation of dust by handling the container gently and avoiding rapid movements.[3]
-
Use a dedicated spatula for this reagent.
-
Close the container tightly immediately after dispensing the required amount.[2]
-
-
Cleanup and Decontamination:
-
Wipe down the work surface and any contaminated equipment with an appropriate solvent (e.g., 70% ethanol or as dictated by your lab's protocols) and dispose of the wipes as chemical waste.
-
For minor spills, carefully sweep up the solid material, trying to minimize dust, and place it in a sealed container for disposal.[2]
-
-
Waste Disposal:
-
All solid waste contaminated with this compound, including weigh boats, gloves, and paper towels, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Follow all institutional, local, and federal regulations for hazardous waste disposal.
-
-
Doffing PPE:
-
Follow the doffing sequence outlined in the diagram above. The principle is to remove the most contaminated items first.
-
Dispose of gloves and any other disposable PPE in the appropriate waste stream.
-
Wash hands thoroughly with soap and water after removing all PPE.[3]
-
Protocol 3: Emergency First Aid
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]
-
Skin Contact: Remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops.[3]
-
Inhalation: Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
By integrating these expert protocols and understanding the rationale behind them, you can ensure a safer laboratory environment for yourself and your colleagues. This commitment to safety and operational excellence is the foundation of trustworthy and impactful scientific research.
References
-
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. U.S. Department of Labor. Retrieved from [Link]
-
The University of Tennessee, Knoxville. (n.d.). The Laboratory Standard. Office of Clinical and Research Safety. Retrieved from [Link]
-
USA Lab. (2023, July 11). OSHA Standards to Know Before Starting Your Lab. Retrieved from [Link]
-
Innovative Proteomic & Genomic Solutions. (2023, September 20). Decoding OSHA Laboratory Standards: Safety Essentials. IPG. Retrieved from [Link]
-
ASPR TRACIE. (n.d.). OSHA Standards for Biological Laboratories. U.S. Department of Health & Human Services. Retrieved from [Link]
-
SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]
-
Real Safety. (2016, October 10). Personal Protective Equipment for Chemical Handling. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2024, November 12). Chemical Safety in the Workplace. National Institute for Occupational Safety and Health (NIOSH). Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2007, October 16). NIOSH Pocket Guide to Chemical Hazards. National Institute for Occupational Safety and Health (NIOSH). Retrieved from [Link]
-
NextSDS. (2026, January 8). Your Guide to Personal Protective Equipment for Chemicals. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (1981, September). Occupational Health Guidelines for Chemical Hazards. National Institute for Occupational Safety and Health (NIOSH). Retrieved from [Link]
-
University of California, Santa Cruz. (n.d.). Safe Handling of Chemicals. Environmental Health and Safety. Retrieved from [Link]
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound(18549-40-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 5. 1,2-O-异亚丙基-α-D-呋喃葡萄糖 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. sams-solutions.com [sams-solutions.com]
- 7. realsafety.org [realsafety.org]
- 8. nextsds.com [nextsds.com]
- 9. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
